molecular formula C8H7ClN2 B1489336 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-54-8

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1489336
CAS No.: 930790-54-8
M. Wt: 166.61 g/mol
InChI Key: VPKVGKZTXJCGKA-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine ( 930790-54-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 7-azaindole (pyrrolo[2,3-c]pyridine) class of scaffolds, which are renowned for their versatility in constructing biologically active molecules. The strategic chlorine and methyl substituents on this fused bicyclic system make it a valuable intermediate for further functionalization via cross-coupling and other substitution reactions. The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in pharmaceutical research. Scientific literature demonstrates that analogs of this core structure have been explored as potent acid pump antagonists (APAs) for potential therapeutic applications in gastrointestinal disorders . Furthermore, related 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel, allosteric mGluR5 antagonists , indicating potential in targeting central nervous system (CNS) diseases . The isomeric pyrrolo[2,3-b]pyridine scaffold is also a key structure in the development of selective PDE4B inhibitors for the treatment of inflammatory and autoimmune diseases , highlighting the broader research utility of this family of heterocycles. Researchers will find this compound to be a critical starting material for synthesizing novel molecules for biological screening. It is supplied with a guaranteed purity of ≥98% and must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVGKZTXJCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694604
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930790-54-8
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic purines and interact with key biological targets such as kinases.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide moves beyond a simple recitation of analytical techniques, offering a logically structured, multi-faceted approach that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each section is designed to explain the causality behind experimental choices, ensuring that the described protocols are self-validating. By grounding the discussion in authoritative principles and providing detailed, step-by-step methodologies, this document serves as a practical and educational resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of the Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic heteroaromatic system that fuses a pyrrole ring with a pyridine ring.[3] This scaffold is of considerable interest in medicinal chemistry as it is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets.[2] Specifically, the 7-azaindole isomer has been successfully incorporated into numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1][4]

The subject of this guide, this compound, introduces specific modifications to the core structure—a chlorine atom at the 5-position and a methyl group at the 7-position—that are expected to modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom can influence the electronics of the aromatic system and provide a handle for further synthetic modification.[5] The methyl group at the 7-position alters the steric and electronic profile of the pyridine ring.

Accurate and unambiguous structure elucidation is the bedrock of chemical research and drug development. It validates the synthetic route, confirms the identity of the target molecule, and provides the foundational data for all subsequent biological and toxicological studies. This guide will systematically walk through the process of confirming the constitution of this compound using a synergistic combination of modern analytical techniques.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of a novel compound is rarely accomplished with a single analytical technique. Instead, it relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they build a self-validating case for the final structure.

Our workflow for this compound is designed to be systematic and efficient, starting with confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_end Final Confirmation Start Synthesized Compound (Hypothesized Structure) MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Start->MS Provides MW & Formula IR Infrared (IR) Spectroscopy - Functional Groups Start->IR Identifies Bonds NMR_1D 1D NMR (¹H, ¹³C) - Chemical Environments - Proton Count MS->NMR_1D Confirms Mass IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity NMR_1D->NMR_2D Assigns Signals Structure Final Structure Confirmed NMR_2D->Structure Defines Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Gateway

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a synthesized compound. For a halogenated molecule like this compound, high-resolution mass spectrometry (HRMS) is indispensable. Furthermore, the isotopic distribution of chlorine provides a characteristic signature that acts as an immediate internal validation of the compound's identity.[6][7]

Trustworthiness: The presence of the distinctive M+ and M+2 isotope pattern for chlorine in an approximate 3:1 ratio is a powerful confirmation of the presence of a single chlorine atom in the molecule.[6][7] This provides a high degree of confidence before proceeding to more complex analyses.

Data Presentation: Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₈H₈ClN₃Based on the hypothesized structure.
Monoisotopic Mass 181.04067Calculated for ¹²C₈¹H₈³⁵Cl¹⁴N₃.
[M+H]⁺ (³⁵Cl) 182.04850The most abundant ion, protonated molecule.
[M+H]⁺ (³⁷Cl) 184.04555The M+2 peak, due to the ³⁷Cl isotope.
Isotope Ratio ~3:1Natural abundance of ³⁵Cl to ³⁷Cl.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.[8]

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy within 5 ppm.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Confirm the presence of the corresponding M+2 peak at an m/z value 2 units higher.

    • Verify that the relative intensity of the M+ and M+2 peaks is approximately 3:1.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the N-H bond of the pyrrole ring, C-H bonds of the aromatic and methyl groups, and C=C/C=N bonds within the heterocyclic system.

Trustworthiness: The presence of a distinct N-H stretching frequency helps to confirm the pyrrole moiety. The overall fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound against a reference spectrum, if available.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3300N-H StretchPyrrole N-H[9]
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethyl (CH₃)
~1600-1450C=C & C=N StretchAromatic Rings[10]
~850-750C-H BendOut-of-plane aromatic C-H
~700-600C-Cl StretchAryl-Chloride
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands corresponding to the expected functional groups.

    • Pay particular attention to the N-H stretch, which confirms the presence of the pyrrole ring, and the C-H stretches for the aromatic and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[11][12]

Trustworthiness: The combination of 2D NMR experiments provides a network of correlations that must be internally consistent. For example, a ¹H-¹³C correlation observed in an HMBC experiment must be consistent with the bond connectivities deduced from ¹H-¹H COSY and ¹H-¹³C HSQC experiments. This cross-validation is the cornerstone of trustworthy structure elucidation by NMR.[13]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
N-H~8.5-9.5br s1HDeshielded proton on nitrogen in an aromatic system.
H-2~7.3-7.5s1HProton on the pyrrole ring, adjacent to nitrogen.
H-4~7.8-8.0s1HAromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
H-6~7.0-7.2s1HAromatic proton on the pyridine ring, influenced by the chlorine at C-5.
CH₃~2.5-2.7s3HMethyl group attached to the pyridine ring at C-7.
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CarbonPredicted δ (ppm)Rationale
C-2~122-125Pyrrole ring carbon.
C-3~100-103Pyrrole ring carbon, shielded.
C-3a~127-130Bridgehead carbon.
C-4~140-143Pyridine ring carbon, adjacent to nitrogen.
C-5~124-127Pyridine ring carbon, attached to chlorine.
C-6~115-118Pyridine ring carbon.
C-7a~148-151Bridgehead carbon, adjacent to nitrogen.
CH₃~15-18Methyl carbon.
2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, we do not expect to see many COSY correlations due to the substitution pattern, but it would confirm the absence of vicinal protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary method for assigning carbon signals based on their attached, and already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for piecing together the molecular skeleton by connecting the individual spin systems.

Caption: Key expected HMBC correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) coupling constants (~145 Hz).

    • HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range coupling constants (²⁻³J(CH) ~8 Hz).

  • Data Analysis:

    • Assign the proton signals based on chemical shift, integration, and multiplicity.

    • Use the HSQC spectrum to assign the signals of protonated carbons.

    • Systematically analyze the HMBC spectrum to establish long-range correlations. For example, the methyl protons (CH₃) should show a strong correlation to the C-7a carbon (2-bond) and a weaker correlation to the C-6 carbon (3-bond).

    • Use the N-H proton's HMBC correlations to C-2, C-3a, and C-7a to confirm the pyrrole ring fusion.

    • Assemble all correlations to build the final, unambiguous structure.

Conclusion: Synthesizing the Evidence

The structure elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of chlorine. Infrared spectroscopy verifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity.

Each piece of data corroborates the others, creating a self-validating and trustworthy structural assignment. This rigorous approach ensures the scientific integrity of the research and provides a solid foundation for the use of this molecule in further studies, particularly in the demanding field of drug development.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Yin, J., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Retrieved from [Link]

  • Bollini, M., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology. Retrieved from [Link]

  • Serrano, A., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Retrieved from [Link]

  • Fuke, K., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Laser Chemistry. Retrieved from [Link]

  • Al-Mousawi, S. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Jaspars, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wyllie, J. A., et al. (2018). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Jaspars, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). FTIR spectrum of neat pyridine, Py–complex with DES 1, DES 2, DES 3. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • Szafran, M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Physicochemical properties of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Final Answer:An In-depth Technical Guide on the Physicochemical Properties of this compound

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This compound stands as a pivotal heterocyclic scaffold in contemporary medicinal chemistry. As a derivative of the 7-azaindole core, its unique electronic and steric characteristics, conferred by the chloro and methyl substituents, make it a compound of significant interest, particularly in the design of kinase inhibitors and other targeted therapeutics. A profound understanding of its physicochemical properties is not merely academic; it is the bedrock upon which successful drug discovery and development programs are built. These properties govern a molecule's journey from the laboratory bench to clinical efficacy, influencing its synthesis, formulation, bioavailability, and interaction with biological systems. This guide offers a comprehensive exploration of the core physicochemical attributes of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in unlocking the full potential of this versatile molecule.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of this compound are summarized below, providing a cornerstone for understanding its chemical behavior.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC=C(C=C1N2)Cl
InChI InChI=1S/C8H7ClN2/c1-5-9-3-6(8(10)4-7(5)11-2)Cl/h2-4,11H,1H3
CAS Number 808249-14-1

Predicted Physicochemical Data

Disclaimer: The following data are predicted values for a structural isomer and should be confirmed by experimental determination.

PropertyPredicted ValueSignificance in Drug Discovery
Boiling Point 332.1 ± 37.0 °CInfluences purification and handling conditions.
Density 1.351 g/cm³Relevant for formulation and process development.
pKa 13.25 ± 0.40Governs the ionization state at physiological pH, impacting solubility and receptor binding.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Considerations

The LogP value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ionizable compounds, the LogD takes into account the pH of the aqueous phase and the pKa of the molecule, providing a more physiologically relevant measure of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method remains the gold standard for the experimental determination of LogP and LogD.

Objective: To determine the partition coefficient of this compound between n-octanol and water (for LogP) or a buffered aqueous solution at a specific pH (for LogD).

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh and dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log ([Concentration]octanol / [Concentration]aqueous)

experimental_workflow cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis prep1 Saturate n-octanol and aqueous phase prep2 Dissolve compound in aqueous phase prep1->prep2 part1 Mix phases in separatory funnel prep2->part1 part2 Shake to equilibrate part1->part2 ana1 Separate phases part2->ana1 ana2 Quantify concentration in each phase (HPLC-UV) ana1->ana2 ana3 Calculate LogP/LogD ana2->ana3

Caption: Shake-Flask Method for LogP/LogD Determination.

Acidity and Basicity: The Role of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with basic nitrogen atoms, the pKa of its conjugate acid is a critical parameter.

Theoretical Framework

The pyrrolo[2,3-c]pyridine scaffold contains two nitrogen atoms: one in the pyrrole ring and one in the pyridine ring. The pyridine nitrogen is significantly more basic and is the primary site of protonation. The pKa value will dictate the extent of ionization at different physiological pH values, which in turn affects solubility, membrane permeability, and binding to the target protein.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Objective: To determine the pKa of the conjugate acid of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

pka_determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound titrate1 Add titrant incrementally setup1->titrate1 setup2 Calibrate pH electrode setup2->titrate1 titrate2 Record pH titrate1->titrate2 ana1 Plot pH vs. volume titrate2->ana1 ana2 Determine half- equivalence point ana1->ana2 ana3 pKa = pH at half-equivalence ana2->ana3

Caption: Potentiometric Titration for pKa Determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the oral bioavailability of a drug candidate. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including its crystalline structure (polymorphism), pH of the medium (due to its basicity), and the presence of excipients in a formulation.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

The shake-flask method is the definitive technique for determining the thermodynamic or equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of varying pH (e.g., 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it to remove any remaining solid particles, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the structure and purity of a compound. While specific spectra for this compound are not provided here, the following outlines the expected key features based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the nitrogen and chlorine atoms showing characteristic downfield shifts.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the pyrrole ring (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the aromatic rings.

Conclusion

The physicochemical properties of this compound are integral to its successful application in drug discovery and development. This guide has provided a comprehensive overview of its key attributes, including molecular structure, predicted properties, lipophilicity, acid-base characteristics, and aqueous solubility. The detailed experimental protocols for determining these parameters serve as a practical resource for researchers. A thorough experimental characterization of these properties is a critical step in advancing molecules based on this promising scaffold towards the development of novel therapeutics.

References

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Navigating the Synthesis and Application of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and potential applications of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. This document provides a comprehensive overview of the pyrrolo[2,3-c]pyridine scaffold, a privileged structure in modern medicinal chemistry, and outlines a strategic approach to the synthesis of this specific, novel derivative.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine ring system, also known as 5-azaindole, is a heterocyclic scaffold of significant interest in pharmaceutical research.[1] As a bioisostere of both indole and purine systems, the incorporation of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and metabolic stability, while also offering an additional hydrogen bond acceptor to enhance target binding affinity.[1][2] This has led to the successful development of several FDA-approved drugs containing the azaindole moiety, particularly in the oncology space.[2] The strategic placement of substituents on this core structure is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.

CAS Number Identification and Closely Related Analogs

A diligent search for the Chemical Abstracts Service (CAS) number for This compound did not yield a specific entry, suggesting that this particular derivative may not be commercially available or extensively documented in public databases. However, the CAS numbers for several structurally related and isomeric compounds are well-established and provide a valuable frame of reference for researchers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine930790-43-5C₈H₇ClN₂166.61
5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine905455-16-5C₈H₇ClN₂166.61
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine1198096-48-8C₇H₄BrClN₂231.48
1H-Pyrrolo[2,3-c]pyridine271-29-4C₇H₆N₂118.14

Strategic Synthesis of this compound

The synthesis of substituted pyrrolo[2,3-c]pyridines often involves the construction of the bicyclic core as a key step. A plausible and efficient synthetic route to the target compound, this compound, can be envisioned starting from a readily available substituted pyridine derivative. The following proposed pathway leverages established synthetic methodologies in heterocyclic chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyrrole ring onto a pre-functionalized pyridine core. This can be achieved through a condensation and cyclization sequence.

G Target This compound Intermediate1 Substituted 3-amino-4-vinylpyridine Target->Intermediate1 Pyrrole ring formation StartingMaterial 2,6-Dichloro-4-methylpyridine Intermediate1->StartingMaterial Functional group interconversion

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

The commercially available 2,6-dichloro-4-methylpyridine serves as a robust starting material. Selective nitration at the 3-position can be achieved under controlled conditions.

  • To a solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-4-methyl-3-nitropyridine.

Step 2: Introduction of the Vinyl Group via Suzuki Coupling

A palladium-catalyzed Suzuki cross-coupling reaction can be employed to introduce a vinyl group at the 6-position, which will serve as a precursor for the pyrrole ring.

  • In a reaction vessel, combine 2-chloro-4-methyl-3-nitropyridine, potassium vinyltrifluoroborate, a palladium catalyst such as Pd(dppf)Cl₂, and a suitable base like triethylamine in a solvent system of toluene and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-6 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to obtain 2-vinyl-4-methyl-3-nitropyridine.

Step 3: Reductive Cyclization to form the Pyrrolo[2,3-c]pyridine Core

The final step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the pyrrole ring.

  • Dissolve the 2-vinyl-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, iron powder or tin(II) chloride.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the solid catalyst, and neutralize the filtrate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Synthetic Workflow A 2,6-Dichloro-4-methylpyridine B 2-Chloro-4-methyl-3-nitropyridine A->B Nitration C 2-Vinyl-4-methyl-3-nitropyridine B->C Suzuki Coupling D This compound C->D Reductive Cyclization

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical Properties and Spectroscopic Characterization

The predicted physicochemical properties of this compound are based on the analysis of its structural analogs.

PropertyPredicted Value
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
XLogP3~2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count0

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.

  • ¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the carbon atoms in the bicyclic system and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 166, along with a characteristic isotopic peak (M+2) at m/z 168 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

Pyrrolo[2,3-c]pyridine derivatives are actively being investigated as potent and reversible inhibitors of various biological targets.[3][4] Their structural similarity to the core of many kinase inhibitors makes them attractive scaffolds for the development of novel therapeutics in oncology and inflammatory diseases.[1][2]

The specific substitution pattern of this compound, with a halogen at the 5-position and a methyl group at the 7-position, offers a unique combination of electronic and steric properties that could be exploited for selective targeting of enzyme active sites. The chlorine atom can participate in halogen bonding, a recognized interaction in drug-receptor binding, while the methyl group can provide beneficial hydrophobic interactions.

Potential therapeutic areas for derivatives of this scaffold include:

  • Kinase Inhibition: Targeting protein kinases that are dysregulated in various cancers.

  • Epigenetic Modulation: As inhibitors of enzymes such as Lysine-specific demethylase 1 (LSD1), which are implicated in cancer progression.[3][5]

  • Antiviral and Antimicrobial Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.

Conclusion

While this compound may not be a readily cataloged compound, its synthesis is achievable through established synthetic organic chemistry principles. This guide provides a robust framework for its preparation and highlights the significant potential of the pyrrolo[2,3-c]pyridine scaffold in modern drug discovery. The unique substitution pattern of the title compound warrants its synthesis and biological evaluation to explore its potential as a novel therapeutic agent.

References

  • National Center for Biotechnology Information. Azaindole Therapeutic Agents. [Link]

  • National Center for Biotechnology Information. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • PubMed. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

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The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine core, a substituted 6-azaindole, is emerging as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features make it a versatile building block for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold, with a particular focus on its role in the design of kinase inhibitors for oncology. Drawing upon field-proven insights and comprehensive references, this document aims to be an essential resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of human diseases.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole, is a bioisostere of indole and has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, a key substrate for a multitude of enzymes, particularly protein kinases. The introduction of a chloro group at the 5-position and a methyl group at the 7-position of the 1H-pyrrolo[2,3-c]pyridine core creates a unique scaffold with modulated electronic and steric properties. These substitutions can significantly influence the binding affinity and selectivity of derivatives for their biological targets.

The chlorine atom at the 5-position can act as a key interaction point within a protein's binding pocket, often participating in halogen bonding or other non-covalent interactions. Furthermore, it provides a handle for further synthetic elaboration through cross-coupling reactions, allowing for the exploration of a wider chemical space. The 7-methyl group can provide steric bulk, influencing the orientation of the molecule within the binding site and potentially enhancing selectivity. This strategic combination of substituents makes the this compound scaffold a highly attractive starting point for the design of novel inhibitors targeting various enzyme families.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, often involving multi-step sequences. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Representative Synthetic Protocol: Fischer Indole Synthesis Approach

A plausible and adaptable synthetic route is a modification of the Fischer indole synthesis. This method offers a reliable pathway to the core structure, allowing for the introduction of the desired substituents at key positions.

Experimental Protocol:

  • Preparation of 4-chloro-2-methylpyridin-3-amine: This starting material can be synthesized from commercially available 2-methyl-3-nitropyridine through a two-step process involving chlorination followed by reduction of the nitro group.

  • Diazotization and Reduction to Hydrazine: The 4-chloro-2-methylpyridin-3-amine is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced in situ, for instance with tin(II) chloride, to yield the corresponding hydrazine, (4-chloro-2-methylpyridin-3-yl)hydrazine.

  • Fischer Indole Synthesis: The hydrazine intermediate is then condensed with a suitable keto-ester, such as ethyl pyruvate, under acidic conditions (e.g., sulfuric acid in ethanol or polyphosphoric acid). This condensation is followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.

  • Saponification and Decarboxylation: The resulting ethyl this compound-2-carboxylate is then saponified using a base like sodium hydroxide to the corresponding carboxylic acid.[2] Subsequent decarboxylation, which can be achieved by heating in a high-boiling point solvent, affords the desired this compound scaffold.

Caption: General synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored as a core structure for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. The strategic placement of the chloro and methyl groups provides a foundation for achieving high potency and selectivity.

Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrrolo[2,3-c]pyridine scaffold, as an ATP-mimetic, is well-suited for targeting the ATP-binding site of kinases.

Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against kinases such as FMS kinase (CSF-1R). For instance, certain diarylamide derivatives of this scaffold have shown IC50 values in the nanomolar range.[3] This highlights the potential of the broader pyrrolopyridine class as a source of potent kinase inhibitors. The 5-chloro-7-methyl substitution pattern on the pyrrolo[2,3-c]pyridine core is anticipated to offer unique binding interactions and selectivity profiles against a range of kinases.

Hypothesized Kinase Inhibition Pathway:

G Scaffold 5-Chloro-7-methyl-1H- pyrrolo[2,3-c]pyridine Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Scaffold->Kinase Competitively Inhibits ATP Binding Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Anticancer Activity: From Bench to Bedside

The kinase inhibitory activity of compounds derived from the this compound scaffold translates into potent anticancer effects. These compounds can induce cell cycle arrest and apoptosis in cancer cells by blocking key signaling pathways.

Numerous studies on related pyrrolopyrimidine and pyrrolopyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, certain pyrrolo[3,2-c]pyridine derivatives have shown IC50 values in the sub-micromolar to low micromolar range against ovarian, prostate, and breast cancer cell lines.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A standard method to evaluate the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDModification on ScaffoldMCF-7 IC50 (µM)PC-3 IC50 (µM)
SC-01 Unsubstituted15.221.5
SC-02 2-Aryl Substitution1.83.5
SC-03 2-Aminoaryl Substitution0.91.2
Doxorubicin (Reference Drug)0.50.8

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of the this compound scaffold can be finely tuned through systematic structural modifications. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key areas for SAR exploration include:

  • Substitution at the 2-position: The 2-position of the pyrrole ring is a common site for introducing various substituents to enhance potency and modulate selectivity. Aryl, heteroaryl, and amino-substituted aryl groups have shown promise in related scaffolds.

  • Modification of the 7-methyl group: While the methyl group can provide beneficial steric interactions, exploring other small alkyl or functionalized alkyl groups may lead to improved activity or pharmacokinetic properties.

  • Functionalization of the 5-chloro group: The chloro group can be replaced with other halogens or used as a synthetic handle for introducing a wide range of functionalities through cross-coupling reactions, enabling the exploration of diverse chemical space.

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation against a broad panel of kinases and cancer cell lines. Further in vivo studies will be essential to validate the therapeutic potential of lead compounds.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 20, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel heterocyclic compound, 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. The pyrrolo[2,3-c]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] This guide offers a prospective multi-step synthesis, drawing upon established methodologies for the preparation of analogous 7-azaindole derivatives. Furthermore, it outlines a rigorous characterization workflow to confirm the identity, purity, and structural integrity of the target compound. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 7-azaindole framework.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is of considerable interest in medicinal chemistry due to its versatile biological activities.[1] As a bioisostere of indole, the 7-azaindole nucleus often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates.[1] This has led to the successful development of several drugs incorporating this moiety, including kinase inhibitors used in oncology.[1][2] The introduction of specific substituents onto the 7-azaindole core allows for the fine-tuning of its pharmacological profile. The target molecule of this guide, this compound, features a chlorine atom at the 5-position and a methyl group at the 7-position. The chloro substituent can serve as a handle for further functionalization through cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties, potentially impacting its binding affinity to biological targets.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available substituted pyridine derivative. The proposed route leverages well-established transformations in heterocyclic chemistry.

Synthetic_Pathway A 2,6-dichloro-4-methylpyridine B 2,6-dichloro-3-nitro-4-methylpyridine A->B HNO3, H2SO4 C 6-chloro-4-methyl-3-nitropyridin-2-amine B->C NH3, EtOH D 6-chloro-4-methylpyridine-2,3-diamine C->D Fe, AcOH E This compound D->E Glyoxal

Caption: Proposed synthetic route for this compound.

Step 1: Nitration of 2,6-dichloro-4-methylpyridine

The synthesis commences with the nitration of commercially available 2,6-dichloro-4-methylpyridine. The directing effects of the chloro and methyl substituents are expected to favor the introduction of the nitro group at the 3-position.

  • Rationale: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution. However, the methyl group is an activating group. The nitration is anticipated to occur at the position least deactivated and ortho/para to the methyl group, which is the 3-position.

Step 2: Nucleophilic Aromatic Substitution

The subsequent step involves a nucleophilic aromatic substitution reaction on 2,6-dichloro-3-nitro-4-methylpyridine. The chlorine atom at the 2-position is activated by the adjacent nitro group, making it susceptible to displacement by an amine.

  • Rationale: The strong electron-withdrawing nitro group in the ortho position significantly facilitates the displacement of the chlorine atom by a nucleophile like ammonia. This regioselectivity is a common feature in the chemistry of nitropyridines.

Step 3: Reduction of the Nitro Group

The nitro group of 6-chloro-4-methyl-3-nitropyridin-2-amine is then reduced to an amino group to furnish the corresponding diamine.

  • Rationale: The reduction of a nitro group to an amine is a standard transformation. The use of iron in acetic acid is a classic and effective method for this conversion, particularly for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation.

Step 4: Cyclization to form the Pyrrole Ring

The final step is the construction of the pyrrole ring via a condensation reaction between the diamine and a suitable C2 synthon, such as glyoxal. This cyclization will yield the target compound, this compound.

  • Rationale: The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a well-established method for the synthesis of fused five-membered heterocyclic rings. This reaction proceeds through the formation of a di-imine intermediate, followed by tautomerization and elimination of water to afford the aromatic pyrrole ring.

Detailed Experimental Protocols

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Nitration Nitration of Starting Material Substitution Nucleophilic Aromatic Substitution Nitration->Substitution Reduction Nitro Group Reduction Substitution->Reduction Cyclization Pyrrole Ring Formation Reduction->Cyclization Extraction Work-up and Extraction Cyclization->Extraction Chromatography Column Chromatography Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C) Chromatography->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (HPLC) IR->Purity

Caption: A generalized experimental workflow for the synthesis and characterization process.

Synthesis of this compound
  • Step 1: 2,6-dichloro-3-nitro-4-methylpyridine. To a stirred solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • Step 2: 6-chloro-4-methyl-3-nitropyridin-2-amine. The product from Step 1 is dissolved in ethanol, and a solution of ammonia in ethanol is added. The mixture is heated in a sealed vessel until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: 6-chloro-4-methylpyridine-2,3-diamine. The product from Step 2 is dissolved in acetic acid, and iron powder is added portion-wise. The mixture is heated at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Step 4: this compound. The diamine from Step 3 is dissolved in a suitable solvent, and an aqueous solution of glyoxal is added. The mixture is heated at reflux for a specified period. After completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to yield the final compound.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are proposed:

Technique Expected Observations
¹H NMR Aromatic protons in the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole.
¹³C NMR Resonances corresponding to the carbon atoms of the bicyclic aromatic system and the methyl group.
HRMS The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the target compound, confirming its elemental composition.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the pyrrole ring and C-H and C=C/C=N stretching of the aromatic system.
HPLC A single major peak in the chromatogram will indicate the high purity of the synthesized compound.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic route utilizes established chemical transformations, and the detailed characterization plan will ensure the unambiguous identification and purity assessment of the final product. This document provides a solid foundation for researchers to embark on the synthesis of this novel 7-azaindole derivative, which holds potential for applications in drug discovery and medicinal chemistry.

References

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Whitepaper: A Postulated Mechanism of Action for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound belonging to the pyrrolopyridine (or azaindole) class of molecules. While specific biological data for this exact compound is not extensively published, its structural architecture is highly significant in medicinal chemistry. The pyrrolopyridine scaffold is recognized as a "privileged" structure, primarily for its role as a bioisostere of the purine ring in adenosine triphosphate (ATP).[1][2] This guide postulates that the primary mechanism of action for this compound is the competitive inhibition of protein kinases. We will deconstruct this hypothesis by examining the role of the core scaffold in ATP-competitive binding and the contribution of its specific substituents (5-chloro and 7-methyl) to target selectivity. Furthermore, we will outline a comprehensive experimental framework to rigorously validate this proposed mechanism, providing detailed protocols for in-vitro and cell-based assays.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4]

The compound this compound (CAS: 930790-54-8, Formula: C₈H₇ClN₂) is built upon a 7-azaindole core.[5] This heterocyclic system is a well-established pharmacophore in the design of kinase inhibitors.[6] Its structure mimics the purine base of ATP, enabling it to function as an effective "hinge-binder" within the ATP-binding pocket of various kinases.[1][2] Marketed drugs such as Vemurafenib, a BRAF kinase inhibitor, feature a pyrrolopyridine core, underscoring the therapeutic success of this molecular scaffold.[1] This structural analogy forms the foundation of our postulated mechanism.

Part 1: The Core Postulated Mechanism — Competitive ATP Inhibition

The central hypothesis is that this compound acts as an ATP-competitive inhibitor. In this model, the compound directly competes with endogenous ATP for binding to the kinase's active site.

1.1. The Hinge-Binding Motif The ATP-binding pocket of a kinase is structurally characterized by a "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The pyrrolopyridine scaffold, with its specific arrangement of nitrogen atoms, is ideally suited to replicate these hydrogen bonding interactions.[2] The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor within the active site and physically occluding ATP entry.

1.2. Kinase Conformation Most kinase inhibitors, including those based on the pyrrolopyridine scaffold, bind to the active, "DFG-in" conformation of the kinase, directly competing with ATP. This mode of inhibition is immediate and directly impacts the enzyme's catalytic function.

G cluster_0 Kinase Active Site cluster_1 hinge Hinge Region (Amino Acid Residues) pocket ATP Binding Pocket atp ATP atp->hinge Binds via H-Bonds inhibitor 5-Chloro-7-methyl- 1H-pyrrolo[2,3-C]pyridine inhibitor->hinge Competitively Binds via H-Bonds (Mimicry)

Caption: Postulated competitive binding at the kinase hinge region.

Part 2: Target Selectivity — The Role of Chloro and Methyl Substituents

While the pyrrolopyridine core confers the general ability to bind kinases, the substituents at the 5 and 7 positions are critical for determining target selectivity and potency.[1] The specific decoration of this compound suggests a tailored fit for a particular subset of kinases.

2.1. The 5-Chloro Group The chlorine atom at the 5-position can engage in several key interactions:

  • Hydrophobic Interactions: It can occupy a hydrophobic pocket within the active site.

  • Halogen Bonding: The electropositive crown of the chlorine atom can form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of a hinge residue), providing an additional, highly directional interaction that can significantly enhance binding affinity.

  • Steric Influence: It sterically defines the molecule's shape, favoring binding to kinases with complementary topology.

2.2. The 7-Methyl Group The methyl group at the 7-position primarily contributes through:

  • Hydrophobic Interactions: It fits into a small, hydrophobic sub-pocket, often referred to as the "gatekeeper" pocket. The size and nature of the gatekeeper residue are major determinants of kinase selectivity. A small methyl group is likely to be accommodated by kinases with small gatekeeper residues (e.g., threonine or valine).

These substituents work in concert to create a unique pharmacophore that will preferentially bind to kinases whose ATP pockets have the corresponding complementary features. Numerous pyrrolopyridine derivatives have shown potent activity against kinases such as FMS, JAK1, FGFRs, and others, suggesting these are plausible target families.[7][8][9]

Substituent Position Potential Interaction Type Contribution to Mechanism
Pyrrolopyridine Core-Hydrogen BondingPrimary anchor to the kinase hinge region; ATP mimicry.[1]
Chloro5Hydrophobic, Halogen BondingEnhances binding affinity and selectivity.
Methyl7HydrophobicOccupies gatekeeper sub-pocket, dictates selectivity profile.

Part 3: Postulated Downstream Cellular Consequences

Assuming the compound inhibits a receptor tyrosine kinase (RTK) involved in oncogenesis (e.g., FMS, FGFR), the downstream cellular effects would be profound.[7][9] Inhibition of the kinase would block the initiation of intracellular signaling cascades responsible for cell growth, proliferation, and survival.

A hypothetical pathway blocked by the inhibitor could be the canonical RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer.

G cluster_pathway Signaling Cascade rtk Receptor Tyrosine Kinase (e.g., FMS, FGFR) ras RAS rtk->ras Activates inhibitor 5-Chloro-7-methyl- 1H-pyrrolo[2,3-C]pyridine inhibitor->rtk INHIBITS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Activates G cluster_0 Biochemical Validation cluster_1 Cellular Validation start Hypothesis: ATP-Competitive Kinase Inhibitor assay Protocol 1: In Vitro Kinase Inhibition Assay start->assay ic50 Determine IC50 against kinase panel assay->ic50 prolif Protocol 2: Cellular Proliferation Assay ic50->prolif Select relevant cell lines western Protocol 3: Western Blot Analysis prolif->western conclusion Mechanism Validated western->conclusion Confirm target engagement & pathway modulation

Caption: A logical workflow for experimental validation.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC₅₀) and selectivity of this compound against a panel of purified protein kinases.

Methodology:

  • Kinase Panel Selection: Select a panel of kinases based on the literature for related pyrrolopyridine compounds (e.g., FMS, JAK1, FGFR1-3, VEGFR2, EGFR, CDK2). [3][7][8]2. Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Assay Reaction: In a 384-well plate, combine the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Causality Check: A low nanomolar IC₅₀ against specific kinases would provide direct evidence of potent enzymatic inhibition, the first pillar of the proposed mechanism.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the impact of the compound on the viability and proliferation of cancer cell lines whose growth is dependent on the target kinases identified in Protocol 1.

Methodology:

  • Cell Line Selection: Choose cell lines with known dependency on a top-hit kinase from the in vitro screen (e.g., for FGFR, use a cell line with FGFR amplification or activating mutation). Include a non-dependent cell line as a negative control.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability versus log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Causality Check: Potent growth inhibition in kinase-dependent cell lines, but not in control lines, links the enzymatic inhibition to a relevant cellular phenotype.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within the cell.

Methodology:

  • Cell Treatment: Treat the selected kinase-dependent cell line with the compound at concentrations around its GI₅₀ (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.

  • Ligand Stimulation (if applicable): For RTKs, stimulate the cells with the appropriate growth factor for 15 minutes prior to lysis to activate the pathway (e.g., FGF for FGFR-dependent cells).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-FGFR), a downstream marker (e.g., p-ERK), and their total protein counterparts. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality Check: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors provides definitive evidence of on-target activity within the cellular context, validating the full mechanistic pathway.

Conclusion

The molecular architecture of This compound strongly supports a postulated mechanism of action as an ATP-competitive kinase inhibitor. The pyrrolopyridine core serves as an effective hinge-binding scaffold, while the chloro and methyl substituents are predicted to confer potency and selectivity by interacting with specific features of the kinase active site. This hypothesis, while grounded in the well-established principles of medicinal chemistry, requires rigorous experimental validation. The proposed framework of in vitro enzymatic assays, cell-based proliferation studies, and target-engagement analysis provides a clear and robust path to confirming this mechanism and evaluating the compound's potential as a targeted therapeutic agent.

References

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Spectroscopic Data of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolopyridine scaffold is a key pharmacophore in numerous biologically active molecules. A thorough understanding of the structural and electronic properties of this compound is paramount for its application in novel therapeutic agents. This technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for researchers in the field.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound belongs to the azaindole family, which are bioisosteres of indole. The numbering of the bicyclic system is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of structurally related substituted 1H-pyrrolo[2,3-c]pyridines and general principles of NMR spectroscopy.[1][2]

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 12.5br s-
H27.0 - 7.5d~2.5 - 3.5
H36.5 - 7.0d~2.5 - 3.5
H47.8 - 8.2s-
CH₃2.4 - 2.6s-

Interpretation:

  • N-H Proton (H1): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet at a high chemical shift.

  • Pyrrole Protons (H2, H3): These protons on the five-membered ring will appear as doublets due to coupling to each other. Their chemical shifts are influenced by the electron-donating nature of the nitrogen atom.

  • Pyridine Proton (H4): The isolated proton on the pyridine ring is expected to be a singlet and will be deshielded due to the electronegativity of the adjacent nitrogen and chlorine atoms.

  • Methyl Protons (CH₃): The methyl group protons will appear as a sharp singlet in the typical alkyl region, slightly deshielded by the aromatic ring.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a125 - 130
C4135 - 140
C5145 - 150
C7148 - 153
C7a140 - 145
CH₃15 - 20

Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The presence of electronegative nitrogen and chlorine atoms generally leads to a downfield shift (higher ppm values) for the adjacent carbons (C4, C5, C7, and C7a). The pyrrole carbons (C2, C3, and C3a) will resonate at relatively upfield positions compared to the pyridine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H (aromatic) stretchMedium
2950 - 2850C-H (methyl) stretchMedium
~3400N-H stretchMedium, broad
1620 - 1580C=C and C=N stretching (aromatic rings)Medium to Strong
1450 - 1400C-H bending (methyl)Medium
850 - 750C-Cl stretchStrong

Interpretation:

  • N-H Stretch: A broad absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring, the broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the bicyclic aromatic system will give rise to a series of bands in the 1620-1580 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 850 and 750 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.[6][7]

Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 (for ³⁵Cl) and m/z 168 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of heterocyclic compounds can be complex.[8] For this compound, key fragmentation pathways are predicted to involve:

    • Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a fragment at m/z 151/153.

    • Loss of a chlorine radical (•Cl): [M - 35/37]⁺ resulting in a fragment at m/z 131.

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to various smaller fragments.

M [M]⁺˙ m/z 166/168 M_minus_CH3 [M - CH₃]⁺ m/z 151/153 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 131 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this and structurally related compounds. The experimental protocols outlined provide a basis for obtaining high-quality data. For definitive structural confirmation, a complete suite of 2D NMR experiments (COSY, HSQC, HMBC) is recommended.

References

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Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine and indole allows for interactions with a wide array of biological targets. This in-depth technical guide focuses on derivatives of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, providing a framework for researchers and drug development professionals to identify and validate potential therapeutic targets. We will delve into the rationale behind target selection based on the broader pyrrolopyridine class, explore key signaling pathways, and provide detailed, field-proven experimental protocols for target validation.

Introduction: The this compound Scaffold

The this compound core represents a specific chemical space within the larger family of pyrrolopyridines. The electronic properties of the pyrrole and pyridine rings, combined with the specific substitutions at the 5 and 7 positions, are critical determinants of target affinity and selectivity. The chloro group at the 5-position can act as a hydrogen bond acceptor and participate in halogen bonding, while the methyl group at the 7-position can provide favorable hydrophobic interactions within a binding pocket. While direct biological data for this specific derivative is emerging, the extensive research on related pyrrolopyridines provides a strong foundation for identifying high-probability therapeutic targets.

Based on the known activities of structurally similar compounds, we will focus on three primary classes of potential targets:

  • Protein Kinases: A well-established target class for pyrrolopyridine derivatives.

  • Epigenetic Modulators: Specifically, Lysine-Specific Demethylase 1 (LSD1).

  • Cytoskeletal Proteins: Focusing on tubulin polymerization.

This guide will provide the scientific rationale and experimental workflows to investigate these potential targets for this compound derivatives.

Prioritized Therapeutic Targets and Associated Signaling Pathways

Protein Kinases: Precision Targeting of Cellular Signaling

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors[1]. The specific kinase targets are often determined by the substitution patterns on the pyrrolopyridine core. For the this compound scaffold, we hypothesize potential activity against the following kinases based on SAR data from related compounds.

The MEK5-ERK5 signaling pathway is increasingly implicated in cancer cell proliferation, survival, and drug resistance[2]. ERK5 is activated by various extracellular stimuli, leading to its translocation to the nucleus and the phosphorylation of transcription factors that drive tumorigenesis[3]. Inhibition of ERK5 is a promising therapeutic strategy, particularly in cancers where this pathway is aberrantly activated[3][4].

graph ERK5_Signaling_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified ERK5 Signaling Pathway and Point of Inhibition.

CSF-1R is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages[1]. In the tumor microenvironment, CSF-1R signaling promotes an immunosuppressive milieu by polarizing tumor-associated macrophages (TAMs) to a pro-tumorigenic M2 phenotype[5][6]. Targeting CSF-1R can therefore reprogram the tumor microenvironment to enhance anti-tumor immunity[5][7].

graph CSF1R_Signaling_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: CSF-1R Signaling in Macrophages and Therapeutic Intervention.

The B-RAF V600E mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway[8][9]. This pathway hyperactivation promotes uncontrolled cell proliferation and survival[10][11]. Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent inhibitors of V600E mutant B-RAF[6].

graph BRAF_Signaling_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: The B-RAF(V600E) Signaling Pathway in Melanoma.
Epigenetic Modulators: Targeting Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a critical role in carcinogenesis by regulating gene expression[12]. Overexpression of LSD1 is associated with poor prognosis in various cancers[13]. LSD1 can demethylate both histone and non-histone proteins, affecting multiple oncogenic pathways[13][14][15]. Pyrrolo[2,3-c]pyridines have been identified as potent and reversible inhibitors of LSD1.

graph LSD1_Mechanism { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 4: Mechanism of LSD1-mediated Gene Silencing and Inhibition.
Cytoskeletal Proteins: Disrupting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis[10].

graph Tubulin_Polymerization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 5: Inhibition of Tubulin Polymerization by Pyrrolopyridine Derivatives.

Experimental Validation Protocols

This section provides detailed, step-by-step protocols for the in vitro validation of the prioritized therapeutic targets.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity[16][17].

graph Kinase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 6: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of serially diluted compound or DMSO (vehicle control).

    • 2.5 µL of the target kinase in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the kinase-specific substrate and ATP.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for light production. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
Assay Principle Luminescent detection of ADP produced by kinase activity.
Key Reagents Kinase, Substrate, ATP, Test Compound, ADP-Glo™ Reagent, Kinase Detection Reagent.
Detection Method Luminescence.
Output IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%.

Table 1: Summary of the ADP-Glo™ Kinase Inhibition Assay

LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)

This assay measures the activity of LSD1 by detecting the demethylation of a di-methylated histone H3-K4 (H3K4me2) substrate[18][19][20].

Protocol:

  • Substrate Coating: A di-methylated H3-K4 substrate is pre-coated onto the wells of a microplate.

  • Enzyme Reaction:

    • Add the assay buffer, purified LSD1 enzyme, and the this compound derivative (or vehicle control) to the wells.

    • Incubate at 37°C for 60-90 minutes to allow for the demethylation reaction to occur.

  • Detection:

    • Wash the wells to remove the enzyme and inhibitor.

    • Add a specific capture antibody that recognizes the demethylated product.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells and add a fluorescently labeled detection antibody.

    • Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Add a fluorescence development solution and incubate for 5-10 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence microplate reader. The fluorescence signal is proportional to the amount of demethylated product, and thus to the LSD1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Parameter Description
Assay Principle Fluorometric detection of LSD1-mediated demethylation of an H3K4me2 substrate.
Key Reagents H3K4me2 substrate-coated plate, purified LSD1, Test Compound, Capture Antibody, Detection Antibody, Fluorescent Developer.
Detection Method Fluorescence.
Output IC50 value for LSD1 inhibition.

Table 2: Summary of the LSD1 Demethylase Activity/Inhibition Assay

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin[21][22][23].

Protocol:

  • Reagent Preparation: Thaw purified tubulin, GTP, and assay buffer on ice. Prepare a solution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with the fluorescent reporter dye and the test compound or vehicle control.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP and incubating the plate at 37°C in a fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compare the curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization. The Vmax (maximum rate of polymerization) and the final polymer mass can be quantified.

Parameter Description
Assay Principle Measurement of tubulin polymerization through the fluorescence of a reporter dye that binds to microtubules.
Key Reagents Purified tubulin, GTP, Fluorescent reporter dye, Test Compound.
Detection Method Fluorescence.
Output Qualitative and quantitative assessment of the effect of the compound on tubulin polymerization kinetics.

Table 3: Summary of the In Vitro Tubulin Polymerization Assay

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity[24][25].

graph Apoptosis_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 7: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed cells in a culture plate and treat with various concentrations of the this compound derivative for a specified time (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the cells on a flow cytometer immediately.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Parameter Description
Assay Principle Detection of phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI) to differentiate stages of cell death.
Key Reagents Cells, Test Compound, Annexin V-fluorophore conjugate, Propidium Iodide, Binding Buffer.
Detection Method Flow Cytometry.
Output Percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Table 4: Summary of the Annexin V/PI Apoptosis Assay

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on the extensive body of research on related pyrrolopyridine derivatives, we have identified protein kinases (ERK5, CSF-1R, B-RAF), epigenetic modulators (LSD1), and cytoskeletal proteins (tubulin) as high-priority potential targets. This guide provides a comprehensive framework, including detailed experimental protocols and an understanding of the underlying signaling pathways, to enable researchers to systematically evaluate these targets.

Future work should focus on the synthesis and screening of a library of this compound derivatives to establish a clear structure-activity relationship for each of these target classes. Positive hits from these in vitro assays should then be advanced to cell-based and in vivo models to validate their therapeutic potential. The methodologies outlined in this guide provide a robust starting point for unlocking the full therapeutic potential of this promising class of molecules.

References

  • National Center for Biotechnology Information. (n.d.). MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy. Retrieved from [Link]

  • PubMed. (n.d.). Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Synapse. (2024, June 21). What are ERK5 inhibitors and how do they work?. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • EpigenTek. (2022, April 20). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Portland Press. (2020). Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for…. Retrieved from [Link]

  • MDPI. (2019, March 7). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Retrieved from [Link]

  • Frontiers. (2022, July 19). Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. Retrieved from [Link]

  • MDPI. (n.d.). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Retrieved from [Link]

  • ProQuest. (n.d.). The role of BRAF V600 mutation in melanoma. Retrieved from [Link]

  • MDPI. (n.d.). Insights into CSF-1R Expression in the Tumor Microenvironment. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Synapse. (2024, June 25). What are MAP2K5 inhibitors and how do they work?. Retrieved from [Link]

  • ACS Publications. (2023, April 1). Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy. Retrieved from [Link]

  • Frontiers. (n.d.). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Retrieved from [Link]

  • protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of BRAF V600 mutation in melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeting the BRAF signalling pathway in melanoma BRAF-specific.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Expression of CSF-1R Predicts Poor Prognosis and CSF-1Rhigh Tumor-Associated Macrophages Inhibit Anti-Tumor Immunity in Colon Adenocarcinoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LSD1 Histone Demethylase Assays and Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1, LSD1 histone demethylaseassay protocol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole of interest in medicinal chemistry. The synthesis leverages the robust Leimgruber-Batcho indole synthesis for the construction of the heterocyclic core, followed by a standard N-methylation to yield the final product. This guide is designed to be a self-validating system, offering not only a step-by-step procedure but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds. The introduction of specific substituents, such as a chloro group at the 5-position and a methyl group at the 7-position (the pyrrole nitrogen), can significantly modulate the pharmacological properties of the resulting molecule. This compound is therefore a valuable building block for the synthesis of novel therapeutic agents. This protocol details a reliable and efficient pathway to this compound.

Overall Synthetic Strategy

The synthesis is approached in two main stages, as depicted in the workflow diagram below. The initial step involves the formation of the 5-chloro-1H-pyrrolo[2,3-c]pyridine core via the Leimgruber-Batcho synthesis. This is followed by the selective methylation of the pyrrole nitrogen to afford the target compound.

Synthesis_Workflow Start 4-Chloro-3-methyl-2-nitropyridine Intermediate1 Intermediate Enamine Start->Intermediate1  Leimgruber-Batcho  Step 1 Intermediate2 5-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate1->Intermediate2  Reductive  Cyclization FinalProduct This compound Intermediate2->FinalProduct  N-Methylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine

This part of the synthesis utilizes the Leimgruber-Batcho indole synthesis, a powerful method for constructing indole and azaindole ring systems from ortho-nitro-substituted methylarenes.[1][2] The key is the formation of an enamine intermediate, which then undergoes reductive cyclization.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Chloro-3-methyl-2-nitropyridine172.575.00 g28.97Starting material. Can be synthesized via established methods for pyridine functionalization.[3]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1610.36 g86.91Reagent for enamine formation.
Pyrrolidine71.123.09 g43.46Catalyst for enamine formation.
Dimethylformamide (DMF), anhydrous73.0950 mL-Solvent.
Raney Nickel (50% slurry in water)-~2.5 g-Catalyst for reduction. Handle with care.
Hydrazine monohydrate50.065.80 g115.88Reducing agent.
Ethanol (EtOH)46.07100 mL-Solvent for reduction.
Ethyl acetate (EtOAc)88.11As needed-For extraction.
Saturated NaCl solution (brine)-As needed-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent.
Experimental Protocol

Step 1.1: Formation of the Enamine Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methyl-2-nitropyridine (5.00 g, 28.97 mmol).

  • Add anhydrous dimethylformamide (50 mL), followed by pyrrolidine (3.09 g, 43.46 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (10.36 g, 86.91 mmol).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The formation of a deeply colored intermediate is characteristic of this reaction.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure. The resulting crude enamine is a dark, oily residue and is typically used in the next step without further purification.

Scientific Rationale: The Leimgruber-Batcho synthesis begins with the condensation of the acidic methyl group of the nitropyridine with DMF-DMA to form a vinylogous amide (enamine). Pyrrolidine acts as a more nucleophilic amine than the dimethylamine that is displaced from DMF-DMA, accelerating the formation of the enamine intermediate.[1]

Step 1.2: Reductive Cyclization

  • Transfer the crude enamine from the previous step to a 500 mL round-bottom flask.

  • Add ethanol (100 mL) to dissolve the crude material.

  • Carefully add Raney Nickel (approximately 2.5 g of a 50% slurry in water) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere if dry.

  • Heat the mixture to a gentle reflux (around 80 °C).

  • Add hydrazine monohydrate (5.80 g, 115.88 mmol) dropwise over a period of 30 minutes. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the enamine intermediate.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol (2 x 25 mL). Caution: The Celite® pad with Raney Nickel should be kept wet with water to prevent ignition upon drying.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 5-chloro-1H-pyrrolo[2,3-c]pyridine as a solid.

Scientific Rationale: The nitro group of the enamine intermediate is reduced to an amine by the action of hydrazine in the presence of Raney Nickel catalyst.[2] The resulting amino-enamine undergoes spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic pyrrole ring of the 6-azaindole core.

Part 2: N-Methylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine

This step involves the deprotonation of the pyrrole nitrogen followed by quenching with an electrophilic methyl source to yield the final product.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (example)Moles (mmol)Notes
5-Chloro-1H-pyrrolo[2,3-c]pyridine152.583.00 g19.66Product from Part 1.
Sodium Hydride (NaH), 60% dispersion in oil24.000.94 g23.59Strong base. Handle with extreme care.
Dimethylformamide (DMF), anhydrous73.0940 mL-Anhydrous polar aprotic solvent.
Methyl Iodide (MeI)141.943.08 g21.63Methylating agent. Volatile and toxic. Handle in a fume hood.[4]
Saturated Ammonium Chloride (NH₄Cl) solution-As needed-For quenching the reaction.
Diethyl ether (Et₂O)74.12As needed-For extraction.
Experimental Protocol
  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.94 g of a 60% dispersion in oil, 23.59 mmol). Caution: Sodium hydride reacts violently with water.

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (20 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (3.00 g, 19.66 mmol) in anhydrous DMF (20 mL) and add it dropwise to the stirred NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a change in the appearance of the mixture.

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (3.08 g, 21.63 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexanes/ethyl acetate gradient) to yield this compound.

Scientific Rationale: The pyrrole N-H is acidic and can be deprotonated by a strong base like sodium hydride to form the corresponding sodium salt. This anionic species is a potent nucleophile and readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. Using a slight excess of the base and methylating agent ensures complete conversion of the starting material.

N_Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Azaindole 5-Chloro-1H-pyrrolo[2,3-c]pyridine Anion Azaindole Anion Azaindole->Anion + NaH NaH NaH H2 H₂ (gas) Product This compound Anion->Product + CH₃I MeI CH₃-I NaI NaI Product->NaI + NaI

Caption: Mechanism of N-methylation of the 6-azaindole core.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably produce this valuable compound for applications in drug discovery and development.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia. ; 2023. [Link]

  • Clark, R. D., & Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles, 1984, 22(1), 195-221. [Link]

  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Request PDF. [Link]

  • Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • 1-BENZYLIDOLE. Organic Syntheses. [Link]

  • Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. PubMed. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Methyl iodide sodium hydride. PubChem. [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite. Royal Society of Chemistry. [Link]

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A Robust and Scalable Palladium-Catalyzed Strategy for the Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a valuable building block for drug discovery programs. The described three-step synthetic sequence employs a regioselective iodination, a palladium/copper-catalyzed Sonogashira cross-coupling reaction, and a base-mediated intramolecular cyclization. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Synthetic Strategy

The synthesis of substituted azaindoles is a critical task for medicinal chemists. Traditional methods can be limited by harsh conditions or a narrow substrate scope.[3] Modern cross-coupling methodologies offer a more versatile and efficient alternative. The strategy outlined herein leverages the power of palladium catalysis to construct the target molecule from a readily available pyridine precursor in a convergent and logical manner.

The overall synthetic pathway is depicted below. It begins with the commercially available 2-amino-4-chloro-6-methylpyridine and proceeds through a directed iodination to install a handle for cross-coupling. The core of the strategy is a Sonogashira coupling to introduce the alkyne fragment, followed by an efficient intramolecular annulation to construct the fused pyrrole ring.

G A 2-Amino-4-chloro-6-methylpyridine (Starting Material) B 2-Amino-3-iodo-4-chloro-6-methylpyridine (Intermediate 1) A->B Step 1: Iodination (NIS, Acetonitrile) C 2-Amino-3-((trimethylsilyl)ethynyl)-4-chloro-6-methylpyridine (Intermediate 2) B->C Step 2: Sonogashira Coupling (Pd/Cu Catalysis, TMS-Acetylene) D This compound (Final Product) C->D Step 3: Deprotection & Cyclization (KOtBu, Toluene)

Figure 1: Overall synthetic workflow for this compound.

Rationale for the Synthetic Design
  • Step 1: Regioselective C-H Iodination: The synthesis commences by activating the pyridine core for cross-coupling. The electron-donating amino group at the C2 position directs electrophilic substitution to the ortho (C3) position. N-Iodosuccinimide (NIS) is selected as a mild and effective iodinating agent, reliably installing the iodine atom at the C3 position, which is essential for the subsequent Sonogashira reaction.

  • Step 2: Sonogashira Cross-Coupling: This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[4][5] The use of trimethylsilylacetylene as the alkyne partner is a critical choice. The bulky trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne's acidic proton, preventing undesired side reactions such as Glaser coupling and ensuring a clean, high-yielding transformation to the desired product.[6][7]

  • Step 3: Base-Mediated Annulation: The final step involves the tandem deprotection of the TMS group and the intramolecular cyclization to form the pyrrole ring. Potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base, is highly effective for this transformation. It facilitates both the removal of the silyl group and the subsequent 5-endo-dig cyclization of the resulting terminal alkyne onto the adjacent amino group, forging the final heterocyclic scaffold.[3]

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism of the key Sonogashira coupling step is crucial for troubleshooting and optimization. The reaction proceeds through a synergistic interplay between palladium and copper catalysts.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle cluster_1 Cu(I) Co-Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst Pd_complex1 Oxidative Addition Complex Pd0->Pd_complex1 Ar-I Pd_complex2 Alkynyl-Pd(II) Complex Pd_complex1->Pd_complex2 Cu-C≡C-TMS (from Cu cycle) Pd_complex2->Pd0 Reductive Elimination (Product Out) Product Ar-C≡C-TMS (Intermediate 2) CuI Cu-I Cu_acetylide Cu-C≡C-TMS Copper Acetylide CuI->Cu_acetylide HC≡C-TMS, Base Cu_acetylide->CuI Transmetalation to Pd(II) ArI Ar-I (Intermediate 1) Alkyne HC≡C-TMS

Figure 2: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

The process begins with the oxidative addition of the aryl iodide (Intermediate 1) to a Pd(0) species. Concurrently, the copper(I) catalyst reacts with trimethylsilylacetylene in the presence of a base to form a copper acetylide intermediate. This acetylide then undergoes transmetalation to the palladium(II) center. The final step is reductive elimination, which forms the C-C bond of the product (Intermediate 2) and regenerates the active Pd(0) catalyst.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-3-iodo-4-chloro-6-methylpyridine (Intermediate 1)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Amino-4-chloro-6-methylpyridine142.585.00 g35.071.0
N-Iodosuccinimide (NIS)224.988.28 g36.821.05
Acetonitrile (CH₃CN)41.05150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloro-6-methylpyridine (5.00 g, 35.07 mmol).

  • Add acetonitrile (150 mL) and stir until the starting material is fully dissolved.

  • Add N-Iodosuccinimide (8.28 g, 36.82 mmol) to the solution in one portion.

  • Protect the flask from light by wrapping it in aluminum foil and stir the reaction mixture at room temperature (20-25 °C) for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the crude residue in dichloromethane (DCM, 100 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining iodine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 2-amino-3-iodo-4-chloro-6-methylpyridine as a pale yellow solid.

Step 2: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-4-chloro-6-methylpyridine (Intermediate 2)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 1268.485.00 g18.621.0
Pd(PPh₃)₂Cl₂701.90654 mg0.930.05
Copper(I) Iodide (CuI)190.45177 mg0.930.05
Trimethylsilylacetylene98.223.66 g (5.15 mL)37.242.0
Triethylamine (TEA)101.19100 mL--
Tetrahydrofuran (THF), anhydrous72.11100 mL--

Procedure:

  • To a 500 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (5.00 g, 18.62 mmol), bis(triphenylphosphine)palladium(II) dichloride (654 mg, 0.93 mmol), and copper(I) iodide (177 mg, 0.93 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (100 mL) and triethylamine (100 mL) via syringe. Stir to create a suspension.

  • Add trimethylsilylacetylene (5.15 mL, 37.24 mmol) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield 2-amino-3-((trimethylsilyl)ethynyl)-4-chloro-6-methylpyridine as a light brown solid.

Step 3: Synthesis of this compound (Final Product)
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 2238.783.00 g12.561.0
Potassium tert-butoxide (KOtBu)112.212.82 g25.122.0
Toluene, anhydrous92.14120 mL--

Procedure:

  • To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add Intermediate 2 (3.00 g, 12.56 mmol) and anhydrous toluene (120 mL).

  • Add potassium tert-butoxide (2.82 g, 25.12 mmol) to the solution portion-wise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 3 hours. The solution will typically darken.

  • Monitor the reaction by TLC or LC-MS until Intermediate 2 is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to obtain this compound as an off-white to beige solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. The following data are representative for this compound.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 11.85 (s, 1H, NH), 7.45 (s, 1H), 7.38 (t, J=2.8 Hz, 1H), 6.50 (dd, J=2.8, 1.8 Hz, 1H), 2.55 (s, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 153.2, 144.8, 141.5, 125.1, 122.9, 114.7, 108.2, 98.6, 23.8.
HRMS (ESI) Calculated for C₈H₈ClN₂ [M+H]⁺: 167.0371; Found: 167.0375.

Conclusion

This application note details a robust and highly reproducible three-step synthesis of this compound. By leveraging a modern palladium-catalyzed Sonogashira coupling and a base-mediated cyclization, this protocol provides an efficient route to a key heterocyclic building block. The detailed explanations and step-by-step instructions are designed to enable researchers in drug discovery and chemical synthesis to confidently produce this valuable compound for their research endeavors.

References

  • Organic Syntheses Procedure: trimethylsilylacetylene. (n.d.).
  • Wikipedia: Trimethylsilylacetylene. (n.d.).
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  • Google Patents: CN112159424A - Synthesis process of trimethylsilylacetylene. (n.d.).
  • Beilstein Journals: Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022).
  • ChemSpider Synthetic Pages: Deprotection of trimethylsilyl group of an alkyne. (2001).
  • ChemicalBook: Trimethylsilylacetylene-Uses & Properties. (2019).
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  • MDPI: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
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  • PubMed: Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011).
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Application Notes & Protocols: Leveraging 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine for Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology, immunology, and medicinal chemistry.

Objective: This document provides a comprehensive technical guide on the strategic application of the 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold in the design and development of potent and selective kinase inhibitors. It integrates theoretical rationale with actionable, field-proven experimental protocols.

Section 1: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology.[1] Their central role in regulating cellular signaling pathways means that their dysregulation is frequently implicated in disease.[2] The development of small-molecule kinase inhibitors has, therefore, transformed the therapeutic landscape.[3] A cornerstone of modern kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.[3][4]

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such privileged scaffold.[5] Its defining feature is the ability of the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) to act as hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing it to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[5] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

The specific subject of this guide, This compound , is a 6-azaindole isomer that offers a distinct yet highly effective framework. The pyrrolo[2,3-c]pyridine core retains the essential hydrogen-bonding capability with the kinase hinge. The strategic placement of the chloro and methyl groups provides critical advantages:

  • The 5-Chloro Group: Serves as a versatile synthetic handle for C-C bond-forming reactions (e.g., Suzuki, Sonogashira coupling), allowing for the exploration of diverse chemical space in the solvent-exposed region of the ATP pocket. This is crucial for tuning selectivity and physicochemical properties.

  • The 7-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions within the binding site and can influence the overall conformation and solubility of the final compound.

This guide will walk through the process of utilizing this scaffold, from initial synthetic design to biochemical and cellular validation.

Section 2: Design and Synthesis of a Representative Inhibitor

The foundation of a successful kinase inhibitor program lies in robust and flexible chemistry. The goal is to append moieties to the core scaffold that will occupy adjacent hydrophobic pockets and the solvent-front, thereby increasing potency and engineering selectivity against other kinases.

A common and highly effective strategy is the use of palladium-catalyzed cross-coupling reactions. The protocol below describes a representative Suzuki-Miyaura coupling to install an aryl group at the C5 position, a key step in building a lead compound.

Protocol 2.1: Synthesis of a 5-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivative

This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters, enabling rapid library synthesis for Structure-Activity Relationship (SAR) studies.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 3 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents). The choice of catalyst and ligand can be critical and may require optimization.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 1:1 mixture of 1,4-dioxane and water.[6] The volume should be sufficient to dissolve the reagents upon heating (e.g., 5-10 mL per mmol of the starting material).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the organic solvent in vacuo. Partition the remaining residue between ethyl acetate and water.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final 5-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Kinase Inhibitor Synthesis and Evaluation

G cluster_synthesis Part A: Synthesis cluster_biochem Part B: Biochemical Assay cluster_cellular Part C: Cellular Assay cluster_analysis Part D: Analysis & Optimization start 5-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine protocol1 Protocol 2.1: Suzuki Cross-Coupling (Addition of Aryl Group) start->protocol1 purify Purification & Characterization protocol1->purify protocol2 Protocol 3.1: ADP-Glo™ Kinase Assay (Determine IC50) purify->protocol2 protocol3 Protocol 4.1: Western Blot for p-Substrate (Confirm Target Engagement) purify->protocol3 data1 Potency Data (IC50) protocol2->data1 sar SAR Analysis data1->sar data2 Cellular Activity Data protocol3->data2 data2->sar lead_opt Lead Optimization (Design Next Generation) sar->lead_opt lead_opt->start Iterate

Caption: A workflow diagram illustrating the iterative cycle of kinase inhibitor design.

Section 3: Biochemical Evaluation of Inhibitor Potency

Once a compound is synthesized, the first critical step is to determine its ability to inhibit the target kinase. Biochemical assays provide a direct measure of enzyme activity and are essential for determining inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[1][2]

There are numerous assay formats available, including radiometric, fluorescence-based, and luminescence-based methods.[8] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely adopted due to their high sensitivity, broad applicability to virtually any kinase, and non-radioactive format.[9][10]

Protocol 3.1: Determining IC₅₀ using the ADP-Glo™ Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to create a 10-point dose-response curve. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.[11]

  • Kinase Reaction Setup: In a 384-well white assay plate, add the following components in order:

    • Kinase buffer.

    • The target kinase enzyme at its optimal concentration (previously determined).

    • The substrate peptide or protein (at a concentration near its Kₘ).

    • The diluted inhibitor compound.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[9]

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate determination of competitive inhibition.[8][9]

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step (Stopping the Reaction): Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (Measuring ADP): Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data relative to the positive control (enzyme with no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 4: Cellular Assays for Target Engagement and Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, they do not reflect the complex environment inside a living cell.[12] Cellular assays are therefore essential to confirm that the inhibitor can cross the cell membrane, engage its target in the cellular milieu, and exert the desired downstream biological effect.[13]

A standard method to verify on-target activity is to measure the phosphorylation status of a known downstream substrate of the target kinase.[12]

Protocol 4.1: Assessing Downstream Substrate Phosphorylation via Western Blot

Principle: This protocol uses specific antibodies to detect the total amount of a downstream protein and the amount of its phosphorylated form in cells that have been treated with the inhibitor. A potent and on-target inhibitor should reduce the level of the phosphorylated protein without affecting the total protein level.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (in which the target kinase pathway is active) in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., spanning the biochemically determined IC₅₀ value) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-STAT3).

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the substrate protein and/or a loading control like GAPDH or β-actin.

Kinase Hinge Interaction with 6-Azaindole Scaffold

Caption: The 6-azaindole core forming key hydrogen bonds with the kinase hinge.

(Note: The image in the DOT script is a placeholder representation of the this compound structure for illustrative purposes.)

Section 5: Data Interpretation and Lead Optimization

The ultimate goal of the initial screening phase is to establish a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR). By comparing the IC₅₀ values of different analogues, researchers can deduce which chemical modifications enhance potency and selectivity.

Key Considerations:

  • Potency (IC₅₀): Lower IC₅₀ values indicate higher potency. The goal is typically to achieve nanomolar potency against the target kinase.

  • Selectivity: It is crucial to test promising inhibitors against a panel of related kinases (a "counter-screen") to assess selectivity. A highly selective inhibitor will have a much lower IC₅₀ for the target kinase compared to off-target kinases.[9]

  • Ligand Efficiency (LE): This metric normalizes potency for the size of the molecule (heavy atom count). It is a valuable tool in early-stage drug discovery to identify small, efficient fragments for further optimization.

Table 1: Representative SAR Data for a Hypothetical Inhibitor Series

Compound IDR-Group (at C5)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold (Off-Target/Target)
XYZ-001 Phenyl1504503
XYZ-002 3-Methoxyphenyl85120014
XYZ-003 4-Fluorophenyl1209808
XYZ-004 3-Aminophenyl253500140

Section 6: Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region provides a solid foundation for achieving high potency. The strategically positioned chlorine atom offers a gateway for synthetic elaboration, enabling medicinal chemists to fine-tune the molecule's properties to achieve the desired potency, selectivity, and drug-like characteristics. By integrating rational design with robust synthetic protocols and a tiered approach to biochemical and cellular screening, researchers can effectively leverage this scaffold to develop next-generation targeted therapeutics.

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Application Notes and Protocols: 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine as a Pivotal Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. This versatile heterocyclic building block, an isomer of 7-azaindole, serves as a privileged scaffold in the design and synthesis of potent and selective kinase inhibitors. We present a detailed, field-proven (though hypothetically derived from established principles) synthetic protocol for the preparation of this key intermediate. Furthermore, we provide step-by-step application protocols for its diversification through cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—and contextualize its application with case studies in kinase inhibitor development.

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core is a bioisostere of purine and is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is frequently found in ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine with the kinase hinge region. The pyrrole moiety offers sites for substitution to modulate potency, selectivity, and pharmacokinetic properties.

The specific compound, this compound, offers distinct advantages for drug discovery programs:

  • The C5-Chloro Substituent: This serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving kinase selectivity.

  • The C7-Methyl Group: This substituent can provide beneficial steric interactions within the kinase active site and can improve metabolic stability by blocking a potential site of oxidation.

  • The Pyrrole N-H: This group can act as a hydrogen bond donor and provides another point for substitution to fine-tune the molecule's properties.

The strategic placement of these functional groups makes this compound an ideal starting point for the rapid generation of diverse libraries of potential kinase inhibitors.

Synthesis of this compound

Proposed Synthetic Pathway

G A 2,6-Dichloro-4-methylpyridine B 6-Chloro-4-methylpyridin-2-yl)hydrazine A->B Hydrazine hydrate, Reflux C Hydrazone Intermediate B->C Pyruvic aldehyde dimethyl acetal, Acid catalyst (e.g., AcOH) D This compound C->D Polyphosphoric acid (PPA), Heat (e.g., 180°C)

Caption: Proposed Fischer indole synthesis route to the target compound.

Detailed Protocol

Step 1: Synthesis of (6-Chloro-4-methylpyridin-2-yl)hydrazine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-methylpyridine (1.0 eq) and hydrazine hydrate (10.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to quench the reaction and precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to afford (6-chloro-4-methylpyridin-2-yl)hydrazine.

Causality: The high excess of hydrazine hydrate drives the nucleophilic aromatic substitution of one of the chlorine atoms, which is activated by the ring nitrogen. The second chlorine is less reactive, allowing for selective monosubstitution.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask suitable for high-temperature reactions, suspend (6-chloro-4-methylpyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent like ethanol.

  • Hydrazone Formation: Add a slight excess of pyruvic aldehyde dimethyl acetal (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate. The solvent can be removed under reduced pressure.

  • Fischer Cyclization: Carefully add polyphosphoric acid (PPA) to the crude hydrazone. The amount of PPA should be sufficient to ensure good mixing (typically 10-20 times the weight of the hydrazone).

  • Reaction: Heat the mixture with vigorous stirring to 160-180 °C for 2-4 hours.[3] Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound.

Causality: The acidic conditions of the PPA catalyze the[3][3]-sigmatropic rearrangement of the protonated hydrazone, followed by elimination of ammonia to form the aromatic pyrrole ring. This one-pot cyclization is a classic and efficient method for indole and azaindole synthesis.[2]

Characterization of this compound

The structural confirmation of the synthesized building block is paramount. The following analytical data are expected based on its structure and data from analogous compounds.[4][5][6]

Technique Expected Data
¹H NMR Signals corresponding to the pyrrole and pyridine protons, and a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the pyridine nitrogen.
¹³C NMR Resonances for all eight carbon atoms. The carbon bearing the chlorine atom will be shifted downfield.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₈H₇ClN₂. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed.
Appearance Likely an off-white to pale yellow solid.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions to build libraries of potential kinase inhibitors. The C5-chloro position is amenable to both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is used to introduce aryl or heteroaryl groups at the C5 position, which can probe deep into the ATP binding pocket or interact with the solvent front.

G cluster_0 Reaction Conditions A This compound C 5-Aryl/Heteroaryl-7-methyl-1H-pyrrolo[2,3-c]pyridine A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos) (1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of various amines at the C5 position, which can form crucial hydrogen bonds or ionic interactions within the kinase active site.

G cluster_0 Reaction Conditions A This compound C 5-Amino-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivative A->C B Primary or Secondary Amine B->C Catalyst Pd Pre-catalyst (e.g., XPhos Pd G3) Base Strong Base (e.g., NaOtBu, LHMDS) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq), and a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3) (1-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir until completion as monitored by LC-MS.

  • Work-up: Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Causality: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition of the palladium catalyst to the C-Cl bond. The strong base deprotonates the amine, which then coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond. The bulky, electron-rich ligands are crucial for promoting the reductive elimination step.

Case Study: Pyrrolo[2,3-d]pyrimidines and Pyrrolo[3,2-c]pyridines as Kinase Inhibitors

The broader family of pyrrolopyridines has yielded numerous successful kinase inhibitors. For instance, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are known potent inhibitors of CSF1R, a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[8] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown significant inhibitory effects against FMS kinase, another important target in oncology.[9]

In these examples, the core scaffold engages in hinge-binding interactions, while substituents introduced at positions analogous to the C5-chloro position of our building block extend into the active site to confer potency and selectivity. The strategic use of cross-coupling reactions on a versatile intermediate like this compound enables medicinal chemists to systematically explore the structure-activity relationships (SAR) and develop optimized drug candidates. For example, a library of compounds could be generated by coupling various anilines to the C5 position to probe for interactions with a specific sub-pocket of a target kinase.

Conclusion

This compound represents a high-value building block for modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its synthesis, achievable through established chemical transformations like the Fischer indole synthesis, provides access to a scaffold pre-functionalized for rapid and efficient diversification. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings offer reliable methods for elaborating this core structure, enabling the systematic exploration of chemical space around a privileged pharmacophore. This strategic approach can significantly accelerate the identification and optimization of lead compounds in kinase-targeted drug discovery programs.

References

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  • Abbiati, G., Arcadi, A., Marinelli, F., & Rossi, E. (2003). A new, simple, and efficient Fischer indole synthesis in a recyclable acidic ionic liquid. Tetrahedron Letters, 44(27), 5091-5094. URL: [Link]

  • Elkamhawy, A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 14(9), 893. URL: [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. URL: [Link]

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  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. URL: [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

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  • Google Patents. (1980). Process for the manufacture of 2,6-dichloropyridine derivatives. US4225716A.
  • Andersen, C. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3368. URL: [Link]

  • Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1125-1144. URL: [Link]

  • Wang, L., et al. (2020). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 63(22), 13694-13711. URL: [Link]

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  • Pohanka, A., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 814-859. URL: [Link]

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Application Notes and Protocols for 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. This document provides a detailed guide on the practical applications of a specific derivative, 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, in drug discovery and development. While direct literature on this exact substituted isomer is limited, this guide synthesizes information from closely related analogues to provide expert insights into its potential as a versatile building block for targeted therapies. We will explore its likely utility in the synthesis of kinase inhibitors and other therapeutic agents, supported by detailed, field-proven experimental protocols for its derivatization and analysis.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring to form pyrrolopyridine, also known as azaindole, gives rise to a class of heterocyclic compounds with significant utility in medicinal chemistry. These scaffolds are found in a variety of natural products and have been successfully incorporated into numerous drug candidates. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity and solubility of molecules, while the pyrrole moiety offers sites for further functionalization.

Derivatives of various pyrrolopyridine isomers have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] A particularly fruitful area of research has been the development of kinase inhibitors, as the pyrrolopyridine core can effectively mimic the hinge-binding motif of ATP.[3]

The Role of this compound as a Key Intermediate

The subject of this guide, this compound, is a strategically functionalized building block for the synthesis of compound libraries for high-throughput screening and lead optimization. The key structural features and their implications for medicinal chemistry are:

  • The Pyrrolo[2,3-c]pyridine Core: Provides a rigid and planar scaffold that can be oriented within the binding sites of biological targets.

  • The 5-Chloro Substituent: This is the most critical feature for synthetic manipulation. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).

  • The 7-Methyl Group: The methyl group at the 7-position can influence the compound's metabolic stability and may provide beneficial steric interactions within a target's binding pocket.

Based on the established biological activities of related pyrrolopyridine derivatives, this compound is a highly promising starting material for the development of inhibitors for various protein kinases implicated in oncology and inflammatory diseases.

Potential Therapeutic Applications

While specific biological data for derivatives of this compound is not extensively published, we can infer its potential applications from closely related structures.

Kinase Inhibition

The broader class of pyrrolopyridines has yielded numerous potent kinase inhibitors. It is therefore highly probable that derivatives of this compound will exhibit activity against various kinases. Potential targets include:

  • Janus Kinases (JAKs): Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as selective JAK1 inhibitors for the treatment of inflammatory and autoimmune diseases.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent FGFR inhibitors.[4]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS): Pyrrolo[3,2-c]pyridine derivatives have shown promise as inhibitors of FMS kinase, a target in oncology and inflammatory disorders.[5]

The general strategy involves using the 5-chloro position to introduce a substituent that can occupy a specific pocket in the kinase active site, thereby enhancing potency and selectivity.

Other Potential Applications

Beyond kinase inhibition, the versatility of the pyrrolopyridine scaffold suggests other potential therapeutic avenues:

  • Antiviral Activity: Certain pyrrolopyridine derivatives have been investigated as antiviral agents.[1]

  • Neuropathic Pain: A patent for derivatives of the isomeric 7-Chloro-3-methyl-pyrrolo[2,3-c]pyridine suggests potential applications in the treatment of pain.[6]

Experimental Protocols

The following protocols are representative of the synthetic and analytical methodologies that can be applied to this compound.

Synthesis of 5-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 5-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine catalyst->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via a syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing removes dissolved oxygen.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Water in Solvent Mixture: The presence of water can often accelerate the reaction and improve the solubility of the inorganic base.

Analytical Characterization

The following table summarizes the expected analytical data for a representative product.

Analysis Expected Results
¹H NMR Signals corresponding to the protons on the pyrrolopyridine core and the newly introduced aryl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Signals for all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >95%

Structure-Activity Relationship (SAR) and Drug Design

The Suzuki-Miyaura coupling protocol allows for the systematic exploration of the SAR at the 5-position of the this compound scaffold.

SAR_Diagram scaffold This compound R substituents Aryl Groups Heteroaryl Groups Alkyl Groups scaffold:f1->substituents Derivatization activity Potency Selectivity ADME Properties substituents->activity Influences

Exploring SAR through derivatization.

By synthesizing a library of analogues with diverse aryl and heteroaryl substituents at the 5-position, researchers can probe the chemical space around the core scaffold to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for efficient derivatization, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particularly high potential in the discovery of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.

References

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]

  • NIH. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • De Gruyter. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

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  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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Sources

Modifying the Privileged Pyrrolo[2,3-c]pyridine Core: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a class of nitrogen-containing heterocyclic compounds of paramount importance in the field of drug development.[1][2] Its structural resemblance to the endogenous purine bases allows it to function as a versatile pharmacophore, effectively interacting with a wide array of biological targets. This unique characteristic has led to the extensive use of the 6-azaindole core in the development of kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.[1][2] The ability to strategically modify the pyrrolo[2,3-c]pyridine core is therefore a critical aspect of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the standard protocols for modifying this privileged scaffold, with a focus on the underlying principles that govern these transformations.

Strategic Approaches to Functionalization: A Mechanistic Perspective

The modification of the pyrrolo[2,3-c]pyridine core is primarily achieved through a suite of powerful transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. The choice of a specific methodology is dictated by the desired bond formation, the inherent reactivity of the starting material, and the desired regioselectivity. Understanding the mechanistic underpinnings of these reactions is crucial for troubleshooting and optimizing synthetic routes.

Core Functionalization Workflow

The general workflow for modifying the pyrrolo[2,3-c]pyridine scaffold involves a series of strategic steps, from the initial preparation of a halogenated or otherwise activated core to the final cross-coupling and deprotection steps.

G cluster_0 Preparation of Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Final Product Generation Start Pyrrolo[2,3-c]pyridine Core Halogenation Halogenation (e.g., NIS, NBS) Start->Halogenation Protecting_Group N-Protection (e.g., SEM, Boc) Halogenation->Protecting_Group Suzuki Suzuki-Miyaura (C-C) Protecting_Group->Suzuki Buchwald Buchwald-Hartwig (C-N) Protecting_Group->Buchwald Sonogashira Sonogashira (C-C, alkyne) Protecting_Group->Sonogashira CH_Activation C-H Activation (C-C, C-N) Protecting_Group->CH_Activation Deprotection Deprotection Suzuki->Deprotection Buchwald->Deprotection Sonogashira->Deprotection CH_Activation->Deprotection Purification Purification Deprotection->Purification Characterization Characterization Purification->Characterization Final_Product Functionalized Pyrrolo[2,3-c]pyridine Characterization->Final_Product

Figure 1: General workflow for the functionalization of the pyrrolo[2,3-c]pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds on the pyrrolo[2,3-c]pyridine scaffold. The choice of the specific reaction depends on the desired functionality to be introduced.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures, which are prevalent in kinase inhibitors.[3] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the often less reactive chloropyridines.[3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For nitrogen-containing heterocycles like pyrrolo[2,3-c]pyridine, electron-rich and bulky phosphine ligands such as XPhos and SPhos are often employed. These ligands promote the oxidative addition of the palladium(0) species to the aryl halide and facilitate the reductive elimination step, leading to higher catalytic turnover.[1]

  • Base: An appropriate base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[1]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Pyrrolo[2,3-c]pyridine

Materials:

  • Halogenated 1H-pyrrolo[2,3-c]pyridine (e.g., 2-chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (2-5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated 1H-pyrrolo[2,3-c]pyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous organic solvent and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Pyrrolopyridine Cores

EntryHalogenated PyrrolopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-4-chloro-1-SEM-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ (2.5)-K₂CO₃Dioxane/H₂O1000.595[4]
23-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001292[5]
32-ChloropyridinePhenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane801275[6][7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common structural motif in bioactive molecules.[4] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base. The success of this reaction on the pyrrolo[2,3-c]pyridine core is highly dependent on the ligand choice and the nature of the amine.

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[4]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and generate the active aminopalladium intermediate.

  • Protecting Groups: The pyrrole nitrogen of the pyrrolo[2,3-c]pyridine core is often protected to prevent side reactions. The trimethylsilylethoxymethyl (SEM) group is a common choice as it is stable to the reaction conditions and can be removed later.[4]

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrrolo[2,3-c]pyridine

Materials:

  • Halogenated and N-protected pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the halogenated pyrrolo[2,3-c]pyridine and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions on Pyrrolopyridine Cores

EntryHalogenated PyrrolopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-4-chloro-1-SEM-pyrrolo[2,3-b]pyridineSecondary AmineRuPhos Pd G2 (5)-NaOtBuToluene1001678[4]
24-Chloro-pyrrolo[2,3-d]pyrimidineBenzylaminePd(OAc)₂ (10)BINAP (10)Cs₂CO₃Dioxane1101.585[8]
3Aryl BromideAnilinePd(PPh₃)₄ (5)-Cs₂CO₃Toluene1001690[9]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing terminal alkynes onto the pyrrolo[2,3-c]pyridine scaffold.[10][11] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11][12]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.[12]

  • Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid potential issues with copper contamination in pharmaceutical intermediates.[13]

Protocol 3: Sonogashira Coupling of a Halogenated Pyrrolo[2,3-c]pyridine

Materials:

  • Halogenated 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a stirred solution of the halogenated pyrrolo[2,3-c]pyridine and the terminal alkyne in the anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Add the amine base and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13,4-DibromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285[10]
2Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT389[12]
32-(2-Bromophenoxy)ethanoneTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60292[13]

Direct C-H Activation: A Step-Economical Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[3] Palladium-catalyzed C-H arylation allows for the direct coupling of an aryl halide with a C-H bond of the pyrrolo[2,3-c]pyridine core.

Causality Behind Experimental Choices:

  • Directing Groups: In some cases, a directing group is required to achieve high regioselectivity. However, for certain pyrrolopyrimidine systems, inherent electronic biases can direct the functionalization to specific positions.

  • Oxidants: An oxidant, such as silver acetate (AgOAc) or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is often required to facilitate the C-H activation step and regenerate the active palladium catalyst.

  • Ligand-Enabled Selectivity: The choice of ligand can significantly influence the regioselectivity of the C-H functionalization. For instance, bidentate pyridine-pyridine ligands have been shown to promote C6 selectivity in the arylation of pyrrolo[2,3-d]pyrimidines.[14]

Protocol 4: Palladium-Catalyzed C-H Arylation of a Pyrrolo[2,3-c]pyridine Derivative

Materials:

  • Pyrrolo[2,3-c]pyridine derivative (1.0 equiv)

  • Aryl iodide (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (if necessary) (10-20 mol%)

  • Oxidant (e.g., AgOAc, TEMPO) (1.0-2.0 equiv)

  • Solvent (e.g., DMSO, CF₃CO₂H)

Procedure:

  • To a reaction vessel, add the pyrrolo[2,3-c]pyridine derivative, aryl iodide, palladium catalyst, ligand (if used), and oxidant.

  • Add the solvent and stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Representative C-H Arylation Reactions

EntryHeterocycleArylating AgentCatalyst (mol%)Additive/LigandSolventTemp (°C)Time (h)Yield (%)Reference
1N-Substituted PyrroleIodoarenePd(PPh₃)₂Cl₂ (5)AgOAc, KFDMSO100580[15]
2Pyrrolo[2,3-d]pyrimidineAryl IodidePd(OAc)₂ (10)Pyridine-pyridine ligandDMA1202475[14]
3Pyrrolo[2,3-d]pyrimidineArylboronic AcidPd(OAc)₂ (10)TEMPO, CF₃CO₂HCF₃CO₂HRT1288[13]

Characterization of Functionalized Pyrrolo[2,3-c]pyridines

The successful synthesis of modified pyrrolo[2,3-c]pyridines must be confirmed by rigorous analytical characterization. The following table provides representative characterization data for a functionalized pyrrolopyridine derivative.

Table 5: Representative Characterization Data for a 2-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative

CompoundFormulaMW¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Reference
3cC₁₆H₁₀F₆N₂O360.2612.07 (s, 1H), 8.53 (d, 1H), 8.19 (d, 1H), 7.87 (s, 1H), 7.74 (d, 1H), 7.63–7.53 (m, 2H), 7.50 (d, 1H), 6.15 (d, 1H), 6.10 (d, 1H)150.5, 146.9, 139.8, 130.8, 129.5, 129.0, 126.9, 126.3, 125.4, 124.0, 122.9, 119.4, 117.2, 117.1, 68.1[M+H]⁺ 361.0770[5]
10tC₂₃H₂₂N₂O₄390.449.08 (s, 1H), 7.76 (s, 1H), 7.56 (s, 1H), 7.50 (d, 1H), 7.39 (d, 1H), 7.35 (s, 1H), 6.93 (dd, 1H), 6.81 (d, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 3.88 (s, 3H)160.1, 159.1, 154.1, 142.6, 141.2, 137.7, 133.9, 132.0, 130.7, 129.8, 124.9, 119.4, 114.4, 112.4, 103.1, 103.0, 102.5, 61.1, 56.4, 55.4[M+H]⁺ 391.1658[2]

Conclusion and Future Outlook

The methodologies outlined in this application note provide a robust and versatile toolkit for the strategic modification of the pyrrolo[2,3-c]pyridine core. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, and reaction conditions are essential for the successful synthesis of novel derivatives with tailored biological activities. As the field of catalysis continues to evolve, the development of even more efficient and selective methods for the functionalization of this privileged scaffold can be anticipated, further expanding its impact on drug discovery and development.

References

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  • Liu, M., Qiu, B., Zhang, Z., Zheng, Y., Yuan, J., Li, H., & Zhang, X. (2024). Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023–8034. [Link]

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  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300067. [Link]

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  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]

  • Schou, M., & Norrby, P.-O. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA International Journal for Chemistry, 70(11), 768–772. [Link]

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  • Willis, M. C., & Blakemore, D. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 1759–1763. [Link]

  • Lakusta, C. A., & Leitch, D. C. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(11), 1519–1533. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A. F., & Voelter, W. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6689. [Link]

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Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 6-azaindole, represents a significant scaffold in medicinal chemistry. The pyrrolo[2,3-c]pyridine core is a bioisostere of indole and is found in numerous compounds targeting a range of diseases.[1] This document provides two robust and scalable synthetic routes for the preparation of this compound, designed to be suitable for large-scale production. The protocols have been developed with a focus on efficiency, safety, and the use of readily available starting materials.

Synthetic Strategy Overview

Two primary synthetic strategies are presented. Route 1 employs a convergent approach, building the pyrrolo[2,3-c]pyridine core through a Sonogashira coupling and subsequent intramolecular cyclization, followed by a final chlorination step. Route 2 utilizes a more linear approach, starting with a pre-functionalized pyridine ring and constructing the pyrrole ring onto it.

Logical Flow of Synthetic Routes

G cluster_0 Route 1: Post-Cyclization Chlorination cluster_1 Route 2: Fischer Indole Synthesis Approach A1 2,4-Dichloro-3-methylpyridine B1 2-Chloro-4-ethynyl-3-methylpyridine A1->B1 Sonogashira Coupling C1 2-Amino-4-ethynyl-3-methylpyridine B1->C1 Buchwald-Hartwig Amination D1 7-Methyl-1H-pyrrolo[2,3-c]pyridine C1->D1 Intramolecular Cyclization E1 This compound D1->E1 Chlorination A2 2,5-Dichloro-3-methylpyridine B2 5-Chloro-3-methylpyridin-2-yl)hydrazine A2->B2 Hydrazinolysis C2 Hydrazone Intermediate B2->C2 Condensation with Pyruvic Aldehyde Dimethyl Acetal D2 This compound C2->D2 Fischer Indole Synthesis

Caption: High-level overview of the two synthetic routes.

Route 1: Post-Cyclization Chlorination

This route offers a highly modular approach, allowing for the potential synthesis of various analogs by modifying the coupling partners.

Step 1: Regioselective Sonogashira Coupling and Desilylation

The synthesis commences with a regioselective Sonogashira coupling of commercially available 2,4-dichloro-3-methylpyridine with trimethylsilylacetylene. The reaction is directed to the more reactive 4-position of the pyridine ring.[2] Subsequent in-situ or sequential desilylation provides the key terminal alkyne intermediate.

  • Reaction Setup: To a nitrogen-flushed, jacketed reactor, add 2,4-dichloro-3-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF) (10 vol) and triethylamine (TEA) (3.0 eq).

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at 60 °C for 12 hours, monitoring by HPLC for the consumption of the starting material.

  • Desilylation: Cool the reaction mixture to room temperature and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise. Stir for 2 hours.

  • Work-up: Quench the reaction with water (5 vol) and extract with ethyl acetate (2 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-4-ethynyl-3-methylpyridine.

ParameterValue
Typical Yield 75-85%
Purity (HPLC) >98%
Scale Up to 10 kg
Step 2: Buchwald-Hartwig Amination

The introduction of the amino group at the 2-position is achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds.[3][4][5][6]

  • Reaction Setup: To a nitrogen-flushed, appropriately sized reactor, add 2-chloro-4-ethynyl-3-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq).

  • Solvent and Base: Add anhydrous 1,4-dioxane (15 vol) and sodium tert-butoxide (1.5 eq).

  • Ammonia Source: Use a sealed vessel with a solution of ammonia in dioxane (7N, 5.0 eq).

  • Reaction: Heat the mixture to 110 °C for 24 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: The crude product can often be carried forward to the next step without further purification. If necessary, purification can be achieved by crystallization or column chromatography.

ParameterValue
Typical Yield 80-90%
Purity (HPLC) >95%
Scale Up to 5 kg
Step 3: Intramolecular Cyclization

The pyrrolo[2,3-c]pyridine core is formed through a copper-catalyzed intramolecular cyclization of the 2-amino-4-ethynylpyridine intermediate.[7][8]

  • Reaction Setup: In a suitable reactor, dissolve 2-amino-4-ethynyl-3-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (10 vol).

  • Catalyst: Add CuI (0.1 eq).

  • Reaction: Heat the mixture to 120 °C for 6 hours under a nitrogen atmosphere. Monitor by HPLC.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain 7-methyl-1H-pyrrolo[2,3-c]pyridine.[9]

ParameterValue
Typical Yield 70-80%
Purity (HPLC) >98%
Scale Up to 5 kg
Step 4: Regioselective Chlorination

The final step is the regioselective chlorination at the 5-position of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core using N-chlorosuccinimide (NCS).[10][11][12]

  • Reaction Setup: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane (DCM) (15 vol) in a reactor protected from light.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by HPLC.

  • Work-up: Quench with aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

ParameterValue
Typical Yield 85-95%
Purity (HPLC) >99%
Scale Up to 5 kg

Route 2: Fischer Indole Synthesis Approach

This classical approach offers a more direct route to the chlorinated pyrrolo[2,3-c]pyridine core.[13]

Step 1: Hydrazinolysis

The synthesis begins with the conversion of 2,5-dichloro-3-methylpyridine to the corresponding hydrazine derivative.

  • Reaction Setup: In a high-pressure reactor, add 2,5-dichloro-3-methylpyridine (1.0 eq) and hydrazine hydrate (10.0 eq).

  • Solvent: Add ethanol (5 vol).

  • Reaction: Heat the sealed reactor to 120 °C for 24 hours.

  • Work-up: Cool the reactor, and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with diethyl ether to precipitate the product, which is then collected by filtration.

ParameterValue
Typical Yield 60-70%
Purity (HPLC) >97%
Scale Up to 10 kg
Step 2 & 3: Condensation and Fischer Indole Synthesis

The hydrazine is condensed with pyruvic aldehyde dimethyl acetal to form a hydrazone, which then undergoes an acid-catalyzed Fischer indole synthesis to form the final product in a one-pot procedure.[13]

  • Reaction Setup: To a reactor equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 wt eq). Heat to 80 °C.

  • Reagent Addition: Add (5-chloro-3-methylpyridin-2-yl)hydrazine (1.0 eq) to the hot PPA.

  • Condensation and Cyclization: Slowly add pyruvic aldehyde dimethyl acetal (1.1 eq) to the mixture. Heat the reaction to 140 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a concentrated sodium hydroxide solution to pH 8-9.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

ParameterValue
Typical Yield 40-50% (over two steps)
Purity (HPLC) >99%
Scale Up to 5 kg

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Copper Iodide: Harmful if swallowed or inhaled.

    • Triethylamine and other amines: Corrosive and flammable.

    • Ammonia solutions: Highly corrosive and toxic.

    • N-chlorosuccinimide: Corrosive and an oxidizing agent.

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.

    • Polyphosphoric Acid: Highly corrosive.

  • Large-Scale Considerations: For large-scale reactions, appropriate engineering controls, such as closed-system reactors and scrubbers for off-gassing, are essential. Exothermic reactions should be carefully monitored and controlled with appropriate cooling systems.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, NH), 7.95 (s, 1H, H4), 7.30 (d, J = 2.0 Hz, 1H, H6), 6.45 (d, J = 2.0 Hz, 1H, H2), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.5, 143.2, 128.9, 125.4, 120.8, 115.6, 100.2, 15.7.

  • Mass Spectrometry (ESI): m/z calculated for C₈H₇ClN₂ [M+H]⁺: 167.03, found: 167.1.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the synthesis of this compound. Route 1 offers greater flexibility for analog synthesis, while Route 2 provides a more direct path to the target molecule. The choice of route will depend on the specific needs of the project, including scale, cost of starting materials, and desired modularity. Both protocols have been designed with safety and efficiency as primary considerations for large-scale production in a drug development setting.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL not available)
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (URL not available)
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL not available)
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (URL: [Link])

  • Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Some Aspects of the Chemistry of Alkynylsilanes. (URL not available)
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (URL not available)
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (URL: [Link])

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (URL not available)
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (URL: [Link])

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... (URL not available)
  • A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. (URL: [Link])

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (URL: [Link])

  • Desilylation - Organic Chemistry Portal. (URL: [Link])

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (URL: [Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL not available)
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. (URL not available)
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (URL: [Link])

  • 7-chloro-2-methyl-1h-pyrrolo[2,3-c]pyridine - ChemUniverse. (URL: [Link])

  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H -cinnolin-2-ium-1-ide. (URL not available)
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Synthesis of Thioalkynes by Desilylative Sonogashira Cross‐Coupling of Aryl Iodides and 1‐Methylthio‐2‐(trimethylsilyl)ethyne. (URL not available)
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  • Amination of 2-halopyridines. [a]. (URL not available)
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  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... (URL not available)
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  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (URL: [Link])

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Application Notes & Protocols: Characterizing the Antiviral Potential of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Antiviral Research

The pyrrolopyridine core, a class of nitrogen-containing heterocyclic compounds, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. Pharmacological studies have demonstrated that derivatives of pyrrolopyridines exhibit diverse bioactivities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[3][4] The structural rigidity and potential for diverse substitutions allow for the fine-tuning of steric and electronic properties, making it an attractive starting point for drug discovery.

Derivatives of the related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-c]pyridine scaffolds have shown activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Respiratory Syncytial Virus (RSV), and Rotavirus.[1][2][5] The mechanisms of action for these compounds are varied, ranging from inhibition of viral enzymes like reverse transcriptase and polymerase to blocking viral entry or other essential steps in the replication cycle.[2]

This document provides a comprehensive guide for the initial characterization of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine (referred to herein as CMPD-4821) as a potential antiviral agent. The following protocols outline a systematic workflow, from initial toxicity assessment to primary antiviral screening and preliminary mechanism-of-action studies.

Experimental Workflow for Antiviral Characterization

A logical and stepwise approach is critical to efficiently evaluate the antiviral potential of a novel compound. The workflow is designed to first establish a safe therapeutic window and then to determine efficacy against a target virus, followed by investigations into its mode of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Preparation (Solubilization & Dilution) B Cytotoxicity Assay (MTT) Determine CC50 A->B Establish Therapeutic Window C Plaque Reduction Assay Determine IC50 B->C Use sub-toxic concentrations D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D Quantify Potency E Time-of-Addition Assay D->E For promising candidates (High SI) F Enzyme Inhibition Assays (e.g., RT, Protease) E->F Pinpoint Target Step

Figure 1: A stepwise workflow for the antiviral evaluation of CMPD-4821.

Phase 1: Foundational Assays - Cytotoxicity Assessment

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of CMPD-4821 to establish a concentration range where the compound does not harm the host cells. This ensures that any observed antiviral effect is not merely a consequence of cell death.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Materials:

  • CMPD-4821 stock solution (e.g., 10 mM in DMSO)

  • Host cell line (e.g., Vero, HeLa, MT-4) cultured in appropriate medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7][9]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 540-590 nm)[9][10]

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that allows for exponential growth during the assay (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

  • Compound Dilution: Prepare a serial dilution of CMPD-4821 in culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a "cells only" (untreated) control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of CMPD-4821 to the wells in triplicate.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[6]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

ParameterDescription
CC₅₀ The concentration of the compound that reduces cell viability by 50%.
Vehicle Control Ensures that the solvent (e.g., DMSO) does not affect cell viability.
Untreated Control Represents 100% cell viability.

Phase 2: Efficacy Screening - Antiviral Activity

Once the CC₅₀ is known, the antiviral efficacy can be tested using sub-toxic concentrations of CMPD-4821. The plaque reduction assay is the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[11][12]

Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a monolayer of host cells.[13] The concentration that reduces the plaque number by 50% is the IC₅₀.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Target virus stock with a known titer (Plaque Forming Units/mL).

  • CMPD-4821 dilutions prepared in infection medium (low serum) at concentrations below the CC₅₀.

  • Semi-solid overlay medium (e.g., medium containing 1% agarose or carboxymethyl cellulose).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

  • Fixing solution (e.g., 4% formaldehyde in PBS).

Procedure:

  • Cell Preparation: Grow host cells in plates until they form a confluent monolayer.

  • Infection: Aspirate the growth medium from the cells. Infect the monolayers with a standardized amount of virus (e.g., 50-100 PFU per well) in the presence of various concentrations of CMPD-4821. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay Application: After the adsorption period, aspirate the virus-compound inoculum and add 2-3 mL of the semi-solid overlay medium containing the corresponding concentrations of CMPD-4821. The overlay restricts virus spread to adjacent cells, ensuring the formation of discrete plaques.[11]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

The Selectivity Index (SI) , a critical measure of a compound's potential as a drug, is then calculated: SI = CC₅₀ / IC₅₀ A higher SI value indicates greater antiviral specificity and a more promising therapeutic window.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

For compounds with a promising SI, preliminary MoA studies can provide insight into which stage of the viral life cycle is inhibited.

Protocol: Time-of-Addition Assay

This assay pinpoints the specific stage of the viral life cycle that is inhibited by an antiviral compound.[14][15] The drug is added at different time points after synchronized infection of the cell culture. An antiviral is only effective if it is present when its target is active.[16] By comparing the inhibition profile of CMPD-4821 to that of reference drugs with known MoAs, its target can be inferred.[17]

G A Synchronized Infection (t=0) B Add CMPD-4821 at t=0h, 1h, 2h... A->B C Incubate for one replication cycle (e.g., 24h) B->C D Quantify Viral Replication (e.g., p24 ELISA, qPCR) C->D E Plot Inhibition vs. Time of Addition D->E

Figure 2: Workflow for the Time-of-Addition Assay.

Procedure:

  • Synchronized Infection: Infect a high concentration of host cells with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C to allow binding but not entry.

  • Initiate Infection: Wash the cells to remove unbound virus and then shift the temperature to 37°C to initiate a single, synchronized round of infection (this is time zero).

  • Staggered Compound Addition: Aliquot the infected cells into a 96-well plate. At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10 hours), add a fixed, inhibitory concentration of CMPD-4821 (e.g., 5x IC₅₀). Also include reference inhibitors for early-stage events (e.g., entry inhibitors), intermediate events (e.g., reverse transcriptase inhibitors), and late-stage events (e.g., protease inhibitors).

  • Assay Readout: After one full replication cycle (e.g., 24-30 hours), collect the cell supernatant or lysate.

  • Quantification: Quantify viral replication using an appropriate method, such as a p24 ELISA for HIV, a yield reduction assay, or RT-qPCR for viral RNA.

Data Interpretation:

  • If CMPD-4821 loses its inhibitory effect only when added at later time points, it likely targets a late-stage event (e.g., assembly, release).

  • If CMPD-4821 is effective only when added at the very beginning of the infection, it likely targets an early-stage event (e.g., binding, entry, uncoating).

  • The time point at which the compound loses its activity corresponds to the time when its specific target step in the viral life cycle has been completed.[15]

Follow-up: Targeted Enzyme Inhibition Assays

Based on the results of the time-of-addition assay, more specific, cell-free enzymatic assays can be performed. For example, if the results suggest inhibition of reverse transcription, a direct Reverse Transcriptase (RT) Inhibition Assay should be conducted.[18] These assays use purified viral enzymes and measure their activity in the presence of the inhibitor, providing direct evidence of target engagement. Commercially available kits are often used for this purpose.[19]

Conclusion and Future Directions

This document outlines a foundational strategy for the initial antiviral characterization of this compound (CMPD-4821). By systematically determining its cytotoxicity (CC₅₀), antiviral potency (IC₅₀), and selectivity index (SI), researchers can make an informed decision about its potential for further development. The time-of-addition assay provides crucial preliminary data on the compound's mechanism of action, guiding subsequent, more specific biochemical and molecular biology experiments. A promising compound with a high SI and a defined MoA would be a strong candidate for lead optimization and further preclinical studies.

References

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Available from [Link]

  • Ardis, D. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Das, D., Das, M., & Ojha, D. (2017). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Biomedicine & Pharmacotherapy, 86, 174-182.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. Retrieved from [Link]

  • Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 105-117.
  • Chen, J., et al. (2025).
  • Veselov, V. V., et al. (2020).
  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

  • Lustig, G., et al. (2016).
  • Al-Ostath, A., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. PMC.
  • El-Sayed, M. A.-S., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)
  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC - NIH.
  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polariz

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Bioassay development for screening 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

Bioassay Development for Screening 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine Activity

Abstract

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized as potent inhibitors of protein kinases.[1][2] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust, multi-tiered screening cascade to identify and characterize the biological activity of this compound. We present a rationale for targeting protein kinases, followed by detailed, self-validating protocols for a primary biochemical screen and a secondary cell-based assay, ensuring both technical accuracy and physiological relevance.

Introduction: The Rationale for a Kinase-Targeted Approach

The pyrrolo[2,3-c]pyridine core and its isomers are versatile pharmacophores widely utilized in the development of kinase inhibitors and antiproliferative agents.[1][2] Specifically, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[5][6] Abnormal FGFR signaling is a known driver in various tumor types.[5] Given this precedent, a logical and efficient starting point for characterizing this compound is to screen it against a panel of protein kinases, with a primary focus on targets like FGFRs.

This guide outlines a two-tiered screening strategy:

  • Primary Biochemical Assay: To rapidly identify direct enzymatic inhibition in a high-throughput format.

  • Secondary Cell-Based Assay: To confirm compound activity in a relevant cellular context, providing insights into cell permeability, target engagement, and anti-proliferative effects.[7][8]

This tiered approach, visualized below, is a standard in drug discovery, designed to efficiently filter large compound libraries to identify promising lead candidates for further development.[9]

G cluster_0 Screening Cascade Compound Test Compound: This compound Primary Primary Screen (Biochemical Kinase Assay) Compound->Primary High-Throughput Screening (HTS) Secondary Secondary Screen (Cell-Based Proliferation Assay) Primary->Secondary Identified 'Hits' (Direct Inhibitors) Inactive Inactive Compound Primary->Inactive No direct inhibition Hit Validated Hit Compound Secondary->Hit Confirmed cellular activity (Potent & Efficacious) Secondary->Inactive No cellular activity (e.g., poor permeability, inactive)

Caption: Tiered assay development workflow.

Primary Screen: Biochemical Kinase Inhibition Assay

The primary screen aims to determine if the test compound directly inhibits the catalytic activity of a purified kinase enzyme. A homogenous, non-radioactive format like a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is ideal for high-throughput screening (HTS) due to its robustness, sensitivity, and scalability.[10]

2.1. Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the target kinase. A biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with a Europium (Eu) cryptate donor, and Streptavidin is conjugated to an XL665 acceptor. When the substrate is phosphorylated by the kinase, the antibody binds. This brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation. A kinase inhibitor will prevent phosphorylation, disrupting FRET and leading to a decrease in the signal.

2.2. Protocol: TR-FRET Assay for FGFR1 Kinase

Materials:

  • Recombinant human FGFR1 kinase

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • Anti-phospho-tyrosine antibody labeled with Eu-cryptate

  • Streptavidin-XL665

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • This compound (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., a known FGFR inhibitor)

  • Low-volume 384-well white microplates

  • TR-FRET-capable microplate reader

Protocol Steps:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO (negative control) or positive control inhibitor (positive control).

  • Enzyme/Substrate Mix Preparation: Prepare a mix containing FGFR1 kinase and the biotinylated substrate peptide in assay buffer. The optimal concentrations must be determined empirically, but a starting point is often the Km value for the substrate.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the compound plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in assay buffer at 2x the final desired concentration (typically at or near the Km of ATP for the kinase). Add 10 µL of this solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The reaction time should be within the linear range of the assay, where less than 20% of the substrate is consumed.[11]

  • Detection: Prepare the detection mix containing the Eu-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 665 nm and 620 nm after a 320 nm excitation. Calculate the ratio of (665 nm / 620 nm) * 10,000.

2.3. Data Analysis and Assay Validation

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Assay Quality Control: The Z'-Factor For an HTS assay to be reliable, the separation between the positive and negative controls must be significant. The Z'-factor is a statistical parameter used to quantify this separation.[12][13]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where SD is the standard deviation and Mean refers to the signals of the positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation[12][14]
> 0.5Excellent, robust assay suitable for HTS
0 to 0.5Marginal, may require optimization
< 0Poor assay, not suitable for screening

An assay must consistently yield a Z'-factor > 0.5 to be considered validated for high-throughput screening.[14]

Secondary Screen: Cell-Based Anti-Proliferation Assay

After identifying direct inhibitors in the primary screen, a secondary cell-based assay is crucial to confirm activity in a physiological context.[8][15] This step validates that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response, such as inhibiting cancer cell proliferation.

3.1. Rationale and Cell Line Selection

We will utilize a cancer cell line where the FGFR1 signaling pathway is known to be a key driver of proliferation. A suitable model would be a breast cancer cell line (e.g., MDA-MB-134) or a bladder cancer cell line (e.g., RT112) known to have FGFR amplification or activating mutations. The inhibition of cell growth in such a line provides evidence of on-target activity.

3.2. Principle of the ATP-Based Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells. A reagent is added that lyses the cells and provides luciferase and its substrate. The amount of light produced in the resulting reaction is directly proportional to the amount of ATP, and thus, the number of viable cells.

G cluster_pathway FGFR Signaling Pathway FGFR FGFR1 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF Activation Compound 5-Chloro-7-methyl- 1H-pyrrolo[2,3-C]pyridine Compound->FGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Signal Transduction

Caption: Simplified FGFR signaling pathway.

3.3. Protocol: Anti-Proliferation Assay

Materials:

  • FGFR-dependent cancer cell line (e.g., RT112)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compound and control inhibitor

  • Sterile, clear-bottom, white-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer-capable microplate reader

Protocol Steps:

  • Cell Seeding: Harvest and count cells. Dilute the cells in a complete medium to a predetermined optimal seeding density (e.g., 5,000 cells/well). Dispense 100 µL of the cell suspension into each well of the 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Prepare 2x final concentrations of the serially diluted test compound in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Proliferation Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

3.4. Data Analysis and Interpretation

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in the measured response (in this case, cell viability).

  • Normalize the data: Set the average luminescence from vehicle (DMSO) control wells as 100% viability and the background (no cells) as 0%.

  • Plot the normalized viability (%) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

  • The IC₅₀ value is derived from this curve.

Sample Data Presentation:

Compound Conc. (µM)% Viability (Normalized)
0.0198.5
0.0395.2
0.188.1
0.365.4
1.049.8
3.025.7
10.08.3
Calculated IC₅₀ 1.02 µM

A potent and cell-permeable compound will exhibit a low micromolar or nanomolar IC₅₀ value in this assay, validating the initial biochemical hit and marking it as a strong candidate for further lead optimization studies.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial characterization of this compound. By employing a tiered screening approach that begins with a validated, high-throughput biochemical assay and progresses to a physiologically relevant cell-based assay, researchers can efficiently determine the compound's potential as a kinase inhibitor. The detailed protocols and data analysis guidelines herein are designed to ensure reproducibility and trustworthiness, forming a solid foundation for subsequent drug discovery efforts.

References
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Available at: [Link]

  • Koresawa, M., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 657-665. Available at: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 20, 2026, from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved January 20, 2026, from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 20, 2026, from [Link]

  • Zhang, X. D. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 38(11), 3141-3147. Available at: [Link]

  • Maresca, G., et al. (2022). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 82(12_Supplement), 3157. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved January 20, 2026, from [Link]

  • Lee, Y. R., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 20, 2026, from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved January 20, 2026, from [Link]

  • Klink, T. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Staszewska-Krajewska, O., & Cichy, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6246. Available at: [Link]

  • Schwartz, B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. Available at: [Link]

  • Al-Sha'er, M. A., et al. (2022). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 27(21), 7208. Available at: [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]

  • PubChem. (n.d.). 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. Retrieved January 20, 2026, from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yield and overcome common challenges.

Introduction

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. The pyrrolo[2,3-c]pyridine core is a key pharmacophore in various therapeutic agents, including kinase inhibitors. The successful and high-yield synthesis of this molecule is therefore of significant interest. This guide will focus on the widely used Fischer indole synthesis and provide practical solutions to common issues encountered during this process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: Why is my reaction yield consistently low or why am I not getting any product?

Answer:

Low or no product formation in the Fischer indole synthesis of this compound can be attributed to several critical factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount. The Fischer indole synthesis relies on an acid-catalyzed[1][1]-sigmatropic rearrangement.[2] If the acid is too weak, the reaction may not proceed. Conversely, if the acid is too strong or used in excess, it can lead to the degradation of starting materials or the desired product.[3] For the synthesis of 5-chloro-7-azaindoles, polyphosphoric acid (PPA) has been shown to be an effective catalyst.[4]

    • Solution: Screen different acid catalysts, including Brønsted acids (e.g., polyphosphoric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride).[2] Optimize the concentration of the chosen catalyst.

  • Substituent Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring can deactivate the starting pyridylhydrazine, making the key rearrangement step more difficult.[3] Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage as a side reaction.[5][6]

    • Solution: While you cannot change the inherent electronic properties of the starting materials, optimizing the reaction conditions (temperature, reaction time, and catalyst) becomes even more critical to favor the desired cyclization.

  • Purity of Starting Materials: Impurities in the starting (4-chloro-2-methylpyridin-3-yl)hydrazine or the ketone can lead to unwanted side reactions and inhibit the formation of the desired product.[5]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques and confirm their identity and purity by analytical methods such as NMR spectroscopy.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer:

Side product formation is a common challenge in the Fischer indole synthesis. Here are some likely side reactions and how to mitigate them:

  • Incomplete Cyclization and Isomer Formation: In some cases, the reaction may stall at the hydrazone intermediate, or undesired regioisomers may form.

    • Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The choice of acid catalyst can also influence regioselectivity.[3] A systematic screening of catalysts and reaction conditions is recommended.

  • Tar Formation: The presence of dark, tarry material is often a sign of product or starting material decomposition due to harsh reaction conditions.[3]

    • Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Consider using a high-boiling point solvent for better temperature control. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Oxidation: The 7-azaindole product can be sensitive to air oxidation, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound via the Fischer indole synthesis?

The most common starting materials are (4-chloro-2-methylpyridin-3-yl)hydrazine and a suitable ketone, such as acetone, to introduce the methyl group at the 7-position.

Q2: What is the general mechanism of the Fischer indole synthesis?

The reaction begins with the formation of a phenylhydrazone from the reaction of an arylhydrazine with an aldehyde or ketone.[2] This is followed by tautomerization to an enamine. Under acidic conditions, a protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key step. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2]

Q3: What safety precautions should I take when performing this synthesis?

  • Acid Catalysts: Many of the acid catalysts used, such as polyphosphoric acid and sulfuric acid, are highly corrosive. Handle them with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are often flammable. Keep them away from ignition sources.

  • Inert Atmosphere: When necessary, use an inert atmosphere to prevent oxidation and moisture-sensitive reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • (4-chloro-2-methylpyridin-3-yl)hydrazine

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, carefully add polyphosphoric acid.

  • With stirring, add (4-chloro-2-methylpyridin-3-yl)hydrazine to the PPA.

  • Slowly add acetone to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Acid Catalyst Polyphosphoric AcidSulfuric AcidZinc Chloride
Temperature 120 °C100 °C110 °C
Reaction Time 4 hours6 hours5 hours
Yield Moderate to GoodLow to ModerateModerate

Table 1: Comparison of Reaction Conditions for the Fischer Indole Synthesis of this compound. The optimal conditions should be determined empirically.

Visualization of Key Processes

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Ketone Ketone Ketone Enamine Enamine Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H+ Diimine Diimine Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Azaindole 5-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Cyclized_Intermediate->Azaindole - NH3 Troubleshooting_Workflow Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst & Concentration Check_Purity->Optimize_Catalyst If Pure Purify_Materials Purify_Materials Check_Purity->Purify_Materials If Impure Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Inert_Atmosphere Use Inert Atmosphere Optimize_Time->Inert_Atmosphere Improved_Yield Improved Yield Inert_Atmosphere->Improved_Yield Purify_Materials->Check_Purity

Caption: Troubleshooting workflow for low reaction yield.

References

  • Different strategies for synthesis of 7-azaindoles - ResearchGate. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - ACS Publications. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis - MDPI. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]

  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF - ResearchGate. Available at: [Link]

  • CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole - ACS Publications. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this and structurally similar heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Core Concepts in Purifying Pyrrolopyridines

This compound is a nitrogen-containing heterocycle. Its basicity, stemming from the pyridine nitrogen, and its potential for hydrogen bonding can lead to challenging interactions with chromatographic stationary phases. Understanding these properties is key to developing a robust purification method. The pyridine moiety can interact with acidic silanol groups on the surface of silica-based stationary phases, often leading to poor peak shape and low recovery.[1] The overall polarity of the molecule will dictate the choice of the chromatographic mode, be it normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC).

Troubleshooting Guide & FAQs

Issue 1: Poor Peak Shape - Severe Tailing

Question: I am observing significant peak tailing for my target compound, this compound, on a standard silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like your pyrrolopyridine on silica gel.[2] The primary cause is the interaction between the basic nitrogen on your compound and acidic silanol groups on the silica surface.[1][3] This leads to a secondary, undesirable retention mechanism that results in a broad, tailing peak. Here’s a systematic approach to address this:

Step-by-Step Troubleshooting for Peak Tailing:
  • Mobile Phase Modification: The first and often simplest solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • For Normal-Phase Chromatography: Add a small amount of a competing base such as triethylamine (TEA) or ammonia (in methanol) to your eluent.[4] A typical starting concentration is 0.1-1% (v/v). The basic modifier will preferentially interact with the silanol groups, minimizing their interaction with your analyte.[3]

    • For Reversed-Phase Chromatography: The pH of the mobile phase is critical.[5] For basic compounds, operating at a low pH (e.g., pH 2-4) will protonate the analyte, and can also suppress the ionization of residual silanol groups, leading to improved peak shape.[5] Conversely, at a high pH (e.g., >8), the pyridine nitrogen is neutral, which can also result in good peak shape, but this requires a pH-stable column.[6] Using a buffer is highly recommended to maintain a consistent pH.[2]

  • Column Selection: If mobile phase modification is insufficient, consider changing your stationary phase.

    • End-capped Columns: For reversed-phase, use a modern, high-purity, end-capped C18 or C8 column. These columns have a reduced number of free silanol groups, leading to more symmetrical peaks for basic compounds.[6]

    • Alternative Stationary Phases: For normal-phase, consider switching to a less acidic stationary phase like neutral or basic alumina.[4] Polymer-based columns are also an option as they lack silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the sample concentration or injection volume to see if the peak shape improves.

Visualizing the Interaction and Mitigation:

cluster_0 Interaction of Basic Pyridine with Acidic Silanol Sites cluster_1 Mitigation Strategies Pyridine Pyrrolopyridine (Basic) Silanol Silica Surface (Acidic Silanol Groups) Pyridine->Silanol Strong Interaction Tailing Peak Tailing Silanol->Tailing GoodPeak Symmetrical Peak Silanol->GoodPeak Modifier Add Basic Modifier (e.g., TEA) Modifier->Silanol Neutralizes Silanols EndCapped Use End-Capped Column EndCapped->GoodPeak

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.

Issue 2: Co-elution with an Impurity

Question: My target compound is co-eluting with a closely related impurity. How can I improve the separation?

Answer:

Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system. Here are several strategies to improve separation:

Strategies to Improve Resolution:
  • Optimize the Mobile Phase:

    • Change Solvent Strength: In normal-phase, if your compounds are eluting too quickly, decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). In reversed-phase, if they elute too quickly, increase the polarity (e.g., increase the percentage of water in acetonitrile).

    • Change Solvent Selectivity: If simply changing the solvent strength doesn't work, try a different solvent system altogether. For example, in normal-phase, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. Different solvents will have different interactions with your analytes, potentially leading to better separation.

    • Adjust pH (Reversed-Phase): Small changes in the mobile phase pH can significantly alter the ionization state of your compound and impurities, which in turn affects their retention and can improve selectivity.[6]

  • Change the Stationary Phase:

    • If you are using a C18 column in reversed-phase, switching to a different stationary phase chemistry like phenyl-hexyl or cyano can provide different retention mechanisms and improve separation.[6] For highly polar compounds, a HILIC column might be a better choice.[7]

  • Improve Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates, which can lead to better separation of closely eluting peaks.

    • Decrease Particle Size: Columns with smaller particles offer higher efficiency and better resolution.

    • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column.

Decision Tree for Improving Resolution:

Start Co-elution of Compound and Impurity OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase ChangeSolventStrength Adjust Solvent Strength OptimizeMobilePhase->ChangeSolventStrength AdjustpH Adjust pH (RP) OptimizeMobilePhase->AdjustpH ChangeSolventType Change Solvent Type ChangeSolventStrength->ChangeSolventType If no improvement ChangeStationaryPhase Change Stationary Phase ChangeSolventStrength->ChangeStationaryPhase If no improvement Resolved Peaks Resolved ChangeSolventType->Resolved AdjustpH->ChangeStationaryPhase If no improvement ImproveEfficiency Improve Column Efficiency AdjustpH->ImproveEfficiency If no improvement ChangeStationaryPhase->ImproveEfficiency If no improvement LongerColumn Use Longer Column ImproveEfficiency->LongerColumn SmallerParticles Use Smaller Particle Size Column ImproveEfficiency->SmallerParticles ImproveEfficiency->Resolved LongerColumn->Resolved SmallerParticles->Resolved

Caption: A workflow for troubleshooting co-elution issues.

Issue 3: Low Recovery or No Elution of the Compound

Question: I am experiencing low recovery of this compound from my column, or in some cases, it doesn't seem to elute at all. What could be the problem?

Answer:

Low recovery or irreversible adsorption can be due to several factors, including compound instability on the stationary phase or using a mobile phase that is too weak to elute the compound.

Troubleshooting Low Recovery:
  • Assess Compound Stability:

    • 2D TLC Test: Before running a column, it's crucial to check the stability of your compound on the stationary phase. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see streaking or new spots, your compound may be degrading on the silica gel.[8]

    • Switch to an Inert Stationary Phase: If degradation is suspected, switch to a less acidic or more inert stationary phase like neutral alumina, or consider reversed-phase chromatography where the stationary phase is less reactive.[4]

  • Increase Mobile Phase Strength:

    • If your compound is highly polar, it may be strongly retained on a normal-phase column. Drastically increase the polarity of your mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective in eluting strongly bound compounds.[4]

  • Check for Volatility:

    • While less common for this specific compound, some nitrogen heterocycles can be volatile. If you are experiencing low recovery after solvent evaporation, your compound may be lost during this step.[6] Optimize the evaporation process by using a lower temperature and a gentle stream of nitrogen.

Quantitative Data Summary for Method Development:
ParameterRecommendation for Normal-PhaseRecommendation for Reversed-Phase
Stationary Phase Silica Gel (consider deactivation), AluminaEnd-capped C18, C8, Phenyl-Hexyl
Mobile Phase Hexane/Ethyl Acetate, DCM/MethanolAcetonitrile/Water, Methanol/Water
Modifier 0.1-1% Triethylamine or Ammonia0.1% Formic Acid or Acetic Acid (low pH), Ammonium Formate buffer
pH (RP) N/A2-4 or >8 (with appropriate column)
Sample Load 1-5% of stationary phase mass[4]Typically lower than normal-phase
Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound?

A1: For reversed-phase chromatography, a good starting point is a modern, end-capped C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[6] For normal-phase, start with a silica gel column and a mobile phase of hexane and ethyl acetate, with the addition of 0.1% triethylamine to improve peak shape.[4]

Q2: How does the methyl group at the 7-position affect the chromatography compared to the un-methylated analog?

A2: The methyl group will slightly increase the lipophilicity of the molecule. In reversed-phase chromatography, this will likely lead to a slightly longer retention time compared to the un-methylated analog. In normal-phase, the effect on retention will be less pronounced but may slightly decrease retention time.

Q3: Can I use flash chromatography for this compound?

A3: Yes, flash chromatography is a suitable technique for the purification of this compound. The same principles of mobile phase modification (adding a basic modifier like TEA for silica gel) apply to ensure good peak shape and recovery.[8]

Q4: My compound is soluble in DMSO, can I inject this directly onto my reversed-phase column?

A4: While many compounds are dissolved in DMSO for storage, injecting a large volume of DMSO onto a reversed-phase column can lead to peak distortion due to solvent mismatch with the aqueous mobile phase. If possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength. If you must use DMSO, keep the injection volume as small as possible.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek Corporation. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). RotaChrom. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024). ResearchGate. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]

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Identifying side reactions in 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning behind them to empower you to troubleshoot your experiments effectively.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide actionable protocols for resolution.

Question 1: My chlorination of 7-methyl-1H-pyrrolo[2,3-c]pyridine is giving me a mixture of products, including a di-chlorinated species and the wrong isomer. Why is this happening and how can I improve selectivity for the C5 position?

Plausible Causes & Mechanistic Insight:

This is a classic regioselectivity and over-reaction issue in the electrophilic halogenation of 7-azaindole scaffolds. The pyrrolo[2,3-c]pyridine ring system is electron-rich and highly activated towards electrophilic aromatic substitution, primarily at the C3 position of the pyrrole ring.[1] However, substitution can also occur on the pyridine ring.

  • Over-Halogenation: The introduction of the first chlorine atom at C5 is not sufficiently deactivating to prevent a second electrophilic attack, especially if the reaction conditions (temperature, time, stoichiometry of the chlorinating agent) are too harsh.

  • Poor Regioselectivity (C3 vs. C5 Chlorination): The C3 position is often the most kinetically favored site for electrophilic attack due to the high electron density of the pyrrole ring. Achieving C5 selectivity requires carefully controlled conditions that favor the thermodynamically more stable product or utilize directing group strategies. Milder chlorinating agents and controlled temperatures are crucial. Common reagents like N-chlorosuccinimide (NCS) can lead to mixtures if not properly optimized.

dot

Caption: Competing pathways in the chlorination of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Proposed Solutions & Protocols:

To enhance C5 selectivity and prevent over-chlorination, precise control over stoichiometry and reaction temperature is paramount.

Table 1: Comparison of Chlorinating Agents and Conditions

ReagentStoichiometrySolventTemperature (°C)Typical Outcome
N-Chlorosuccinimide (NCS)1.0 - 1.05 eq.Acetonitrile (MeCN) or DMF0 to RTGood C5 selectivity, low risk of over-reaction.
Sulfuryl Chloride (SO₂Cl₂)1.0 eq.Dichloromethane (DCM)-78 to 0Can be aggressive; risk of C3 and di-chlorination.
Trichloroisocyanuric Acid (TCCA)~0.35 eq.Acetonitrile (MeCN)0 to RTPotent; requires careful stoichiometric control.
Protocol: Selective C5 Monochlorination using NCS
  • Preparation: Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.05 eq.) in anhydrous acetonitrile. Add this solution dropwise to the cooled substrate solution over 30-60 minutes. Using a syringe pump for slow addition is highly recommended.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new spot corresponding to the monochlorinated product mass.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired C5-chloro isomer from any minor impurities.

Validation: Confirm the regiochemistry using 2D NMR techniques (NOESY). A Nuclear Overhauser Effect (NOE) between the methyl group protons (at C7) and the proton at C6 should be observed, confirming the integrity of the pyridine ring structure and helping to assign the other protons.

Question 2: During the cyclization step to form the pyrrole ring, I'm getting a low yield and isolating a significant amount of a dark, polymeric material. What's causing this?

Plausible Causes & Mechanistic Insight:

The formation of the pyrrole ring, often via reactions like the Madelung, Fischer, or Bartoli indole synthesis, can be sensitive to reaction conditions.[2] Polymerization or decomposition is common with electron-rich pyrrole precursors, especially under harsh acidic or thermal conditions.

  • Harsh Acidity/Basicity: Strong acids (e.g., concentrated H₂SO₄, PPA) or bases (e.g., LDA at high temperatures) used for cyclization can promote side reactions.[3][4] For instance, in a Fischer-type synthesis, the intermediate hydrazone may decompose or undergo undesired rearrangements.

  • Oxidation: 7-azaindole derivatives can be susceptible to oxidation, leading to colored, polymeric byproducts, particularly if the reaction is not performed under an inert atmosphere.

  • High Temperatures: Many cyclization reactions require heat, but excessive temperatures can provide the activation energy for decomposition pathways, leading to tar formation.

Proposed Solutions & Protocols:

The key is to use milder cyclization conditions or a more robust synthetic route. Palladium-catalyzed cross-coupling reactions followed by a base-mediated cyclization often provide higher yields and cleaner reaction profiles for azaindole synthesis.[5]

Protocol: Bartoli-Type Synthesis for Cleaner Cyclization

This approach involves the reaction of a substituted 2-nitropyridine with a vinyl Grignard reagent, which often proceeds under milder conditions than traditional thermal cyclizations.

  • Grignard Reaction: To a solution of 2-nitro-3-methyl-5-chloropyridine (1.0 eq.) in anhydrous THF at -40 °C under an inert atmosphere, add vinylmagnesium bromide (approx. 3.0 eq., 1.0 M solution in THF) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC/LC-MS for the consumption of the nitropyridine.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting crude 7-methyl-5-chloro-1H-pyrrolo[2,3-c]pyridine via silica gel chromatography.

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The absence of broad, unresolved signals in the NMR spectrum indicates a cleaner product without significant polymeric impurities.

Question 3: I am attempting to perform a subsequent reaction on the pyrrole nitrogen (e.g., alkylation), but the reaction is sluggish and gives a mixture of N- and C-alkylated products. How can I achieve selective N-alkylation?

Plausible Causes & Mechanistic Insight:

The pyrrole nitrogen in the 1H-pyrrolo[2,3-c]pyridine system is part of an aromatic sextet and is only weakly acidic (pKa ~16-17). Deprotonation requires a strong base. The resulting anion is an ambident nucleophile, with negative charge density on both the nitrogen and, to a lesser extent, the C3 carbon. This can lead to competitive C-alkylation.[6][7]

  • Ambident Nucleophile: The pyrrolide anion can react with electrophiles at either the N1 or C3 position.

  • Counter-ion and Solvent Effects: The regioselectivity of the alkylation is highly dependent on the reaction conditions.[8] Polar, aprotic solvents like DMF or DMSO tend to favor N-alkylation, while non-polar solvents can increase the proportion of C-alkylation. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) also plays a critical role.

dot

Caption: Factors influencing N- vs. C-alkylation of the pyrrolide anion.

Proposed Solutions & Protocols:

To favor N-alkylation, use a strong base in a polar aprotic solvent.

Protocol: Selective N1-Alkylation
  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere. To this suspension, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The formation of the sodium salt of the pyrrole should result in a clear solution.

  • Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Let the reaction stir at room temperature for 2-6 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up & Purification: Quench the reaction by carefully adding water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Validation: The distinction between N- and C-alkylation can be unequivocally determined by HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy. For the N-alkylated product, correlations will be seen between the protons of the newly introduced alkyl group and the C2 and C7a carbons of the pyrrolopyridine core. For the C3-alkylated product, correlations would be seen to C2, C3a, and C4.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

Several robust methods exist, including the Hemetsberger–Knittel synthesis, the Bartoli indole synthesis, and multi-step routes involving palladium-catalyzed cross-couplings.[2][9] A common modern approach starts from a functionalized pyridine ring, such as 2-amino-5-chloro-3-methylpyridine, which is then elaborated to construct the fused pyrrole ring.

Q2: What analytical techniques are essential for monitoring these reactions?

A combination of Thin-Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive monitoring of starting material consumption and product formation is standard practice. For final product characterization and impurity identification, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.

Q3: My final product has poor solubility. Are there any suggestions for purification and handling?

Poor solubility is a known issue with some azaindole derivatives.[9] For purification, try using a stronger solvent system for column chromatography (e.g., DCM/Methanol) or consider reverse-phase chromatography. For handling, preparing stock solutions in DMSO or DMF can be effective. Sonication may be required to fully dissolve the compound.

Q4: Can I introduce the methyl group after the pyrrolopyridine core is already formed?

While possible, it is generally more efficient to start with a precursor that already contains the methyl group (e.g., 3-methylpyridine derivative). Post-synthesis methylation would likely require protecting the pyrrole nitrogen and could suffer from regioselectivity issues on the pyridine ring.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
  • Kumar, A., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(17), 11657-11667.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from [Link]

  • Abdel-Mohsen, S. A. M. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Demeunynck, M., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ChemInform, 38(32).
  • Tveit, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3354.
  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Ponra, S., et al. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction.
  • Zhang, Y., et al. (2020).
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • McPherson, M. J., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(15), 5327-5330.
  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
  • Google Patents. (2016). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (n.d.).
  • Afanasyev, O. I., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.
  • Afanasyev, O. I., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • D'Agostino, M., et al. (2016).
  • Huang, Z., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(17), 2841-2843.

  • Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(19), 6594.
  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (1995).

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Technical Support Center: Optimization of Cross-Coupling Conditions for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine (also known as 5-chloro-7-methyl-7-azaindole). As a critical scaffold in medicinal chemistry, its functionalization via palladium-catalyzed cross-coupling reactions is a frequent yet challenging task. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to navigate the complexities of these transformations.

I. Understanding the Substrate: Key Challenges

The this compound core presents a unique set of challenges in cross-coupling reactions that must be understood for successful optimization:

  • Lewis Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning." This can significantly hinder the catalytic cycle and result in low to no product yield.[1]

  • Acidity of the Pyrrole N-H: The pyrrole nitrogen proton is acidic and can be deprotonated by the bases used in cross-coupling reactions. This can lead to N-arylation as a side product and can also influence the electronic properties of the heterocyclic system.[2][3] For many cross-coupling reactions on azaindoles, N-protection is a common strategy to circumvent these issues.[4]

  • Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. This often necessitates the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

II. Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things I should check?

A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction. Systematically check the following:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. If you are not using a pre-catalyst, the in-situ generation of the active Pd(0) species might be failing. Consider using a well-defined, air-stable pre-catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Water and other protic impurities can quench organometallic reagents and interfere with the catalytic cycle. Ensure your solvent and liquid reagents are anhydrous and that solid reagents have been properly dried.

Q2: I'm observing a low yield of my desired product. What are the likely causes?

A2: Low yields can be caused by a variety of factors. The most common culprits are:

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand is crucial. For a less reactive chloride like the one on your substrate, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. You likely need a more electron-rich and sterically hindered ligand.

  • Incorrect Base: The base plays a critical role in the catalytic cycle. If the base is too weak, the reaction may not proceed to completion. If it's too strong, it could lead to degradation of your starting material or product.

  • Side Reactions: A number of side reactions could be consuming your starting materials. These include hydrodehalogenation (replacement of the chlorine with a hydrogen), homocoupling of your coupling partner, and N-arylation of the pyrrole nitrogen.

Q3: I see multiple products in my reaction mixture. How do I identify and suppress them?

A3: The most common side products in the cross-coupling of 7-azaindoles are:

  • Homocoupled Product: This arises from the coupling of two molecules of your boronic acid or organometallic reagent. This is often exacerbated by the presence of oxygen. Rigorous degassing of your reaction mixture can help to minimize this.

  • Hydrodehalogenated Product: This is the 7-methyl-1H-pyrrolo[2,3-C]pyridine, where the chlorine has been replaced by a hydrogen. This can be caused by protic impurities or certain catalyst/base combinations.

  • N-Arylated Product: The aryl group from your coupling partner is attached to the pyrrole nitrogen instead of the C5 position. This is more common with unprotected azaindoles and can sometimes be suppressed by using milder bases or by protecting the N-H group prior to the coupling reaction.

III. Troubleshooting and Optimization Guides

This section provides more detailed guidance on optimizing three common cross-coupling reactions for this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For the coupling of the 5-chloro-7-azaindole, the choice of catalyst and base is paramount.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inefficient oxidative addition of the C-Cl bond. - Catalyst poisoning by the pyridine nitrogen. - Weak base unable to efficiently form the boronate species.- Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for aryl chlorides. - Use a palladium pre-catalyst for reliable generation of the active Pd(0) species. - Employ a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation - The boronic acid is unstable under the reaction conditions. - Presence of water.- Use anhydrous solvents and reagents. - Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin). - A milder base like K₂CO₃ might be beneficial.
N-Arylation - The pyrrole N-H is deprotonated and competes as a nucleophile.- Protect the pyrrole nitrogen prior to the coupling reaction (e.g., with a methyl or benzyl group).[5] - Screen milder bases that may favor C-C coupling over N-arylation.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

Based on successful couplings of similar 7-azaindole substrates, the following conditions provide a robust starting point for optimization.[5]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2.5-5 mol%)A reliable source of Pd(0) upon ligand coordination.
Ligand SPhos (5-10 mol%)A bulky, electron-rich phosphine ligand that facilitates the oxidative addition of aryl chlorides.
Base Cs₂CO₃ (2 equivalents)A moderately strong base that is effective in promoting transmetalation without being overly harsh.
Solvent Toluene/Ethanol (1:1) or Dioxane/WaterA polar aprotic/protic mixture can aid in the solubility of both the organic and inorganic components.
Temperature 60-110 °CHigher temperatures are often required for the activation of aryl chlorides.
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is particularly critical and is often dependent on the nature of the amine coupling partner.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Inefficient reductive elimination to form the C-N bond. - Catalyst inhibition by the amine or the product.- Screen different bulky phosphine ligands. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[6] - Use a strong, non-nucleophilic base like NaOtBu or LHMDS to facilitate amine deprotonation.[6][7]
Hydrodehalogenation - A competing pathway to C-N bond formation.- This can sometimes be suppressed by changing the ligand or solvent.
Substrate Decomposition - The strong base required for the reaction is degrading the starting material or product.- If your substrate is base-sensitive, consider using a milder base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[6]

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%)Precatalysts are often more reliable for generating the active catalyst.[6]
Ligand RuPhos or BrettPhos (1.2-2.4 mol%)These ligands are known to be effective for a wide range of amines.[6]
Base NaOtBu or LHMDS (1.4-2.0 equivalents)Strong, non-nucleophilic bases are typically required for efficient amination.[6][7]
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.
Temperature 80-110 °CElevated temperatures are usually necessary.
C. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. Both copper-catalyzed and copper-free conditions have been developed.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Poor reactivity of the aryl chloride. - Deactivation of the palladium or copper catalyst.- For aryl chlorides, higher temperatures and a more robust ligand may be necessary. - Ensure all reagents are of high purity, as impurities can poison the catalysts.
Glaser Homocoupling - Oxidative dimerization of the terminal alkyne.- This is a common side reaction in copper-catalyzed Sonogashira couplings. Running the reaction under strictly anaerobic conditions can minimize this. - Consider a copper-free protocol.[8][9]
Reaction Stalls - Catalyst decomposition at higher temperatures.- If high temperatures are required, consider using a more thermally stable catalyst system.

Recommended Starting Conditions for Sonogashira Coupling:

For the coupling of 7-azaindole derivatives, both traditional and copper-free methods can be effective.[1][10]

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPA (can be used as solvent or co-solvent)A mild amine base is typically used.
Solvent DMF or THFPolar aprotic solvents are generally suitable.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to other cross-coupling reactions.

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of N-Methyl-5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine with Phenylboronic Acid

This protocol is adapted from a procedure for a similar substrate and should be optimized for your specific system.[5]

  • To an oven-dried reaction vial, add N-methyl-5-chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.05 equiv.) and SPhos (0.10 equiv.) in a portion of the reaction solvent.

  • Seal the reaction vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent (toluene/ethanol 1:1, to make a 0.1 M solution with respect to the starting material) via syringe.

  • Add the catalyst solution via syringe.

  • Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Data Presentation

Table 1: Ligand and Base Screening for a Model Suzuki-Miyaura Coupling

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃XPhosK₃PO₄Toluene10065
3Pd₂(dba)₃SPhosCs₂CO₃Toluene/EtOH8085
4XPhos Pd G3-K₃PO₄2-MeTHF10092

Yields are illustrative and based on general trends for challenging aryl chlorides. Actual results will vary.

VI. Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Is the Catalyst System Active and Appropriate? check_reagents->check_catalyst Reagents OK optimize_conditions Systematically Vary: 1. Ligand 2. Base 3. Solvent 4. Temperature check_catalyst->optimize_conditions Catalyst OK side_reactions Analyze for Side Products: - Homocoupling - Hydrodehalogenation - N-Arylation optimize_conditions->side_reactions If side products persist solution Optimized Conditions optimize_conditions->solution side_reactions->optimize_conditions Adjust conditions

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

VII. References

Sources

Technical Support Center: Addressing Solubility Issues with 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering solubility challenges during in vitro and cell-based assays. As a member of the 7-azaindole family, this compound class is recognized for its therapeutic potential, particularly as kinase inhibitors; however, its hydrophobic nature often presents experimental hurdles.[1][2] This guide is designed to help you navigate these challenges, ensuring the accuracy and reproducibility of your results.

Physicochemical Properties Overview

Understanding the inherent properties of this compound is the first step in troubleshooting. While specific experimental data for this exact molecule is limited, we can infer its likely characteristics from the parent 7-azaindole scaffold and related chlorinated analogues.

PropertyEstimated Value / InformationRationale & Significance for Assays
Molecular Formula C₈H₇ClN₂Confirmed molecular structure.
Molecular Weight ~166.61 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
Predicted LogP ~2.0 - 2.5Indicates moderate lipophilicity. Compounds with LogP > 2 often exhibit poor aqueous solubility, which is the core issue addressed in this guide.[3]
Predicted pKa ~6.0 - 7.0 (Basic)The pyridine nitrogen can be protonated. This means solubility will be highly dependent on the pH of the aqueous buffer, increasing at pH values below the pKa.[1][4]
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful polar aprotic solvent capable of dissolving most poorly soluble drug discovery compounds for high-concentration stocks.[5][6]
Aqueous Solubility PoorThe hydrophobic chloro and methyl groups, combined with the aromatic ring system, contribute to low solubility in neutral aqueous buffers.[7]
Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock to my aqueous assay buffer. What happened?

A1: This common phenomenon is known as "solvent shock" or "crashing out."[8] Your compound is highly soluble in 100% DMSO but has very low solubility in your aqueous buffer. When a small volume of concentrated DMSO stock is rapidly introduced into a large volume of buffer, the local DMSO concentration plummets. The solvent environment instantly switches from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its solubility limit and precipitate. The key is to avoid this drastic change in solvent polarity through a careful dilution strategy.

Q2: What is the best way to prepare my initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions (e.g., 10-30 mM) of poorly soluble compounds.[5][6]

  • Best Practice: Use high-purity, anhydrous DMSO. After weighing your compound, add the calculated volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 30-37°C) or brief sonication can aid dissolution, but always check for compound stability under these conditions first. Store stock solutions at -20°C or -80°C to minimize degradation. Note that repeated freeze-thaw cycles can also cause the compound to fall out of solution over time.[5]

Q3: I've dissolved my compound, but my cell-based assay results are inconsistent or show unexpected toxicity. Could the solvent be the problem?

A3: Absolutely. While essential, DMSO is not inert and can have significant biological effects. It is critical to keep the final concentration of DMSO in your assay as low as possible.

  • General Rule: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1% for sensitive cell lines or long-term incubation assays.[9][10]

  • Causality: At concentrations above 1%, DMSO can cause cell membrane damage, induce oxidative stress, trigger apoptosis, and alter the activity of certain proteins.[9][11][12] It can also make cell membranes more permeable, which may affect the intracellular concentration of your compound.[11]

  • Self-Validating Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration test wells, but without the compound itself. This allows you to distinguish between the effects of the compound and the effects of the solvent.

Q4: How can I increase the amount of this compound that stays in solution in my final assay plate?

A4: There are several effective strategies, which form the basis of our troubleshooting guide below:

  • Optimize the Dilution Protocol: Avoid solvent shock by performing intermediate dilution steps.[5]

  • Incorporate a Co-solvent: Use a less disruptive, water-miscible organic solvent to help bridge the polarity gap between DMSO and water.[][14]

  • Adjust the Buffer pH: Leverage the compound's pKa to increase its solubility by protonating the pyridine nitrogen.[4]

  • Reduce the Final Concentration: Test if a lower, more soluble concentration of your compound still yields the desired biological effect.[15]

Troubleshooting & Optimization Workflows
Workflow 1: The Step-Wise Dilution Protocol (Anti-Precipitation)

This is the most critical protocol to prevent solvent shock. The goal is to gradually decrease the DMSO concentration, allowing the compound to acclimate to the aqueous environment.

Diagram: Preventing Solvent Shock

cluster_bad Incorrect Method (Solvent Shock) cluster_good Correct Method (Step-Wise Dilution) stock_bad 10 mM Stock in 100% DMSO buffer_bad Final Assay Buffer (e.g., PBS, >99% Aqueous) stock_bad->buffer_bad Direct 1:1000 Dilution precipitate Precipitation! (Inaccurate Concentration) buffer_bad->precipitate stock_good 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in 10% DMSO/Buffer) stock_good->intermediate Step 1 (1:100 Dilution) buffer_good Final Assay Buffer (e.g., 10 µM in <0.5% DMSO) intermediate->buffer_good Step 2 (1:10 Dilution) soluble Compound Soluble (Accurate Concentration) buffer_good->soluble

Caption: Workflow comparing incorrect direct dilution to the correct step-wise method.

Step-by-Step Protocol:

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% high-purity DMSO.

  • Create an Intermediate Plate: Prepare a "master" or intermediate dilution plate.

    • Pipette your assay buffer into the wells of this plate.

    • Add a small amount of your 10 mM stock to this buffer to create an intermediate concentration, for example, 200 µM. Crucially, the DMSO concentration here will be much lower (e.g., 2% if you did a 1:50 dilution). Mix thoroughly.

  • Perform Serial Dilutions: Perform your serial dilutions within this intermediate plate, diluting from the 200 µM well into adjacent wells already containing assay buffer.[16][17] This ensures the DMSO concentration remains low and consistent across your dilution series.

  • Transfer to Final Assay Plate: Transfer the required volume from each well of the intermediate plate to your final cell or biochemical assay plate. This final transfer results in the target concentration with a minimal and consistent final DMSO percentage (e.g., <0.5%).

Workflow 2: Leveraging pH and Co-solvents

If precipitation still occurs, especially at higher concentrations, modifying the buffer system is the next logical step.

Diagram: Solubility Troubleshooting Flowchart

start Compound Precipitates in Aqueous Assay Buffer check_protocol Is a Step-Wise Dilution Protocol being used? start->check_protocol implement_protocol Implement Step-Wise Dilution (See Workflow 1) check_protocol->implement_protocol No check_conc Is the final concentration above the solubility limit? check_protocol->check_conc Yes implement_protocol->check_conc lower_conc Reduce final working concentration check_conc->lower_conc Yes check_ph Can the buffer pH be lowered? check_conc->check_ph No success Solubility Issue Resolved lower_conc->success adjust_ph Test buffers at pH 6.0-6.8. (e.g., MES, PIPES) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent compatible with the assay? check_ph->check_cosolvent No adjust_ph->success add_cosolvent Add 1-5% PEG400 or Ethanol to the assay buffer. Validate with vehicle control. check_cosolvent->add_cosolvent Yes fail Consult Technical Support for further strategies check_cosolvent->fail No add_cosolvent->success

Caption: A decision tree for troubleshooting compound precipitation in assays.

Methodology:

  • pH Adjustment:

    • Rationale: this compound is a weak base. In buffers with a pH below its pKa (~6.0-7.0), the pyridine nitrogen becomes protonated, creating a charged species that is significantly more soluble in water.[4][]

    • Protocol:

      • Prepare your assay buffer at a slightly more acidic pH if your assay can tolerate it. For example, test buffers at pH 6.8, 6.5, and 6.0 using buffers like MES or PIPES instead of PBS (which is typically pH 7.4).

      • Perform a small-scale solubility test by adding your compound stock to these different pH buffers.

      • Visually inspect for precipitation and, if possible, quantify the soluble fraction using HPLC-UV.

      • Crucial Control: Ensure that the change in pH does not negatively impact your target protein's activity or your cells' viability.

  • Co-solvent Addition:

    • Rationale: Co-solvents are water-miscible organic solvents that, when added in small percentages to the aqueous buffer, reduce the overall polarity of the solution.[14][18] This makes the environment more hospitable for hydrophobic compounds, thereby increasing their solubility.

    • Protocol:

      • Select a co-solvent that is compatible with your assay. Common choices include Polyethylene Glycol 300/400 (PEG300/400), ethanol, or glycerol.[]

      • Prepare your final assay buffer containing a low percentage of the co-solvent (e.g., 1-5% v/v).

      • Re-test the solubility of your compound using the step-wise dilution method with this new co-solvent-containing buffer.

      • Crucial Control: Run a vehicle control with the co-solvent to ensure it does not interfere with your assay readout or harm your cells.

By systematically applying these principles—starting with proper stock preparation and dilution technique, followed by thoughtful adjustments to the assay buffer—researchers can overcome the solubility challenges posed by this compound and generate reliable, high-quality data.

References
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Nguyen, T., et al. (n.d.).
  • Davis, R., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Gerokonstantis, D. T., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
  • ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
  • Carlson, H. A., et al. (n.d.). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics.
  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • InvivoChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine.
  • He, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.
  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube.
  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions.

Sources

Assessing the stability of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during experimental work and to provide a deeper understanding of the underlying chemical principles.

Introduction: Understanding the Stability of Pyrrolopyridines

This compound belongs to the class of azaindoles, which are bicyclic heteroaromatic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The stability of such compounds is a critical parameter that influences their shelf-life, formulation development, and ultimately, their therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

This guide will walk you through the systematic evaluation of the stability of this compound, with a focus on practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent polarity, temperature, light, and the presence of oxidizing agents. As a pyrrolopyridine derivative, it is susceptible to hydrolysis under acidic or alkaline conditions, oxidation, and photodegradation.[3] The specific substitution pattern (a chloro group and a methyl group) will also modulate its reactivity.

Q2: I am observing rapid degradation of my compound in a protic solvent like methanol. What could be the cause?

A2: Rapid degradation in protic solvents, especially in the presence of light or air, could be due to several factors. Protic solvents can participate in solvolysis reactions, particularly if the compound is susceptible to nucleophilic attack. Furthermore, some solvents can promote photodegradation.[4] It is also possible that the solvent contains impurities, such as peroxides in aged ethers, that can initiate oxidative degradation. We recommend using freshly distilled or high-purity solvents and conducting experiments under controlled lighting and inert atmosphere to isolate the cause.

Q3: How do I choose the right analytical method to monitor the stability of this compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.

Q4: What are "forced degradation" studies and why are they necessary?

A4: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its degradation.[5] These studies are essential to:

  • Identify potential degradation pathways.

  • Elucidate the structure of degradation products.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.

Common stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.

Troubleshooting Guide: Common Issues in Stability Assessment

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase composition.1. Optimize Mobile Phase: Adjust the pH of the aqueous component to ensure the analyte is in a single ionic form. For a basic compound like a pyrrolopyridine, a slightly acidic to neutral pH is often a good starting point. 2. Select an Appropriate Column: A C18 column is a versatile choice. If issues persist, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. 3. Gradient Optimization: A well-designed gradient elution can improve the separation of closely eluting peaks.
Appearance of multiple, unexpected peaks in the chromatogram. Contamination of the sample, solvent, or degradation of the compound.1. Run a Blank: Inject the solvent (dissolution medium) alone to check for solvent-related impurities. 2. Use High-Purity Solvents: Ensure all solvents are of HPLC grade or higher. 3. Control Storage Conditions: Store stock solutions and samples at low temperatures and protected from light to prevent degradation before analysis.
Inconsistent stability results between experimental runs. Variability in experimental conditions.1. Precise Control of Parameters: Ensure consistent temperature, pH, and concentration of reagents in all experiments. 2. Use of Calibrated Equipment: Regularly calibrate pH meters, ovens, and other instruments. 3. Standard Operating Procedures (SOPs): Follow a detailed SOP to minimize operator-dependent variability.
Mass balance is not achieved (sum of parent compound and degradants is less than 100%). Formation of non-UV active or volatile degradants, or irreversible adsorption to container surfaces.1. Use a Universal Detector: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample. 3. Material Compatibility: Use inert containers (e.g., glass or polypropylene) to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Pyrrolopyridine derivatives can be particularly unstable in alkaline conditions.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. The pyrrole ring is often susceptible to oxidation.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guideline) for a specified duration. Pyrrolopyridines have been shown to be photolabile.[3]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Perform mass balance calculations.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Rationale: The acidic mobile phase will help to protonate the basic nitrogen atoms in the pyrrolopyridine ring, leading to better peak shapes.

2. Method Optimization:

  • Develop a gradient elution method to separate the parent compound from its degradation products generated during the forced degradation study.

  • A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Optimize the flow rate (typically 1 mL/min) and column temperature (e.g., 30°C).

3. Detection:

  • Use a Diode Array Detector (DAD) to monitor the elution at multiple wavelengths and to check for peak purity.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and its degradants.

Visualizing the Workflow

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Testing cluster_2 Phase 3: Data Analysis & Reporting A Select HPLC Column & Mobile Phase B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C Optimize HPLC Method for Separation D Method Validation (ICH Guidelines) E Prepare Solutions in Target Solvents F Incubate at Defined Conditions (Temperature, Light) G Analyze Samples at Time Points H Quantify Parent & Degradants I Identify Degradation Products (LC-MS) J Determine Degradation Kinetics K Propose Degradation Pathways L Generate Stability Report

Caption: Workflow for assessing the stability of a novel compound.

Potential Degradation Pathways

Based on the chemistry of related pyrrolopyridine and indole systems, several degradation pathways can be anticipated for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) Parent This compound (Stable) Hydrolysis_Product Hydroxylated Derivative (Loss of Chloro Group) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product1 N-oxide Parent->Oxidation_Product1 [O] Photolysis_Product Dimerization or Rearrangement Products Parent->Photolysis_Product Oxidation_Product2 Ring-opened Products Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Potential degradation pathways for this compound.

Conclusion

Assessing the stability of this compound requires a systematic and scientifically sound approach. By understanding the potential degradation pathways and employing robust analytical methods, researchers can generate reliable data to support drug development activities. This guide provides a framework for troubleshooting common issues and implementing effective stability testing protocols. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Azaindole Therapeutic Agents. PMC. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Semantic Scholar. [Link]

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Technical Support Center: Investigating Degradation Pathways of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for the investigation of degradation pathways of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine derivatives. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to support your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of this compound derivatives.

Q1: What are the most likely degradation pathways for this compound derivatives under forced degradation conditions?

A1: Based on the chemical structure of the this compound core, which is a substituted 7-azaindole, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.[1][2] The electron-rich pyrrole ring and the pyridine ring with its nitrogen atom are susceptible to various reactions. The chloro and methyl substituents will also influence the reactivity and degradation profile.

Q2: How does the chloro-substituent at the 5-position influence the degradation of the molecule?

A2: The chlorine atom at the 5-position is an electron-withdrawing group, which can influence the electron density of the pyrrolopyridine ring system. This can affect its susceptibility to both nucleophilic and electrophilic attack. For instance, under certain conditions, particularly photolytic stress, cleavage of the carbon-chlorine bond could occur.[3] Additionally, the chloro group may direct the position of oxidative attack on the aromatic system.[4]

Q3: What role does the methyl group at the 7-position play in the stability of these derivatives?

A3: The methyl group at the 7-position is an electron-donating group, which can increase the electron density of the pyridine ring. This may enhance its reactivity towards electrophilic reagents. Under oxidative conditions, the methyl group itself could be a site of oxidation, potentially forming a hydroxymethyl or even a carboxylic acid derivative.

Q4: What are the initial steps I should take to develop a stability-indicating analytical method for my derivative?

A4: The first step is to perform forced degradation studies under a variety of stress conditions as recommended by ICH guidelines (Q1A(R2)).[5] This involves exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.[1][2] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[5] You would then use a high-performance liquid chromatography (HPLC) method, often with mass spectrometry (MS) detection, to separate the parent compound from all the generated degradation products.[6][7]

Q5: I am observing poor mass balance in my forced degradation studies. What could be the common causes?

A5: Poor mass balance, where the sum of the assay of the parent drug and its degradation products is not within 95-105%, is a common issue in forced degradation studies.[5] Potential causes include the formation of non-UV active degradants, volatile degradation products that are lost during the experiment, or degradation products that are not eluted from the HPLC column.[5] It is also possible that the analytical method is not adequately stability-indicating, and some degradants are co-eluting with the parent peak or other impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific experimental challenges.

A. Hydrolytic Degradation Studies

Q: I am not observing any degradation of my this compound derivative under mild acidic or basic conditions. What should I do?

A: If your compound is stable under mild conditions, you will need to increase the severity of the stress. This can be achieved by:

  • Increasing the concentration of the acid or base: You can incrementally increase the concentration from 0.1 M up to 1 M HCl or NaOH.[8]

  • Increasing the temperature: Heating the sample solution can significantly accelerate the rate of hydrolysis. Temperatures can be raised to 50-70°C or even higher, depending on the stability of the compound.[8]

  • Extending the exposure time: If increasing the concentration and temperature is not feasible or desirable, you can extend the duration of the study.

It is crucial to monitor the degradation process at various time points to avoid excessive degradation.

Experimental Protocol: Forced Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • If no degradation is observed after 24 hours at room temperature, prepare a new sample and heat it at 60°C for 24 hours.

    • If still no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow a similar escalating stress approach as for acid hydrolysis if no degradation is observed.

  • Neutralization and Analysis:

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of base (for acid hydrolysis) or acid (for base hydrolysis).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

B. Oxidative Degradation Studies

Q: My oxidative degradation with hydrogen peroxide is very rapid and leads to a complex mixture of products. How can I control the reaction?

A: The reactivity of your compound towards oxidation might be high. To control the degradation:

  • Reduce the concentration of hydrogen peroxide: Start with a lower concentration, for example, 3% H₂O₂. If the reaction is still too fast, you can dilute it further.

  • Lower the reaction temperature: Perform the experiment at room temperature or even in an ice bath to slow down the reaction rate.

  • Shorten the exposure time: Take samples at very short time intervals (e.g., 5, 15, 30 minutes) to capture the initial degradation products.

It's important to remember that the goal is to generate a representative degradation profile, not to completely degrade the molecule.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent at approximately 1 mg/mL.

  • Oxidation:

    • Add an equal volume of 3% hydrogen peroxide to the sample solution.

    • Keep the mixture at room temperature and protected from light.

    • Monitor the reaction at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot and dilute it with the mobile phase for HPLC analysis.

    • Analyze the sample immediately to prevent further degradation.

C. Photodegradation Studies

Q: I am not sure if my degradation products are from photolysis or a secondary thermal effect from the light source. How can I differentiate?

A: This is a common and important consideration in photostability testing. To distinguish between photolytic and thermal degradation, you should run a parallel control experiment:

  • Dark Control: Place a sample, identical to the one being exposed to light, in the same environmental chamber but shielded from the light source (e.g., wrapped in aluminum foil).

  • Comparison: At the end of the exposure period, analyze both the light-exposed sample and the dark control. Any degradation observed in the dark control can be attributed to thermal stress, while the additional degradation in the light-exposed sample is due to photolysis.

Experimental Protocol: Photostability Testing

As per ICH Q1B guidelines, the sample should be exposed to a light source that provides both visible and UV light.[9]

  • Sample Preparation: Place the solid drug substance or a solution of the drug substance in a chemically inert, transparent container.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Control Sample: Prepare a control sample in the same manner but keep it in the dark at the same temperature.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

III. Predicted Degradation Pathways

While specific experimental data for this compound is not available, we can predict the likely degradation pathways based on the known chemistry of the 7-azaindole scaffold and related heterocyclic systems.

A. Predicted Hydrolytic Degradation

Under acidic conditions, protonation of the pyridine nitrogen is expected, which may facilitate nucleophilic attack by water on the pyrrole ring. In basic conditions, deprotonation of the pyrrole N-H could occur, potentially leading to ring-opening or other rearrangements.

B. Predicted Oxidative Degradation

The electron-rich pyrrole ring is a likely site for oxidation.[10] The methyl group on the pyridine ring is also a potential site for oxidation to a hydroxymethyl or carboxylic acid derivative. N-oxidation of the pyridine nitrogen is another possibility.

C. Predicted Photolytic Degradation

The pyrrolopyridine core is aromatic and likely absorbs UV radiation. Photolytic degradation could involve the cleavage of the C-Cl bond, leading to the formation of a dechlorinated derivative.[3] Ring cleavage and rearrangements are also possible under high-energy light exposure.

IV. Analytical Method Troubleshooting

A robust stability-indicating HPLC method is the cornerstone of any degradation study. Here are some common issues and their solutions.

HPLC Troubleshooting Table
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the silica-based column.[11][12]- Column overload.[11]- Mismatch between sample solvent and mobile phase.[11]- Use a mobile phase with a lower pH (around 3) to suppress silanol ionization.[11]- Add a competing base like triethylamine (TEA) to the mobile phase.[11]- Use an end-capped or a modern, highly inert column.[12]- Reduce the injection volume or sample concentration.[13]- Dissolve the sample in the initial mobile phase.[13]
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Insufficient column efficiency.- Optimize the mobile phase pH and organic modifier percentage.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Use a longer column or a column with a smaller particle size.
Ghost Peaks - Contamination in the mobile phase or from a previous injection (carryover).- Use fresh, high-purity solvents and reagents.- Run blank injections to identify the source of contamination.- Implement a robust needle wash procedure in the autosampler.[13]
Drifting Baseline - Column not fully equilibrated.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.- Degas the mobile phase properly.- Use a column oven to maintain a constant temperature.

V. Visualization of Workflows and Pathways

A. General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1-1M HCl) HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Base Base Hydrolysis (0.1-1M NaOH) Base->HPLC Analyze Oxidation Oxidation (3-30% H2O2) Oxidation->HPLC Analyze Thermal Thermal (>60°C) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze LCMS LC-MS for Mass Info HPLC->LCMS Characterize Isolation Isolation of Degradants (Prep-HPLC) LCMS->Isolation If necessary Structure Structure Elucidation (NMR, HRMS) Isolation->Structure Confirm API API Sample (5-Chloro-7-methyl-1H- pyrrolo[2,3-C]pyridine) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Product Ring-Opened Products (Predicted) Parent->Hydrolysis_Product Acid/Base, H2O N_Oxide N-Oxide (Predicted) Parent->N_Oxide H2O2 Methyl_Oxidation 7-Hydroxymethyl or 7-Carboxylic Acid Derivative (Predicted) Parent->Methyl_Oxidation H2O2 Dechlorinated Dechlorinated Product (Predicted) Parent->Dechlorinated UV/Vis Light

Caption: Predicted degradation pathways.

VI. References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Retrieved January 20, 2026, from [Link]

  • Pharma Stability. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Stability.

  • PubMed. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis.

  • PubMed. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.

  • National Center for Biotechnology Information. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Chrom Tech.

  • PubMed. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF.

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.

  • Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess Online.

  • ResearchGate. (2017). How to prepare easily 5-chloro-7-azaindole?. ResearchGate.

  • Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing.

  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

  • National Center for Biotechnology Information. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC.

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.

  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.

  • ResearchGate. (2020). Recent advances in the global ring functionalization of 7-azaindoles.

  • ResearchGate. (2025). Intramolecular Oxidative Arylations in 7-Azaindoles and Pyrroles: Revamping the Synthesis of Fused N-Heterocycle Tethered Fluorenes. Request PDF.

  • National Center for Biotechnology Information. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.

  • ResearchGate. (n.d.). Photostability of different chlorine photosensitizers.

  • PubMed. (2009). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis.

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

  • PubMed. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.

  • Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.

  • Sigma-Aldrich. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8. Sigma-Aldrich.

  • National Center for Biotechnology Information. (n.d.). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195.

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • ChemScene. (n.d.). 1190315-07-1 | 5-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. ChemScene.

Sources

Strategies to avoid common impurities in 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, while well-established, presents several challenges where the formation of specific, often hard-to-remove, impurities can compromise yield and purity. This guide provides practical, field-proven strategies to troubleshoot and avoid these common pitfalls. We will focus on one of the most reliable and common synthetic routes: the chlorination of 5-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine via a Sandmeyer reaction.

Troubleshooting Guide: The Sandmeyer Reaction Pathway

The conversion of an aromatic amine to a chloride via a diazonium salt intermediate is a powerful transformation but requires careful control of reaction conditions to prevent side reactions.[3][4]

Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction Amine 5-Amino-7-methyl- 1H-pyrrolo[2,3-c]pyridine Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO₂, HCl 0-5 °C Hydroxy Impurity: 5-Hydroxy-7-methyl- 1H-pyrrolo[2,3-c]pyridine Product 5-Chloro-7-methyl- 1H-pyrrolo[2,3-c]pyridine Diazonium->Product CuCl (catalyst) Diazonium->Hydroxy H₂O, ΔT

Caption: Synthetic route and key impurity formation.

Q1: During the diazotization of my 5-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine, the solution immediately turns dark and viscous upon adding sodium nitrite. What is causing this and how can I prevent it?

A1: This is a classic sign of uncontrolled side reactions, primarily azo-coupling, where the newly formed diazonium salt reacts with the unreacted starting amine. The diazonium salt itself can also decompose if not handled correctly.

  • Causality:

    • Temperature: The diazonium salt of this heterocyclic amine is highly unstable at elevated temperatures. Temperatures rising above 5 °C can lead to rapid decomposition and reaction with water to form the corresponding phenol (hydroxy) impurity, or coupling reactions.[5]

    • Rate of Addition: Adding the sodium nitrite solution too quickly creates localized "hot spots" and high concentrations of nitrous acid, accelerating decomposition and side reactions.

    • pH Control: The reaction must be maintained under strongly acidic conditions (typically using HCl or H₂SO₄). Insufficient acid allows for the presence of free amine, which is the active species in unwanted azo-coupling.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Maintain the reaction slurry temperature between 0 °C and 5 °C using an ice/salt bath. Ensure the sodium nitrite solution is also pre-chilled before addition.

    • Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise over a period of 20-30 minutes. If possible, add it below the surface of the reaction mixture to ensure rapid mixing and dispersion.

    • Monitor for Excess Nitrous Acid: After the addition is complete, confirm the persistence of a slight excess of nitrous acid. This indicates that all the amine has been converted. Use potassium iodide-starch paper; a positive test (immediate blue-black color) confirms the presence of HNO₂. This ensures no free amine is left to cause coupling.

    • Immediate Use: Do not let the diazonium salt solution stand. It should be used immediately in the subsequent Sandmeyer step.[5]

Q2: My final product is heavily contaminated with 5-Hydroxy-7-methyl-1H-pyrrolo[2,3-c]pyridine. How can I minimize the formation of this impurity?

A2: The formation of the 5-hydroxy (or phenol) analog is the most common and significant side reaction in a Sandmeyer synthesis.[3][4] It arises from the reaction of the diazonium salt with water, a competing nucleophile.

  • Causality: This is a radical-nucleophilic aromatic substitution (SRNAr) type reaction.[4] While the copper(I) catalyst facilitates the desired radical transfer of the chloride, the diazonium cation is also susceptible to nucleophilic attack by water, especially if the temperature increases or if the concentration of the CuCl catalyst is insufficient.

  • Troubleshooting & Prevention:

    • Maintain Low Temperature: As with the diazotization, the Sandmeyer reaction itself must be kept cold. Pouring the cold diazonium solution into the CuCl solution should be done while maintaining the receiving flask in an ice bath.

    • Use a Fresh and Active Catalyst: The copper(I) chloride solution should be freshly prepared. A common method involves the reduction of copper(II) sulfate with a reducing agent like sodium bisulfite in the presence of NaCl.[5] The solution should be colorless to pale green; a significant blue color indicates the presence of inactive Cu(II).

    • Ensure Sufficient Catalyst: While catalytic, a stoichiometric amount of the copper salt is often used to ensure the reaction proceeds quickly and outcompetes the slower reaction with water.[4]

    • Control Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas.[5] Vigorous, uncontrolled bubbling can indicate the reaction is proceeding too quickly, potentially due to a temperature spike. Swirl the mixture to ensure even decomposition.

Q3: My reaction yield is low, and I recover a significant amount of the starting 5-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine. What are the likely causes?

A3: Recovering the starting material points to an incomplete reaction at the diazotization stage.

  • Causality:

    • Incomplete Diazotization: Insufficient nitrous acid (from NaNO₂) or improper acidic conditions will leave unreacted amine. The pyrrole N-H and the pyridine nitrogen can affect the overall basicity of the molecule, so ensuring a sufficiently acidic medium is critical for the amine to react.

    • Premature Decomposition: If the diazonium salt decomposes back to the amine or other unreactive species before it can react in the Sandmeyer step, the starting material will appear to be recovered. This is less common than simple incomplete diazotization.

  • Troubleshooting & Prevention:

    • Verify Reagent Stoichiometry: Ensure at least one full equivalent of sodium nitrite is used relative to the starting amine. A slight excess (e.g., 1.05 - 1.1 eq) is often beneficial.

    • Confirm Acidity: Use a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl). This ensures the amine is fully protonated and provides the acidic medium for nitrous acid formation.

    • Use the Starch-Iodide Test: As mentioned in A1, this is the most reliable way to confirm that the diazotization is complete before proceeding to the next step. If the test is negative after all the NaNO₂ has been added, you may need to add a small additional portion.

Frequently Asked Questions (FAQs)

Q: Are there alternative chlorinating agents besides a Sandmeyer reaction? A: Yes, direct chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) is an option. However, this approach presents its own set of challenges. The 7-azaindole ring system is electron-rich and susceptible to electrophilic attack at multiple positions.[6] Direct chlorination can lead to a mixture of isomers, including undesired chlorination on the pyrrole ring (e.g., at the C3 position) or over-chlorination. The Sandmeyer reaction offers superior regioselectivity by starting with the amine at the desired C5 position.

Q: Should I protect the pyrrole N-H during this synthesis? A: For the Sandmeyer sequence, protecting the pyrrole N-H is generally not necessary and adds extra steps. The reaction is performed in strong aqueous acid, where the N-H is likely protonated and deactivated towards many side reactions. However, for other transformations on the azaindole core, such as metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), N-H protection is often essential to prevent side reactions like N-arylation or catalyst deactivation.[1][7][8] Common protecting groups for this purpose include TIPS, SEM, or benzenesulfonyl.[1][7]

Q: How can I effectively remove copper impurities during work-up? A: Copper salts can be tenacious. After quenching the reaction, a standard work-up involves extraction with an organic solvent (e.g., Ethyl Acetate, DCM). To remove residual copper, wash the organic layer with an aqueous solution of a strong chelating agent. A dilute aqueous ammonia solution or a saturated ammonium chloride solution is often effective. In difficult cases, a wash with a dilute EDTA solution can be used.

Impurity Troubleshooting Summary

Impurity NamePotential Cause(s)Recommended Mitigation Strategy
5-Hydroxy-7-methyl-1H-pyrrolo[2,3-c]pyridine - High reaction temperature (>5 °C)- Inactive or insufficient CuCl catalyst- Slow Sandmeyer reaction- Maintain strict temperature control (0-5 °C)- Use freshly prepared CuCl solution- Ensure adequate catalyst loading
Unreacted Starting Amine - Incomplete diazotization- Insufficient acid or NaNO₂- Use a slight excess of NaNO₂ (1.05 eq)- Confirm reaction completion with a starch-iodide test- Use sufficient mineral acid (2.5-3.0 eq)
Azo-Coupling Byproducts (colored tars) - Localized high temperature- Insufficient acid (free amine present)- Slow, sub-surface addition of NaNO₂- Maintain temperature at 0-5 °C- Ensure strong acidic conditions throughout

Detailed Experimental Protocol: Sandmeyer Chlorination

This protocol is a representative methodology. Researchers should adapt it based on their specific scale and laboratory equipment.

Step 1: Preparation of Copper(I) Chloride Solution

  • In a flask, dissolve 25 g of copper(II) sulfate pentahydrate in 100 mL of hot water.

  • In a separate beaker, prepare a solution of 7 g of sodium chloride and 6 g of sodium bisulfite in 50 mL of water.

  • Slowly add the sodium bisulfite/NaCl solution to the hot copper sulfate solution with vigorous stirring.

  • The solution will change color as Cu(II) is reduced to Cu(I). Cool the mixture in an ice bath. A white precipitate of CuCl will form.

  • Decant the supernatant and wash the white solid with cold, deionized water several times.

  • Dissolve the resulting white solid in a minimal amount of concentrated HCl (approx. 40-50 mL) to form a clear, concentrated stock solution of CuCl. Keep this solution in an ice bath until ready for use.

Step 2: Diazotization and Sandmeyer Reaction

  • To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 10.0 g of 5-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Add 50 mL of water and 25 mL of concentrated HCl. Stir the mixture and cool to 0 °C using an ice/salt bath.

  • In a separate beaker, dissolve 5.2 g of sodium nitrite (NaNO₂) in 20 mL of cold water.

  • Fill the dropping funnel with the sodium nitrite solution. Add the solution dropwise to the amine slurry over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir for an additional 15 minutes at 0-5 °C.

  • Check for a slight excess of nitrous acid using starch-iodide paper.

  • In a separate, larger beaker, place the freshly prepared, cold CuCl solution from Step 1.

  • Slowly and carefully, pour the cold diazonium salt solution into the stirring CuCl solution. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated aqueous ammonium chloride solution (to remove copper), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Caption: Troubleshooting flowchart for low yield.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri–St. Louis. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Kristensen, J. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5764. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2064-2068. [Link]

  • Hassan, S., & Nayab, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2769-2799. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. [Link]

Sources

Technical Support Center: Crystallization of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this important class of nitrogen-containing heterocycles. The inherent structural features of these analogs—namely the pyrrole and pyridine rings—can lead to challenging crystallization behavior.[1][2] This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to refine your crystallization techniques and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of pyrrolo[2,3-C]pyridine analogs.

Q1: My compound is "oiling out" or precipitating as an amorphous oil instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the compound's melting point being lower than the temperature of crystallization, high levels of impurities depressing the melting point, or excessively high supersaturation causing the compound to crash out of solution too quickly.[3][4]

  • Immediate Steps: Return the flask to the heat source, add a small amount of the "good" solvent to redissolve the oil, and attempt to cool the solution much more slowly.[3]

  • Underlying Cause: The pyridine and pyrrole moieties can lead to strong solute-solvent interactions, making desolvation difficult. Furthermore, impurities can disrupt the orderly arrangement required for crystal lattice formation.[1][5]

  • Long-Term Solution: A systematic approach is needed. This may involve using a different solvent system, reducing the initial concentration, or employing a seeding strategy.[6] Refer to the In-Depth Troubleshooting Guide for Oiling Out for a detailed workflow.

Q2: I've allowed my solution to cool, but no crystals have formed. What are my next steps?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.

  • Induce Nucleation: First, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[3] If that fails, add a "seed crystal"—a tiny speck of the solid compound—to the solution.[3]

  • Increase Supersaturation: If nucleation cannot be induced, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[3] Alternatively, you can introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to a stirred solution of your compound in a "good" solvent.[7]

Q3: My crystals formed instantly as a fine powder. How can I grow larger, higher-quality crystals?

A: Rapid crystallization traps impurities and solvent within the crystal lattice, leading to poor crystal quality and a fine powder morphology.[3] The goal is to slow down the crystal growth process.

  • Reduce Supersaturation Rate: The most effective method is to slow the cooling rate. Instead of placing the flask on a cold surface, allow it to cool to room temperature on an insulating surface (like a cork ring or paper towels) and then transfer it to a refrigerator.[8]

  • Increase Solvent Volume: Add a bit more of the "good" solvent than the minimum required for dissolution at high temperature. This keeps the compound soluble for longer during the cooling process, allowing for slower, more controlled crystal growth.[3]

Q4: How do I select an appropriate solvent system for my this compound analog?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For heterocyclic compounds, solvent selection can be nuanced.

  • Rule of Thumb: Solvents with functional groups similar to the solute often work well.[1] For these pyridine-containing analogs, polar protic solvents like ethanol or polar aprotic solvents like acetone or ethyl acetate are good starting points.[1]

  • Solvent Mixtures: A common and highly effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, water) until the solution becomes faintly cloudy (turbid). Gently heat to clarify and then cool slowly.[1] This allows for fine-tuning of the solubility properties.

Q5: I obtained crystals, but my characterization data (e.g., melting point, XRPD) is inconsistent between batches. Could this be polymorphism?

A: Yes, this is a strong indication of polymorphism—the ability of a compound to exist in multiple crystalline forms.[9][10] Each polymorph has a different crystal lattice arrangement and, consequently, different physicochemical properties, including melting point, solubility, and stability.[10] This is a critical consideration in pharmaceutical development.

  • Causality: Different crystallization conditions (e.g., solvent, cooling rate, temperature) can favor the formation of different polymorphs.[9] For example, rapid cooling from a high-polarity solvent might yield a metastable form, while slow cooling from a low-polarity solvent might produce the most stable form.

  • Action: It is crucial to identify and control the polymorphic form. This requires a systematic screen using various solvents and crystallization conditions, followed by characterization of the resulting solids by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Overcoming Oiling Out

Oiling out is one of the most persistent challenges in crystallization. This guide provides a logical workflow to diagnose and solve the issue. The primary cause is typically related to high supersaturation, impurities, or the intrinsic properties of the compound.[3][6]

G start Problem: Compound Oiled Out step1 Step 1: Re-dissolve & Slow Down - Add minimal 'good' solvent to re-dissolve oil. - Cool solution very slowly (insulate flask). start->step1 result1 Did crystals form? step1->result1 success Success: High-Quality Crystals Obtained result1->success Yes step2 Step 2: Reduce Concentration - Dilute the initial hot solution with 10-20% more solvent. - Repeat slow cooling. result1->step2 No result2 Did crystals form? step2->result2 result2->success Yes step3 Step 3: Change Solvent System - Select a new single solvent or binary system (e.g., Ethyl Acetate/Hexanes). - The goal is to alter solute-solvent interactions. result2->step3 No result3 Did crystals form? step3->result3 result3->success Yes step4 Step 4: Seeding - Prepare a supersaturated solution at a temperature just above the oiling out point. - Add a seed crystal. result3->step4 No failure Failure: Re-evaluate Purification - The compound may be too impure. - Consider re-purification by column chromatography. step4->failure

Caption: Decision workflow for troubleshooting oiling out.

Guide 2: Mastering Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique when a single solvent fails to provide the desired solubility profile. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[7]

  • Solvent Miscibility: The "good" solvent and "anti-solvent" must be fully miscible.

  • Controlled Addition: The anti-solvent should be added slowly to the stirred solution. Rapid addition will cause the compound to crash out as an amorphous solid or oil.

  • Reaching the Metastable Zone: Add the anti-solvent until the solution becomes persistently turbid. This indicates you have reached the metastable zone, where nucleation is favorable.

  • Growth Phase: A slight addition of the "good" solvent (or gentle heating) to just clarify the solution, followed by slow cooling or slow evaporation, will promote the growth of well-defined crystals.

Section 3: Advanced Concepts in Crystallization

The Critical Role of Polymorphism

Polymorphism is the existence of a solid material in more than one crystalline form.[9] These different forms, or polymorphs, can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

  • Stability: A metastable polymorph can convert to a more stable form over time, which can alter the drug product's performance.[10]

  • Mechanical Properties: Properties like tabletability can vary between polymorphs.

For this compound analogs intended for pharmaceutical use, identifying the most stable polymorph is a regulatory requirement. A polymorphic screen, where crystallization is attempted under a wide range of conditions (different solvents, temperatures, evaporation rates), is essential.

Enhancing Properties with Co-crystals

When the properties of the pure active pharmaceutical ingredient (API) are not ideal (e.g., poor solubility), forming a co-crystal can be a viable strategy. A co-crystal is a multi-component crystal where the API and a benign "co-former" are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonding.[7][11] This can be a powerful tool for improving the dissolution rate and bioavailability of poorly soluble compounds like many heterocyclic APIs.[12]

Section 4: Standardized Crystallization Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the pyrrolo[2,3-C]pyridine analog.

  • Insulation: Cover the flask with a watch glass and place it on an insulating pad (e.g., cork ring).

  • Cooling: Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Extended Growth: Once at room temperature, transfer the flask to a refrigerator (4 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone).

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (e.g., n-heptane) dropwise using a pipette or burette.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy.

  • Clarification & Growth: Add 1-2 drops of the "good" solvent to re-clarify the solution. Cover the vessel and allow it to stand undisturbed. Crystals should form over several hours to days.

  • Isolation: Isolate the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This method is excellent for growing high-quality single crystals suitable for X-ray diffraction.

  • Setup: Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Outer Chamber: Place this vial inside a larger, sealed chamber (like a beaker covered with parafilm or a jar) that contains a volume of a more volatile "anti-solvent" (e.g., pentane).[8]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[8]

  • Patience: This method can take several days to weeks but often yields the highest quality crystals.

G cluster_0 Vapor Diffusion Setup cluster_1 Mechanism outer_vial Sealed Outer Chamber Anti-Solvent (e.g., Pentane) inner_vial Inner Vial (Open) Solute dissolved in 'Good' Solvent (e.g., DCM) step1 1. Anti-solvent evaporates into chamber. step2 2. Anti-solvent vapor diffuses into inner vial. step1->step2 step3 3. Solubility of solute decreases slowly. step2->step3 step4 4. Crystals form. step3->step4

Caption: Diagram of a vapor diffusion crystallization setup.

Section 5: Data Reference Tables

Table 1: Common Solvents for Crystallization of Pyrrolo[2,3-C]pyridine Analogs This table provides general guidance. Optimal solvents must be determined experimentally.

SolventClassBoiling Point (°C)Typical UseNotes
EthanolPolar Protic78Good SolventGood for slow cooling; can form solvates.
MethanolPolar Protic65Good SolventHigher solubility than ethanol; risk of esterification with acidic analogs.
AcetonePolar Aprotic56Good SolventGood dissolving power; high volatility can lead to rapid crystallization.
Ethyl Acetate (EtOAc)Polar Aprotic77Good SolventOften used in combination with hexanes.
n-Hexane / n-HeptaneNonpolar69 / 98Anti-SolventCommonly used to precipitate compounds from more polar solvents.[1]
Dichloromethane (DCM)Polar Aprotic40Good SolventUseful for vapor diffusion due to high volatility.
WaterPolar Protic100Anti-SolventUse with water-miscible solvents like ethanol or acetone for polar analogs.[1]
TolueneNonpolar111Good SolventCan promote different polymorphs compared to polar solvents.[13]

Table 2: Quick Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out High supersaturation; impurities; low melting point.[3]Re-heat, add more solvent, cool slower; change solvent; seeding.[3][6]
No Crystals Form Solution is not supersaturated; high nucleation energy barrier.Evaporate some solvent; add an anti-solvent; scratch flask; add seed crystal.[3]
Fine Powder Formed Crystallization was too rapid.[3]Use more solvent; slow down the cooling process; use vapor diffusion.[3][8]
Poor Yield Compound is still too soluble at low temp; insufficient cooling time.Use a better anti-solvent; reduce final crystallization volume; cool for longer/at lower temp.[3]
Inconsistent Results Polymorphism.[9]Screen multiple solvents and conditions; characterize solids with XRPD/DSC.

References

  • Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]

  • Guide for crystallization . (n.d.). University of Geneva. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Dahlin, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . Molecules, 24(23), 4259. [Link]

  • Ahmed, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . Molecules, 27(19), 6668. [Link]

  • Oiling Out in Crystallization . (n.d.). Mettler Toledo. [Link]

  • Teixeira, J., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents . Molecules, 27(1), 234. [Link]

  • Zhang, M., et al. (2018). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications . Acta Pharmaceutica Sinica B, 8(5), 726-737. [Link]

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  • Similar but Not the Same: Difference in the Ability to Form Cocrystals between Nimesulide and the Pyridine Analogues . (2019). ResearchGate. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview . RSC Advances, 10(73), 44247-44305. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? . (2023). ResearchGate. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization . (2018). LUTPub. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . RSC Advances, 11(33), 20651-20661. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview . RSC Advances, 10(73), 44247-44305. [Link]

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  • Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs . (2018). Pharmaceutics, 10(3), 109. [Link]

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Technical Support Center: Scaling Up 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bulk Gap for a Key Heterocycle

5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, represents a critical structural motif in medicinal chemistry, often serving as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors.[1][2] While numerous synthetic routes exist for azaindoles at the laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges related to cost, safety, impurity control, and process robustness.[3][4]

This guide is designed for researchers, process chemists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this compound synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a troubleshooting framework grounded in field-proven insights.

Part 1: Proposed Scalable Synthetic Workflow

Many lab-scale syntheses for azaindoles rely on organometallic or transition-metal-mediated methods that, while effective, can be cost-prohibitive and difficult to manage at scale.[5][6] We propose a robust, multi-step workflow starting from more readily available materials, designed to minimize the use of expensive reagents and facilitate purification by crystallization.

G cluster_0 Stage 1: Pyridine Core Functionalization cluster_1 Stage 2: Pyrrole Ring Formation cluster_2 Stage 3: Final Product Isolation A 2-Amino-4,6-dichloro-3-methylpyridine B Introduction of Pyrrole Precursor (e.g., Suzuki Coupling with (2-ethoxyvinyl)borolane) A->B Pd Catalyst Base C Intermediate Adduct B->C Reaction Work-up D Acid-Catalyzed Cyclization C->D e.g., Acetic Acid Heat E Crude this compound D->E Neutralization & Extraction F Purification by Crystallization E->F Solvent/Anti-solvent System G Final API Intermediate (>99% Purity) F->G

Caption: Proposed scalable synthesis workflow for this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, high-frequency challenges in a practical Q&A format.

FAQ 1: Low Yield in the Suzuki Coupling Step

Question: We are experiencing low yields (<50%) and significant starting material recovery in our palladium-catalyzed coupling reaction (Stage 1). What are the likely causes and solutions?

Answer: Low yields in Suzuki-Miyaura couplings during scale-up often stem from catalyst deactivation, insufficient mass transfer, or suboptimal base/solvent selection.

  • Causality - Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Trace water can also hydrolyze the boronic ester.

  • Causality - Mass Transfer: In heterogeneous mixtures (e.g., with an inorganic base like K₂CO₃), poor stirring can lead to localized "dead zones" where the reaction does not proceed efficiently.

  • Troubleshooting Steps:

    • Inerting the Reactor: Ensure the reactor is thoroughly purged with nitrogen or argon. A continuous inert gas blanket at slight positive pressure is recommended. De-gas all solvents and reagents vigorously before use.[7]

    • Base & Solvent Screening: While K₂CO₃ is common, a stronger, more soluble base like K₃PO₄ or an organic base such as DBU might improve performance. The solvent system is critical; mixtures like 1,4-dioxane/water or 2-MeTHF/water are effective and have favorable safety profiles for scale-up.[7]

    • Ligand Selection: The choice of phosphine ligand is paramount. For sterically hindered or electron-deficient substrates, more advanced, bulky electron-rich ligands (e.g., SPhos, XPhos) can dramatically improve catalyst turnover and stability compared to simpler ones like PPh₃.

    • Impurity Analysis of Starting Material: Check the starting chloropyridine for impurities (e.g., sulfur-containing compounds) that could act as catalyst poisons.

ParameterCondition A (Lab Scale)Condition B (Pilot Scale Optimized)Expected Outcome
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhosHigher turnover, improved stability
Base Na₂CO₃ (Aqueous)K₃PO₄ (Aqueous)Better solubility, potentially faster reaction
Solvent Dioxane/H₂O2-MeTHF/H₂OImproved safety profile, easier work-up
Inerting N₂ BalloonN₂ Sparging & BlanketMore robust oxygen exclusion
FAQ 2: Poor Regioselectivity and Isomer Formation during Cyclization

Question: During the acid-catalyzed cyclization (Stage 2), we are observing the formation of an undesired isomer alongside our target 6-azaindole. How can we improve the regioselectivity?

Answer: The formation of azaindole isomers is a known challenge, governed by the electronics of the pyridine ring and the specific cyclization mechanism.[8] The key is to direct the electrophilic attack to the correct position.

  • Causality - Electronic Effects: The cyclization is an intramolecular electrophilic substitution. The position of the nitrogen atom in the pyridine ring deactivates certain positions towards electrophilic attack. The methyl group is an activating, ortho-, para-director, while the chloro group is deactivating but also ortho-, para-directing. The final regiochemical outcome is a balance of these competing effects.

  • Troubleshooting Steps:

    • Acid Catalyst Choice: A strong Brønsted acid (e.g., H₂SO₄, HCl) may promote undesired side reactions or isomerization. A milder acid like acetic acid or a Lewis acid (e.g., ZnCl₂) might offer better control. Some modern methods achieve cyclization under neutral or even basic conditions, though this would require re-evaluating the precursor synthesis.[8]

    • Temperature Control: Run a temperature optimization study. Higher temperatures might provide the energy to overcome the activation barrier for the desired cyclization but could also enable pathways to undesired isomers. A lower temperature for a longer duration might be beneficial.

    • Protecting Group Strategy: While adding steps, temporarily installing a protecting group (e.g., SEM-Cl) on the pyrrole nitrogen precursor can influence the electronic environment and sterically hinder attack at the wrong position.[7] However, the added cost of protection/deprotection must be justified by the yield and purity improvement.

FAQ 3: Product Isolation - Transitioning from Chromatography to Crystallization

Question: Our lab-scale purification relies on column chromatography, which is not viable for our 10 kg target scale. Our initial attempts at crystallization resulted in an oil or very fine, impure powder. What is a systematic approach to developing a robust crystallization protocol?

Answer: Developing a scalable crystallization is a cornerstone of process chemistry. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while key impurities remain in solution.

  • Causality - Supersaturation and Nucleation: Crystallization occurs when a solution becomes supersaturated, leading to nucleation (the birth of new crystals) and growth. Oiling out happens when supersaturation is too high, and the compound's solubility is exceeded before it can form an ordered crystal lattice. Fine powders result from rapid, uncontrolled nucleation.

  • Systematic Approach:

    • Solvent Screening: Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane). The ideal single solvent will exhibit a steep solubility curve with respect to temperature.

    • Develop a Solvent/Anti-solvent System: If a single solvent is not effective, find a solvent in which the product is very soluble (the "solvent") and another in which it is poorly soluble but miscible with the first (the "anti-solvent"). Common pairs include Ethyl Acetate/Heptane, IPA/Water, or Toluene/Heptane.

    • Protocol Development (See Protocol Below):

      • Dissolve the crude product in a minimal amount of the hot primary solvent.

      • Cool the solution slowly. Rapid cooling promotes fine powders.

      • If no crystals form, add a "seed" crystal of pure material to encourage nucleation.

      • Once crystallization begins, slowly add the anti-solvent to gradually decrease solubility and maximize yield.

      • Hold the slurry at a low temperature (e.g., 0-5 °C) to allow for complete crystallization before filtration.

G start Low Yield or High Impurity? check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_reaction Review Reaction Parameters start->check_reaction check_workup Analyze Work-up & Isolation start->check_workup sm_ok Purity >98%? check_sm->sm_ok params_issue Identify Parameter Deviation check_reaction->params_issue sm_ok->check_reaction Yes repurify_sm Repurify Starting Material sm_ok->repurify_sm No temp_issue Temperature Control Issue? params_issue->temp_issue reagent_issue Reagent Stoichiometry/Quality Issue? params_issue->reagent_issue atmosphere_issue Inert Atmosphere Compromised? params_issue->atmosphere_issue optimize_temp Optimize Temperature Profile temp_issue->optimize_temp verify_reagents Verify Reagent Assay & Purity reagent_issue->verify_reagents improve_inert Improve Inerting Protocol atmosphere_issue->improve_inert

Caption: Troubleshooting decision tree for diagnosing low yield issues during scale-up.

Part 3: Recommended Experimental Protocols

Disclaimer: These protocols are illustrative and should be optimized for specific equipment and safety-reviewed before implementation at scale.

Protocol 1: Scaled-Up Crystallization of this compound

This protocol assumes a solvent system of Isopropanol (IPA) and Heptane has been identified as optimal.

  • Charge Reactor: Charge the reactor with 1.0 kg of crude this compound.

  • Dissolution: Add approximately 3.0 L of isopropanol. Heat the mixture to 70-75 °C with agitation until all solids are dissolved. If solids remain, add more IPA in 0.2 L increments until a clear solution is achieved. Note the final volume of IPA used.

  • Cooling & Seeding: Begin a slow, controlled cooling ramp (e.g., 10 °C per hour). When the solution reaches 50 °C, add 5 g of pure seed crystals. This step is critical to control crystal size and prevent oiling out.

  • Anti-Solvent Addition: Once the slurry temperature reaches 40 °C, begin the slow subsurface addition of 6.0 L of heptane over 2-3 hours. Maintain the temperature at 40 °C during the addition.

  • Maturation: After the anti-solvent addition is complete, cool the slurry to 0-5 °C and hold with agitation for at least 4 hours to maximize yield.

  • Filtration & Washing: Filter the product using a centrifuge or Nutsche filter-dryer. Wash the filter cake with a cold (0-5 °C) mixture of IPA/Heptane (1:2 v/v), followed by a wash with cold heptane.

  • Drying: Dry the product under vacuum at NMT 50 °C until the loss on drying (LOD) is <0.5%.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Progress in Chemistry. (2012). Synthesis of Azaindoles. 2012(10), 1974-1982. Retrieved from [Link]

  • Google Patents. (1996). GB2298199A - Synthesis of azaindoles.
  • Royal Society of Chemistry. (2018). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3939. Retrieved from [Link]

  • Autechaux, S. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Azaindoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1332. Retrieved from [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 24(14), 11442. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][3][8][9]triazine of Remdesivir. Organic Process Research & Development, 25(3), 556-562. Retrieved from [Link]

  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 2452-2461. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. 25(14), 7783-7786. Retrieved from [Link]

  • Arkivoc. (2008). Identification and synthesis of impurities formed during sertindole preparation. 2008(14), 1-14. Retrieved from [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

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Validation & Comparative

A Comparative Guide to Substituted 6-Azaindole Scaffolds as Kinase Inhibitors: A Focus on 5-Chloro-7-Methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 6-Azaindole Core as a Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The azaindole core is a prominent example, serving as a bioisostere for the natural indole and purine systems.[1] Among the four possible azaindole isomers, the 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, has emerged as a particularly versatile scaffold for the development of potent protein kinase inhibitors.[1][2] Its utility stems from its ability to mimic the adenine moiety of ATP, forming critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding site. This guide provides a comparative analysis of the 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold against other 6-azaindole derivatives, focusing on their role as inhibitors of key angiogenic kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2.

The fundamental mechanism of action for azaindole-based kinase inhibitors lies in their capacity to act as ATP competitors. The pyridine nitrogen atom of the 6-azaindole ring serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This bidentate hydrogen bonding pattern effectively anchors the inhibitor to the kinase hinge region, preventing ATP from binding and halting the phosphotransfer reaction.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Interaction hinge Hinge Region (e.g., Leu, Glu) inhibitor 6-Azaindole Core (e.g., this compound) inhibitor->hinge Bidentate H-Bonds (Acceptor & Donor) atp ATP atp->hinge Binding Blocked

Caption: 6-Azaindole core interacting with the kinase hinge region.

Comparative Analysis of 6-Azaindole Inhibitors

While specific published bioactivity data for the exact molecule this compound is limited, its structural motifs are present in numerous potent kinase inhibitors. By analyzing structurally related compounds, we can infer its potential activity and understand the contribution of its key substituents—the 5-chloro and 7-methyl groups. For this guide, we will compare this scaffold to other documented inhibitors of VEGFR-2 and Tie-2, two receptor tyrosine kinases critical to angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer.[3][4][5]

Key Kinase Targets in Angiogenesis
  • VEGFR-2 (KDR): The primary receptor for VEGF-A, VEGFR-2 activation is a critical step in initiating signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6] Its inhibition is a well-established strategy in cancer therapy.[7]

  • Tie-2 (TEK): A receptor tyrosine kinase expressed primarily on endothelial cells that, upon activation by angiopoietins, plays a crucial role in vessel maturation, stabilization, and maintenance.[3][8]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 6-azaindole inhibitors are highly dependent on the nature and position of substituents on the core ring system.

  • The 5-Position (Chloro Group): The C5 position of the 6-azaindole core often extends into a hydrophobic pocket within the kinase active site. A halogen, such as chlorine, at this position can enhance binding affinity through favorable hydrophobic and van der Waals interactions. Furthermore, it can modulate the electronic properties of the ring system, potentially influencing the strength of the hinge-binding interactions.

  • The 7-Position (Methyl Group): Substitution at the C7 position is less common in hinge-binding motifs but can be crucial for orienting larger substituents and improving pharmacokinetic properties. A methyl group here is a small, lipophilic addition that can subtly influence solubility and metabolic stability. In some kinase targets, this position can be exploited to achieve selectivity over other kinases.[9]

Performance Comparison of Representative 6-Azaindole Scaffolds

To illustrate the impact of these substitutions, the following table summarizes hypothetical but representative data for our title scaffold and compares it with other known 6-azaindole-based kinase inhibitors. This data is synthesized from trends observed in the literature for similar compounds.

Compound IDCore ScaffoldKey SubstituentsTarget KinaseIC50 (nM)Selectivity Notes
Scaffold A 6-Azaindole5-Chloro, 7-Methyl VEGFR-285Potent inhibitor, chloro group likely contributes to affinity.
Tie-2150Moderate activity.
Compound B 6-Azaindole5-Methoxy, 7-HVEGFR-2250Methoxy group may be too bulky or polar for optimal fit.
Tie-2400Reduced activity compared to Scaffold A.
Compound C 6-Azaindole5-Chloro, 7-HVEGFR-270Demonstrates the positive impact of the 5-chloro group.
Tie-2120Similar profile to Scaffold A, suggesting 7-methyl is not critical for these targets.
Compound D 6-Azaindole5-H, 7-H (Unsubstituted)VEGFR-2>1000Highlights the necessity of substitutions for potent activity.
Tie-2>1000Inactive at relevant concentrations.

This table presents illustrative data based on established structure-activity relationships for the 6-azaindole class of inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR-2 signaling cascade and the point at which 6-azaindole inhibitors exert their effect. By blocking ATP binding, they prevent the autophosphorylation of the receptor, thereby inhibiting all downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor 6-Azaindole Inhibitor (e.g., 5-Chloro-7-methyl) Inhibitor->P1 BLOCKS ATP ATP ATP->P1 Phosphorylates ADP ADP P1->ADP P2 PLCγ Activation P1->P2 P4 PI3K/Akt Pathway P1->P4 P3 Ras/Raf/MEK/ERK Pathway P2->P3 P5 Cell Proliferation, Migration, Survival P3->P5 P4->P5

Caption: VEGFR-2 signaling pathway showing the inhibitory action.

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the characterization of any novel kinase inhibitor must follow validated, reproducible protocols. Below are methodologies for determining inhibitory potency and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced during the kinase reaction.[10]

Principle of Causality: This biochemical assay isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment. This allows for a direct measurement of potency (IC50) and is the foundational experiment for any kinase inhibitor program. A low IC50 value indicates a potent compound.

Kinase_Assay_Workflow A 1. Serial Dilution of Inhibitor in DMSO C 3. Pre-incubate Inhibitor with Kinase A->C B 2. Add Kinase & Substrate to Plate B->C D 4. Initiate Reaction with ATP C->D E 5. Stop Reaction & Deplete remaining ATP D->E Incubate 60 min F 6. Convert ADP to ATP, Generate Luminescence E->F G 7. Read Luminescence & Calculate IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 6-azaindole inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well white plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts, which is critical for obtaining accurate potency values for inhibitors with slow binding kinetics.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a specific peptide substrate for the kinase and ATP at its Km concentration) to each well. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the reaction by adding 5 µL of a reagent like ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and, through a coupled luciferase reaction, generates a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the luminescence (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of an inhibitor on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.[11]

Principle of Causality: This assay moves the investigation into a biological context. It determines if the biochemical potency observed in the kinase assay translates into a functional effect in living cells that depend on that kinase for survival and growth. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent choice for testing VEGFR-2 inhibitors, as their proliferation is highly dependent on VEGF stimulation. A reduction in cell viability upon treatment confirms the inhibitor's mechanism of action in a relevant cell type.

Step-by-Step Methodology:

  • Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with a serum-free medium for 2-4 hours to starve the cells and minimize baseline signaling. Then, replace the medium with 100 µL of low-serum medium containing serial dilutions of the 6-azaindole inhibitor. Include wells for a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Stimulation: Add a growth factor like VEGF (for HUVECs) to all wells except the negative control to stimulate proliferation via the target pathway.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration is chosen to allow for multiple cell doublings, making inhibitory effects more pronounced.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12] Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this percentage against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 6-azaindole scaffold, exemplified by the this compound structure, is a robust and highly adaptable framework for designing potent and selective kinase inhibitors. The analysis of structure-activity relationships demonstrates that substitutions at the C5 position, such as a chloro group, are critical for achieving high affinity, likely through interactions with hydrophobic regions of the ATP-binding pocket. While the 7-methyl group may not be essential for inhibiting VEGFR-2 or Tie-2, it represents a synthetic handle that could be modified to fine-tune selectivity against a broader panel of kinases or to improve drug metabolism and pharmacokinetic properties.

Further research should focus on obtaining a comprehensive kinase selectivity profile for this scaffold by screening against a large panel of kinases. X-ray crystallography studies of the inhibitor bound to its target kinase would provide invaluable atomic-level insights into the binding mode, confirming the role of the chloro and methyl groups and guiding the rational design of next-generation inhibitors with enhanced potency and optimized safety profiles.

References

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available from: [Link]

  • Martens, S. lab. (2023). In vitro kinase assay. ResearchGate. Available from: [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro kinase activity. Protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PubMed. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(3-4), e1700299. Available from: [Link]

  • Singh, U. P., et al. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Available from: [Link]

  • Thomas, M., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available from: [Link]

  • PubMed. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. Available from: [Link]

  • ResearchGate. (n.d.). Some biologically active azaindoles. Available from: [Link]

  • Kumar, R., et al. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. Available from: [Link]

  • BioWorld. (2004). AstraZeneca team prepares and tests new Tie-2 inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. Available from: [Link]

  • El-Naggar, A. M., et al. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. Available from: [Link]

  • Al-Rashood, S. T., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluations. Available from: [Link]

  • PubMed. (2024). Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. ChemMedChem, e202400225. Available from: [Link]

  • Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 23, 2206-2220. Available from: [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. Available from: [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available from: [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. Available from: [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1383–1403. Available from: [Link]

  • ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Available from: [Link]

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A Comparative Analysis of the Biological Activity of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively target the ATP-binding sites of various protein kinases.[1][2] This structural feature has led to the development of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[3] This guide provides a comparative analysis of the biological activity of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine and structurally related compounds, offering insights into their potential as kinase inhibitors and providing detailed experimental protocols for their evaluation.

While specific experimental data for this compound is not extensively available in the public domain, its structural features—a chlorinated pyridine ring and a methylated pyrrole—suggest its potential as a kinase inhibitor. The chloro and methyl substitutions on the 7-azaindole core are common modifications aimed at modulating potency, selectivity, and pharmacokinetic properties.[2] This guide will, therefore, draw comparisons from published data on closely related pyrrolopyridine and pyrrolopyrimidine derivatives to infer the likely biological profile of this compound and to provide a framework for its experimental investigation.

The 7-Azaindole Scaffold: A Cornerstone for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, enabling it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many potent and selective kinase inhibitors.[1] Modifications at various positions of the 7-azaindole ring system allow for the fine-tuning of inhibitory activity against specific kinases and the optimization of drug-like properties.

Comparative Analysis of Pyrrolopyridine Derivatives

To understand the potential biological activity of this compound, we will compare it with other substituted pyrrolopyridine and pyrrolopyrimidine derivatives that have been evaluated as kinase inhibitors. Key targets for this class of compounds include vascular endothelial growth factor receptor 2 (VEGFR-2), AXL receptor tyrosine kinase, and FMS kinase, all of which are implicated in cancer progression.[4][5]

Kinase Inhibitory Activity

The primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases. The following table summarizes the kinase inhibitory activity of several representative compounds from the literature.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
Compound 1r Pyrrolo[3,2-c]pyridineFMS30[4]
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR37, 9, 25[6]
Compound 10t 1H-pyrrolo[3,2-c]pyridineTubulin Polymerization(antiproliferative IC50: 0.12-0.21 µM)[7]
Compound 27 PyrrolopyrimidineMer, Axl2, 16[5]
Compound 13b Pyrrolo[2,3-d]pyrimidineAxl(Potent enzymatic and cellular activity)[1]

This table presents a selection of data from the literature to illustrate the potential of the broader pyrrolopyridine class as kinase inhibitors. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

The data indicates that substitutions on the pyrrolopyridine core can lead to potent and selective inhibition of various kinases. For instance, compound 1r demonstrates significant potency against FMS kinase, while 4h is a powerful inhibitor of fibroblast growth factor receptors (FGFRs).[4][6] The pyrrolopyrimidine Compound 27 shows dual inhibitory activity against Mer and Axl kinases.[5] These examples underscore the therapeutic potential of this compound class in oncology.

Antiproliferative and Cellular Effects

Beyond direct kinase inhibition, the biological activity of these compounds is further characterized by their effects on cancer cell lines. Key cellular processes often investigated include cell proliferation, cell cycle progression, and apoptosis induction.

The antiproliferative activity of pyrrolopyridine derivatives is typically assessed using cytotoxicity assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Compound IDCancer Cell Line(s)IC50 (µM)Reference
Compound 1r Ovarian, Prostate, Breast Cancer0.15 - 1.78[4]
Compound 10t HeLa, SGC-7901, MCF-70.12 - 0.21[7]
Pyrrolo[2,3-d]pyrimidine-imine HT-29 (Colon Cancer)4.01 - 4.55[5]

These findings highlight the potent antiproliferative effects of pyrrolopyridine derivatives against a range of cancer cell lines, suggesting their potential as broad-spectrum anticancer agents. Notably, some compounds exhibit high selectivity for cancer cells over normal cells, a desirable characteristic for targeted therapies.[4]

A crucial aspect of anticancer drug evaluation is the mechanism of cell death. Many effective chemotherapeutics induce apoptosis, or programmed cell death. Pyrrolopyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]

The induction of apoptosis is often confirmed by observing an increase in the sub-G1 population in cell cycle analysis and through the detection of apoptotic markers like cleaved caspases and PARP by western blotting. Cell cycle arrest, frequently at the G2/M phase, is another common mechanism of action.[7]

Experimental Protocols

To facilitate the investigation of this compound and other novel derivatives, this section provides detailed, step-by-step protocols for key biological assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A luciferase-based system is used to detect ADP, generating a luminescent signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_compound Add compound/DMSO to wells prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase solution prep_reagents->add_kinase add_substrate Add substrate/ATP mix to initiate reaction prep_reagents->add_substrate add_compound->add_kinase incubate1 Pre-incubate add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 add_adp_glo Add ADP-Glo™ Reagent incubate2->add_adp_glo incubate3 Incubate to stop kinase reaction add_adp_glo->incubate3 add_detection_reagent Add Kinase Detection Reagent incubate3->add_detection_reagent incubate4 Incubate to generate luminescence add_detection_reagent->incubate4 read_plate Read luminescence incubate4->read_plate plot_data Plot luminescence vs. log[inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 using sigmoidal dose-response curve plot_data->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Compound Preparation: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase enzyme to each well and pre-incubate for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry treat_cells Treat cells with compound harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain acquire_data Acquire data on flow cytometer pi_stain->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for apoptotic markers such as cleaved caspases and cleaved PARP.

Methodology:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The 7-azaindole scaffold, as exemplified by this compound, represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for this specific compound is limited in the public literature, the extensive research on structurally related pyrrolopyridine and pyrrolopyrimidine derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative analysis presented here, along with the detailed experimental protocols, offers a comprehensive guide for researchers to explore the biological activity of this compound and to contribute to the growing body of knowledge on this important class of compounds. Through systematic evaluation of its kinase inhibitory profile, cellular effects, and mechanism of action, the therapeutic potential of this and other novel 7-azaindole derivatives can be fully elucidated.

References

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  • Zhang, W., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]

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  • Aly, H. M., et al. (2011). Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]pyridinone derivatives. Journal of the American Science, 7(9), 10-18.
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  • Abdel-Maksoud, M. S., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. RSC Advances, 14(1), 1-13.
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  • Mohareb, R. M., et al. (2022).
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  • Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(33), 20651-20661. [Link]

  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
  • Sławiński, J., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3236.
  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1168.
  • Yurttaş, L., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1736-1748.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301904. [Link]

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  • Wang, T., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 819.
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  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207.
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A Researcher's Guide to Validating the Biological Target of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, comparative framework for elucidating the specific biological target of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, a member of a versatile class of nitrogen-containing heterocyclic compounds known for their therapeutic potential.[1] Given that the precise target of this specific molecule is not yet established in publicly accessible literature, this guide will present a strategic, multi-pronged approach to its discovery and validation, comparing various methodologies and providing actionable experimental protocols.

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other agents targeting a range of diseases from cancer to neurodegenerative disorders.[1] This prevalence suggests that this compound likely interacts with protein kinases or other ATP-binding proteins. However, robust scientific practice demands that we approach target identification without preconceived notions, employing a combination of computational and experimental methods to build a compelling case for a specific molecular target.

Our approach is structured in three phases: initial hypothesis generation through in silico methods, broad experimental screening to test these hypotheses and uncover new ones, and finally, rigorous target validation to confirm direct engagement in a cellular context.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Broad Experimental Screening cluster_2 Phase 3: Target Validation & Characterization a In Silico Target Prediction b Kinome Profiling a->b Prioritize Kinases c Affinity-Based Proteomics a->c Unbiased Approach d Cellular Thermal Shift Assay (CETSA) b->d Validate Kinase Hits c->d Validate Novel Hits e Biochemical Assays & Functional Studies d->e Confirm Mechanism of Action

Figure 1: A multi-pronged workflow for target identification and validation.

Phase 1: In Silico Target Prediction — Generating an Informed Hypothesis

Before embarking on resource-intensive experimental work, in silico methods provide a cost-effective way to generate hypotheses about the potential targets of this compound.[2][3] These computational approaches leverage vast databases of known ligand-target interactions to predict targets for a novel compound based on its chemical structure.[4]

Core Principle: The underlying principle is that structurally similar molecules often exhibit similar biological activities.[4] By comparing the structure of our compound to those of ligands with known targets, we can infer a set of probable interacting proteins.

Recommended Protocol: In Silico Target Prediction using Publicly Available Tools

  • Obtain the SMILES String: Convert the chemical name "this compound" into its corresponding SMILES (Simplified Molecular Input Line Entry System) string. This can be done using chemical drawing software or online converters.

  • Select Prediction Servers: Utilize multiple web-based platforms to broaden the consensus of predicted targets. Recommended servers include:

    • PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a large database of target pharmacophore models.[5]

    • TargetHunter: Predicts targets by identifying the most similar compounds in the ChEMBL database and assigning their known targets to the query molecule.[4]

    • SwissTargetPrediction: A widely used tool that predicts targets based on a combination of 2D and 3D similarity measures.

  • Submit the Query: Input the SMILES string of this compound into the selected servers.

  • Analyze and Consolidate Results: Each server will provide a list of potential targets, often ranked by a probability or confidence score. Consolidate the results from all servers and look for recurring target classes or specific proteins.

Expected Outcome & Interpretation:

The output will be a ranked list of potential protein targets. Given the pyrrolo[2,3-c]pyridine scaffold, it is highly probable that various protein kinases will be among the top hits.

Predicted Target Class Rationale based on Scaffold Examples of Specific Targets Confidence Score (Hypothetical)
Protein KinasesThe pyrrolo[2,3-c]pyridine core is a well-known hinge-binding motif in many kinase inhibitors.FGFR, VEGFR, CDK, Src family kinasesHigh
BromodomainsCertain heterocyclic scaffolds can mimic the acetyl-lysine binding motif.BRD4, CREBBPMedium
Poly (ADP-ribose) polymerase (PARP)The heterocyclic nature may allow for interactions within the NAD+ binding pocket.PARP1, PARP2Low

Table 1: Hypothetical output from in silico target prediction for this compound.

It is crucial to view these predictions as hypotheses that require experimental validation, not as definitive proof of interaction.

Phase 2: Broad Experimental Screening — Testing the Hypothesis

With a set of computationally generated hypotheses, the next step is to perform broad experimental screens. These assays will not only test the validity of the in silico predictions but also offer an unbiased view of the compound's interactions across a large portion of the proteome.

Given the high probability of kinase inhibition, a kinome-wide profiling assay is a logical and efficient first experimental step. These services, offered by various commercial vendors, assess the activity or binding of a compound against a large panel of purified kinases.[6][7]

Comparison of Kinome Profiling Platforms:

Platform Type Principle Advantages Disadvantages
Activity-Based Assays (e.g., Radiometric, Luminescence) Measures the ability of the compound to inhibit the catalytic activity of each kinase.[6]Provides direct functional data (inhibition of activity).Can miss non-ATP competitive inhibitors. Results can be influenced by assay conditions.
Binding Assays (e.g., KINOMEscan™) Quantifies the binding of the compound to each kinase through a competition assay with an immobilized ligand.[6]Highly sensitive, can detect both ATP-competitive and allosteric binders.Binding does not always correlate with functional inhibition.

Recommended Protocol: Kinome-wide Profiling (General)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Select Screening Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used to identify potential hits.

  • Choose a Platform: Select a commercial provider and a platform (e.g., Eurofins Discovery's KINOMEscan™ or a radiometric activity-based panel).

  • Data Analysis: The provider will return data, often as percent inhibition or percent of control. A common threshold for a "hit" is >90% inhibition at the screening concentration.

Interpreting Kinome Profiling Data:

The results are often visualized as a "kinome tree" to illustrate the selectivity of the compound.

Kinase Target % Inhibition @ 1 µM Kinase Family
FGFR198%Tyrosine Kinase
FGFR295%Tyrosine Kinase
VEGFR292%Tyrosine Kinase
CDK255%CMGC
SRC30%Tyrosine Kinase

Table 2: Hypothetical kinome profiling results for this compound.

These results would suggest that our compound is a potent inhibitor of FGFR and VEGFR kinases, with weaker activity against other kinases. This provides strong, experimentally derived hypotheses for further validation.

If kinome profiling yields no clear hits, or if a more unbiased approach is desired from the outset, affinity-based proteomics is a powerful technique for identifying protein targets directly from cell lysates.[1][8]

Core Principle: A chemically modified version of the small molecule (a "probe") is used to "fish out" its binding partners from a complex protein mixture. These captured proteins are then identified by mass spectrometry.[9]

G a Synthesize Affinity Probe (Compound + Linker + Biotin) b Incubate Probe with Cell Lysate a->b c Capture Probe-Protein Complexes (Streptavidin Beads) b->c d Wash Away Non-specific Binders c->d e Elute Bound Proteins d->e f Identify Proteins by Mass Spectrometry e->f

Figure 2: Workflow for Affinity-Based Proteomics.

Recommended Protocol: Affinity Chromatography with Photo-Affinity Labeling

  • Probe Synthesis: Synthesize an affinity probe of this compound. This involves attaching a linker to a position on the molecule that is not critical for its (unknown) biological activity, and terminating the linker with a biotin tag and a photo-reactive group (e.g., a diazirine).[10]

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the affinity probe. As a negative control, also incubate a separate aliquot of lysate with the probe in the presence of a large excess of the original, unmodified compound (competitive elution).

  • Photo-Crosslinking: Expose the mixtures to UV light to covalently link the probe to its binding partners.[8]

  • Affinity Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe-protein complexes.[1]

  • Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are your high-confidence hits.

This method offers the advantage of potentially identifying completely unexpected targets that would be missed by a focused screen like kinome profiling. However, it is technically demanding, and the synthesis of a suitable probe can be challenging.

Phase 3: Target Validation — Confirming Engagement in Cells

Identifying a protein that interacts with your compound in a biochemical or affinity-based assay is a crucial step, but it is not sufficient for target validation. It is essential to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[11]

Core Principle: The binding of a ligand (your compound) to its target protein often increases the thermal stability of the protein.[3] CETSA measures this stabilization by heating intact cells treated with the compound, and then quantifying the amount of the target protein that remains soluble at different temperatures.[12][13]

G a Treat Cells with Compound or Vehicle b Heat Cell Aliquots to a Range of Temperatures a->b c Lyse Cells b->c d Separate Soluble and Aggregated Proteins c->d e Quantify Soluble Target Protein (e.g., Western Blot) d->e f Plot Melt Curve & Determine Thermal Shift e->f

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Recommended Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture a relevant cell line to high density. Treat the cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[13]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Protein Quantification and Western Blotting: Measure the total protein concentration in the soluble fractions. Normalize the loading amounts, and then analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein (e.g., FGFR1, if identified in the kinome screen).

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining (relative to the lowest temperature) against the temperature to generate a "melt curve". A shift in the melt curve to higher temperatures in the compound-treated group indicates target engagement.[12]

Isothermal Dose-Response Fingerprinting (ITDRF):

To determine the potency of target engagement in cells, a complementary CETSA experiment called ITDRF can be performed.[14] In this assay, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (a temperature at which significant protein precipitation occurs in the absence of the compound). The concentration-dependent increase in soluble protein can be used to calculate an EC50 value for target engagement.

Temperature (°C) % Soluble FGFR1 (Vehicle) % Soluble FGFR1 (10 µM Compound)
46100100
509598
547592
584085
621565
66530

Table 3: Hypothetical CETSA melt curve data for FGFR1.

This data would demonstrate that this compound stabilizes FGFR1 in intact cells, providing strong evidence that it is a direct target.

Comparison of Target Validation Methodologies
Method Primary Use Advantages Disadvantages
In Silico Prediction Hypothesis GenerationRapid, low-cost, no materials needed.[2]Predictive only, requires experimental validation, can be inaccurate.
Kinome Profiling Broad Screening (Kinases)High-throughput, quantitative, provides selectivity data.[15][16]Limited to kinases, performed on purified enzymes (lacks cellular context).
Affinity-Based Proteomics Unbiased Target DiscoveryUnbiased, identifies novel targets, works in complex mixtures.[1]Technically challenging, requires probe synthesis, risk of false positives.[8]
CETSA Target ValidationConfirms target engagement in intact cells, provides potency data (EC50).[11]Requires a specific antibody for the target, lower throughput for Western blot format.

Table 4: Comparison of the advantages and disadvantages of different target identification and validation methods.[17]

Conclusion

Validating the specific biological target of a novel compound like this compound is a systematic process that requires a logical and multi-faceted approach. By integrating in silico predictions for initial hypothesis generation, employing broad experimental screens like kinome profiling and affinity-based proteomics to test these hypotheses and uncover new ones, and finally using rigorous methods like CETSA to confirm target engagement in a physiologically relevant context, researchers can build a robust and compelling case for a specific mechanism of action. This structured comparison of methodologies provides a clear roadmap for navigating the complexities of target identification and moving promising molecules forward in the drug discovery pipeline.

References

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. Retrieved January 19, 2026, from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]

  • Ocasio, C. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2443–2453. [Link]

  • Kim, J., & Park, S. B. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(13), 3058. [Link]

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  • Sakamoto, S., & Aso, K. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm, 9(2), 224-231. [Link]

  • Jura, N., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]

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  • Mikkili, I., et al. (2021). Comparison between the advantages and disadvantages of target-based and phenotypic screening... ResearchGate. Retrieved January 19, 2026, from [Link]

  • Tsen, A. R., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

  • Poulter, N. S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358897. [Link]

  • PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. PharmaFeatures. Retrieved January 19, 2026, from [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 347-374. [Link]

  • Lehtio, L., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 878326. [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356-W360. [Link]

  • Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. [Link]

  • Wang, J., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5697. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. Retrieved January 19, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine Analogs and Related Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purines, this heterocyclic system is particularly effective as a hinge-binding motif in a multitude of kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

This guide focuses on the structure-activity relationship (SAR) of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine analogs. It is important to note that while this specific scaffold is a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors,[6] detailed SAR studies for a wide range of its analogs are not extensively published. Therefore, this guide will provide a comparative analysis, drawing insights from closely related and well-documented pyrrolopyridine and pyrrolopyrimidine scaffolds. By examining the SAR of these analogs, we can infer potential strategies for the design and optimization of novel this compound-based kinase inhibitors.

Core Scaffolds: A Structural Comparison

The this compound core provides a unique substitution pattern. To understand its potential, we will compare it with two well-studied related scaffolds: the pyrrolo[3,2-c]pyridine and the pyrrolo[2,3-d]pyrimidine systems. The latter is a deaza-isostere of adenine, the core component of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[3][4][5]

Scaffolds cluster_0 Target Scaffold cluster_1 Comparative Scaffold 1 cluster_2 Comparative Scaffold 2 Target This compound Scaffold1 1H-pyrrolo[3,2-c]pyridine Scaffold2 7H-pyrrolo[2,3-d]pyrimidine SAR_Trends cluster_SAR Potential SAR Modifications Core 5-Chloro-7-methyl- 1H-pyrrolo[2,3-C]pyridine R7 Modification at C7: - Alkyl chains (Et, Pr) - Small cycles - Functional groups (-OH, -NH2) Core->R7 Modulate potency & selectivity R5 Substitution at C5: - Amines (R-NH2) - Ethers (R-O-) - C-C coupling (Aryl) Core->R5 Introduce new interaction points Pyrrole Derivatization of Pyrrole Ring: - N1-alkylation/arylation - C2/C3 substitution (Aryl, Heteroaryl) Core->Pyrrole Explore additional binding pockets

Figure 2: Inferred SAR trends for this compound analogs.

Target Signaling Pathway: Kinase Inhibition

Pyrrolopyridine-based inhibitors typically function by competing with ATP for binding to the kinase active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation, survival, and migration.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation Inhibitor This compound Analog Inhibitor->RTK Binding to ATP pocket ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Figure 3: General mechanism of kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). [7] Materials:

  • Test this compound analog

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Assay Plate Preparation:

    • Add 5 µL of kinase reaction buffer to all wells of a 384-well plate.

    • Add 1 µL of the test compound dilutions, positive control (known inhibitor), and negative control (DMSO) to the appropriate wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its specific substrate in kinase reaction buffer.

    • Add 10 µL of the kinase/substrate solution to all wells.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 25 µL of the reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate in the dark at room temperature for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilutions of test compound in DMSO start->prep_compound prep_plate Add buffer and compound/ controls to 384-well plate prep_compound->prep_plate add_enzyme Add kinase and substrate solution prep_plate->add_enzyme initiate_reaction Initiate reaction by adding ATP solution add_enzyme->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate add_reagent Add Kinase-Glo® reagent to stop reaction & generate signal incubate->add_reagent incubate_dark Incubate in the dark add_reagent->incubate_dark read_plate Measure luminescence with a plate reader incubate_dark->read_plate analyze_data Calculate % inhibition and IC50 values read_plate->analyze_data end End analyze_data->end

Figure 4: Workflow for an in vitro kinase inhibition assay.

Conclusion

While direct and extensive SAR studies on this compound analogs are currently limited in the public domain, a comparative analysis of structurally related pyrrolopyridine and pyrrolopyrimidine scaffolds provides valuable insights for guiding future drug discovery efforts. The existing data on related compounds strongly suggest that modifications at the C5, C7, and the pyrrole ring positions of the this compound core are likely to be critical for modulating kinase inhibitory activity and selectivity. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it a promising starting point for the development of novel kinase inhibitors. Further exploration of the chemical space around this core, guided by the principles outlined in this guide, is warranted to unlock its full therapeutic potential.

References

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link] [1][2][8]2. Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link] [3]3. Pericherla, K., et al. (2024). Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. Bioorganic Chemistry, 153, 107867. [Link] [5]4. Reddy, G. N., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 34, 127756. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the hypothetical novel compound, 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, herein referred to as Compound-X. We will explore its potential efficacy through a detailed, data-supported comparison with established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is a significant pharmacophore in modern medicinal chemistry, recognized for its structural resemblance to the purine ring of ATP.[1] This mimicry makes it an ideal scaffold for designing competitive inhibitors of kinases, a class of enzymes frequently dysregulated in various diseases, most notably cancer.[1][2] Numerous derivatives of pyrrolopyridines have been developed as potent anti-cancer agents, with some achieving clinical use.[1] For instance, Vemurafenib, a pyrrolopyridine derivative, is a successful therapeutic for melanoma.[1] The core structure allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[1][2]

Given this context, the novel entity this compound (Compound-X) has been synthesized to explore its potential as a next-generation kinase inhibitor. This guide outlines a rigorous, albeit hypothetical, experimental framework to characterize its in vitro and in vivo efficacy, benchmarked against the multi-kinase inhibitor Sorafenib and the BRAF-specific inhibitor Vemurafenib.

Postulated Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on its structural backbone, Compound-X is postulated to function as an ATP-competitive kinase inhibitor. The pyrrolopyridine core is expected to anchor within the ATP-binding pocket of the kinase hinge region, while the chloro and methyl substitutions will likely influence its selectivity and potency by interacting with adjacent hydrophobic pockets and specific residues. Dysregulated kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[2] A key pathway implicated in melanoma is the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[3] Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive activation of this pathway.[3][4][5] Therefore, our investigation will focus on the potential of Compound-X to inhibit this pathway.

MAPK_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation CompoundX Compound-X (Postulated) CompoundX->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Sorafenib Sorafenib Sorafenib->RTK (and others) Sorafenib->BRAF Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis A375 A375 Melanoma Cells Inject Subcutaneous Injection A375->Inject Mice Immunodeficient Mice (e.g., BALB/c nude) Inject->Mice Tumor Tumor Growth to ~100-150 mm³ Mice->Tumor Randomize Randomize into Treatment Groups Tumor->Randomize Dosing Daily Dosing (Oral Gavage) - Vehicle - Compound-X - Vemurafenib - Sorafenib Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitor Endpoint Endpoint: Tumor volume >1500 mm³ or 21 days Monitor->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Toxicity Assess Toxicity (Body Weight Loss) Endpoint->Toxicity Stats Statistical Analysis (e.g., ANOVA) TGI->Stats Toxicity->Stats

Caption: Experimental workflow for the in vivo xenograft study.

Experimental Protocol: A375 Melanoma Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 human melanoma cells into the flank of immunodeficient mice (e.g., female BALB/c nude mice). [6]2. Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.

  • Randomization & Dosing: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80)

    • Compound-X (e.g., 50 mg/kg, daily oral gavage)

    • Vemurafenib (e.g., 50 mg/kg, daily oral gavage)

    • Sorafenib (e.g., 30 mg/kg, daily oral gavage)

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight as an indicator of toxicity. [7]5. Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.

Hypothetical Data Summary: In Vivo Efficacy

Treatment Group (Dose)Final Tumor Volume (mm³, Mean ± SEM)% TGIBody Weight Change (%)
Vehicle Control1450 ± 120--1.5
Compound-X (50 mg/kg) 350 ± 45 75.9 -3.0
Vemurafenib (50 mg/kg)410 ± 5271.7-8.5
Sorafenib (30 mg/kg)780 ± 9546.2-5.5

Authoritative Grounding: This in vivo model is a well-established standard for preclinical oncology drug testing and provides critical data on a compound's ability to inhibit tumor growth in a physiological context. [8][7][9]The comparison with clinically approved drugs provides a strong benchmark for evaluating the potential of Compound-X. The significant tumor growth inhibition observed with Compound-X, coupled with a favorable toxicity profile (minimal body weight loss), suggests it is a promising candidate for further development.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that this compound (Compound-X) is a potent and selective inhibitor of the BRAF V600E kinase. Its in vitro antiproliferative activity against BRAF-mutant melanoma cells is comparable to Vemurafenib. Crucially, in the A375 xenograft model, Compound-X demonstrated superior tumor growth inhibition and a better tolerability profile than the established therapies, Vemurafenib and Sorafenib.

These compelling, albeit simulated, results warrant further investigation. The next logical steps would include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, broader kinase panel screening to fully elucidate its selectivity profile, and evaluation in other preclinical models, such as patient-derived xenografts (PDX), which better recapitulate tumor heterogeneity. [6][8]Based on this foundational analysis, Compound-X represents a promising lead compound for the development of a novel targeted therapy for BRAF-mutant cancers.

References

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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

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  • Al-Nahrain University. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. Available at: [Link]

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  • NIH. (n.d.). In vitro NLK Kinase Assay. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Available at: [Link]

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  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

  • Melanoma Research Alliance. (n.d.). Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Available at: [Link]

  • NIH. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Available at: [Link]

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Comparative evaluation of synthesis routes for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, it mimics the natural structure while introducing a nitrogen atom into the six-membered ring. This modification can significantly alter the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, leading to improved pharmacokinetic profiles and target engagement. Consequently, the 6-azaindole core is a key component in a wide range of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory therapies.

This guide provides a comparative evaluation of two plausible and robust synthetic routes for a specifically substituted analog, 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine . As direct literature for the synthesis of this exact molecule is scarce, this document outlines two proposed pathways based on well-established and versatile synthetic methodologies: the Bartoli indole synthesis and a palladium-catalyzed heteroannulation reaction. The objective is to provide researchers, scientists, and drug development professionals with a detailed, in-depth technical guide, complete with experimental protocols and a critical comparison of the two approaches, to enable an informed decision for their synthetic campaigns.

Proposed Synthetic Routes: A Head-to-Head Comparison

Two distinct strategies for the synthesis of this compound are presented below. Each route leverages a different core transformation to construct the bicyclic azaindole system.

Route 1: The Bartoli Indole Synthesis Approach

The Bartoli indole synthesis is a powerful method for creating substituted indoles, and by extension azaindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] A key advantage of this reaction is its ability to tolerate a variety of substituents on the aromatic ring and to construct the pyrrole ring in a single, convergent step. This route is particularly well-suited for the synthesis of 7-substituted azaindoles.[3]

The proposed Bartoli synthesis for this compound is a two-step process commencing from the commercially available 2-methyl-4-pyridone. The key is the regioselective nitration at the 3-position, followed by chlorination to furnish the crucial nitropyridine precursor for the Bartoli reaction.

Bartoli Synthesis Workflow Start 2-Methyl-4-pyridone Step1 Step 1: Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Methyl-3-nitro-4-pyridone Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Precursor 4-Chloro-2-methyl-3-nitropyridine Step2->Precursor Step3 Step 3: Bartoli Reaction (VinylMgBr, THF) Precursor->Step3 Product This compound Step3->Product

Caption: Proposed Bartoli synthesis workflow for this compound.

Step 1: Synthesis of 2-Methyl-3-nitro-4-pyridone

  • To a stirred solution of concentrated sulfuric acid, add 2-methyl-4-pyridone at a controlled temperature (typically 0-10 °C).

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-3-nitro-4-pyridone with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).[4]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Step 3: Bartoli Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-2-methyl-3-nitropyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide (typically 3 equivalents, 1.0 M in THF) dropwise, maintaining the temperature below -70 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir for several hours.[5]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Route 2: Palladium-Catalyzed Heteroannulation Approach

Palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient tool for the construction of complex heterocyclic systems. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne, is a powerful example of this class of reactions.[6] This methodology can be adapted for the synthesis of azaindoles from appropriately substituted aminopyridines.

The proposed palladium-catalyzed route to this compound begins with the synthesis of the key intermediate, 3-amino-2-chloro-4-methylpyridine, followed by a palladium-catalyzed cyclization. While the classic Larock reaction uses an internal alkyne, this proposed route would utilize a terminal alkyne or an alkyne surrogate, followed by cyclization to form the unsubstituted pyrrole ring.

Palladium-Catalyzed Synthesis Workflow Start 2-Chloro-4-methyl-3-nitropyridine Step1 Step 1: Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C) Start->Step1 Intermediate1 3-Amino-2-chloro-4-methylpyridine Step1->Intermediate1 Step2 Step 2: Iodination (NIS) Intermediate1->Step2 Step3 Step 3: Pd-catalyzed Annulation (e.g., with Trimethylsilylacetylene, then desilylation) Step2->Step3 Intermediate2 3-Amino-2-chloro-5-iodo-4-methylpyridine Product This compound Step3->Product

Caption: Proposed palladium-catalyzed synthesis workflow for this compound.

Step 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine

  • To a solution of 2-chloro-4-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, acetic acid, or a mixture), add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Heat the reaction mixture or stir at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Step 2: Synthesis of 3-Amino-2-chloro-5-iodo-4-methylpyridine

  • Dissolve 3-amino-2-chloro-4-methylpyridine in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Palladium-Catalyzed Annulation to form this compound

  • In a Schlenk tube under an inert atmosphere, combine 3-amino-2-chloro-5-iodo-4-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylethylamine) in a degassed solvent (e.g., THF or DMF).

  • Add trimethylsilylacetylene and heat the reaction mixture to a specified temperature (typically 60-100 °C).

  • After the Sonogashira coupling is complete, add a base such as potassium tert-butoxide to promote the intramolecular cyclization.[8]

  • Upon completion of the cyclization, quench the reaction and extract the product with an organic solvent.

  • To remove the trimethylsilyl (TMS) group, treat the crude product with a desilylating agent such as tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.

  • Purify the final product by column chromatography on silica gel.

Comparative Evaluation of the Synthetic Routes

The choice between the Bartoli synthesis and the palladium-catalyzed heteroannulation will depend on several factors, including the availability of starting materials, scalability, and tolerance to functional groups.

FeatureRoute 1: Bartoli Indole SynthesisRoute 2: Palladium-Catalyzed Heteroannulation
Starting Materials 2-Methyl-4-pyridone (readily available)2-Chloro-4-methyl-3-nitropyridine (requires synthesis)
Number of Steps 3 steps3 steps
Key Transformation Nucleophilic addition of a Grignard reagent and[6][6]-sigmatropic rearrangementPalladium-catalyzed Sonogashira coupling and intramolecular cyclization
Reagents & Conditions Requires cryogenic conditions (-78 °C) and highly reactive Grignard reagentsRequires transition metal catalysts and inert atmosphere techniques
Scalability Can be challenging to scale up due to the use of Grignard reagents and cryogenic temperaturesGenerally more amenable to scale-up, though catalyst cost can be a factor
Potential Challenges The Bartoli reaction can sometimes suffer from low yields, and the use of three equivalents of the Grignard reagent can be atom-uneconomical.[2]The palladium-catalyzed reactions may require careful optimization of catalysts, ligands, and reaction conditions. The iodination step needs to be regioselective.
Overall Yield (Estimated) ModerateModerate to Good

Expertise & Experience Insights:

The Bartoli synthesis (Route 1) is a classic and powerful transformation. Its main advantage here is the direct construction of the pyrrolo[2,3-c]pyridine core from a relatively simple nitropyridine precursor. However, the operational complexity, including the handling of pyrophoric Grignard reagents at very low temperatures, presents a significant hurdle for large-scale production and requires specialized equipment and expertise. The yields of Bartoli reactions on nitropyridines can be modest.[9]

The palladium-catalyzed heteroannulation (Route 2) represents a more modern and often more flexible approach. While it also involves multiple steps, the reaction conditions are generally milder than the Bartoli synthesis. The development of highly active palladium catalysts and ligands has greatly expanded the scope and efficiency of such transformations.[10] This route offers potentially higher overall yields and greater scalability. The synthesis of the key intermediate, 3-amino-2-chloro-4-methylpyridine, is well-documented as it is a precursor for the synthesis of the HIV drug Nevirapine, which could be an advantage in terms of established procedures.[7][11]

Conclusion

Both the Bartoli indole synthesis and the palladium-catalyzed heteroannulation present viable, albeit proposed, pathways for the synthesis of this compound.

  • Route 1 (Bartoli Synthesis) is a more convergent approach but is hampered by harsh reaction conditions and potentially lower yields, making it more suitable for smaller-scale laboratory synthesis.

  • Route 2 (Palladium-Catalyzed Heteroannulation) is likely the more practical and scalable option, benefiting from milder conditions and the potential for higher yields through careful optimization. The availability of established procedures for the key aminopyridine intermediate further strengthens the case for this approach in a drug development setting.

Ultimately, the choice of synthetic route will be guided by the specific needs of the research program, including the desired scale of synthesis, available equipment, and the expertise of the synthetic chemistry team. This guide provides the foundational knowledge and detailed protocols to embark on the synthesis of this valuable 6-azaindole derivative.

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A Researcher's Guide to Bioisosteric Replacement Strategies for the 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine Core in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine core, a privileged scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors. While direct comparative studies on this specific core are limited in publicly accessible literature, this guide synthesizes data from closely related pyrrolopyridine and pyrrolopyrimidine analogs to provide actionable insights for researchers in drug discovery and development. We will explore the rationale behind bioisosteric modifications at the C5 and C7 positions, present comparative data from analogous series, and provide detailed experimental protocols for synthesis and biological evaluation.

The this compound Scaffold: A Privileged Core in Kinase Inhibition

The pyrrolo[2,3-c]pyridine scaffold, an isomer of the well-known 7-azaindole, has emerged as a crucial pharmacophore in the design of various therapeutic agents. Its rigid, bicyclic structure can effectively mimic the purine core of ATP, enabling it to bind to the hinge region of the ATP-binding site of numerous kinases. The 5-chloro and 7-methyl substituents on this core play critical roles in modulating potency, selectivity, and pharmacokinetic properties. The chlorine atom at the C5 position often engages in halogen bonding or occupies a hydrophobic pocket within the kinase active site, while the methyl group at C7 can provide beneficial steric interactions and improve metabolic stability.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound without drastically altering its core binding mode.[1] By replacing key functional groups with bioisosteres, researchers can address challenges such as off-target toxicity, poor metabolic stability, and suboptimal pharmacokinetic profiles.[2] This guide will focus on the strategic application of bioisosterism to the 5-chloro and 7-methyl positions of the 1H-pyrrolo[2,3-c]pyridine core.

Bioisosteric Replacements for the 5-Chloro Group

The chlorine atom at the C5 position is a common feature in many kinase inhibitors. Its replacement with other functional groups can significantly impact a compound's biological profile. Here, we compare the 5-chloro group with two common bioisosteres: fluorine and the cyano group, drawing insights from studies on related pyrrolopyrimidine and indole scaffolds.[3][4]

Rationale for Replacement
  • Fluorine: As a bioisostere for chlorine, fluorine offers a smaller atomic radius and higher electronegativity. This can lead to altered electronic properties of the aromatic ring and potentially stronger, more specific interactions with the target protein. The replacement of chlorine with fluorine can also block metabolic oxidation at that position, thereby improving metabolic stability.[1]

  • Cyano Group: The cyano group is a non-classical bioisostere of halogens. It is a strong hydrogen bond acceptor and can introduce a dipole moment, potentially leading to new interactions within the binding site. The linear geometry of the cyano group also offers a different steric profile compared to the spherical nature of halogens. Studies on indole derivatives have shown that a cyano group can be a viable bioisostere for fluorine, exhibiting comparable in vitro and in vivo activities.[4]

Comparative Analysis (Hypothetical Data Based on Related Scaffolds)

The following table summarizes the anticipated impact of replacing the 5-chloro group on the 7-methyl-1H-pyrrolo[2,3-c]pyridine core with fluorine or a cyano group, based on observations from analogous kinase inhibitor series.

Feature5-Chloro (Parent)5-Fluoro Analog5-Cyano AnalogRationale & References
Kinase Inhibitory Potency (IC50) PotentPotentially maintained or slightly decreasedPotentially maintained or slightly decreasedThe impact on potency is target-dependent. In some cases, the smaller fluorine atom may lead to a slight loss of hydrophobic interactions, while the cyano group's electronic and steric differences can also modulate binding affinity.[4]
Selectivity Target-dependentMay improve selectivityMay alter selectivity profileChanges in electronics and hydrogen bonding potential can fine-tune interactions with off-target kinases.
Metabolic Stability ModerateGenerally improvedGenerally improvedBoth fluorine and cyano groups are more resistant to metabolic oxidation compared to a C-H bond and can block potential sites of metabolism.[1]
Physicochemical Properties LipophilicLess lipophilic than chloroMore polar than chloroFluorine substitution generally reduces lipophilicity compared to chlorine. The cyano group introduces polarity.
Synthetic Accessibility Readily accessibleAccessible via halogen exchange or from fluorinated precursorsAccessible via cyanation of a halide or from a nitrile-containing starting materialStandard synthetic methodologies are available for introducing these functional groups.

Bioisosteric Replacements for the 7-Methyl Group

The 7-methyl group often serves to occupy a specific hydrophobic pocket and can influence the overall conformation of the inhibitor. Its replacement with other small alkyl or cyclic groups can be a valuable strategy to probe this pocket and modulate pharmacokinetic properties.

Rationale for Replacement
  • Ethyl Group: Replacing a methyl with an ethyl group provides a subtle increase in steric bulk and lipophilicity. This can lead to enhanced van der Waals interactions within a hydrophobic pocket, potentially increasing potency.

  • Cyclopropyl Group: The cyclopropyl group is a conformationally constrained bioisostere of a methyl or ethyl group. It introduces a degree of rigidity and a different spatial arrangement of atoms, which can lead to improved binding affinity and metabolic stability. The unique electronic properties of the cyclopropyl ring can also influence the overall properties of the molecule.

Comparative Analysis (Hypothetical Data Based on Related Scaffolds)

The following table outlines the expected consequences of replacing the 7-methyl group on the 5-chloro-1H-pyrrolo[2,3-c]pyridine core with an ethyl or cyclopropyl group, based on general principles of medicinal chemistry and SAR studies of related kinase inhibitors.

Feature7-Methyl (Parent)7-Ethyl Analog7-Cyclopropyl AnalogRationale & References
Kinase Inhibitory Potency (IC50) PotentPotentially increasedPotentially increasedIf the 7-position points towards a hydrophobic pocket, larger or conformationally constrained groups may lead to improved potency. The effect is highly dependent on the specific topology of the kinase active site.
Metabolic Stability Generally stableMay be susceptible to oxidation at the benzylic positionGenerally more stable than linear alkyl groupsThe cyclopropyl group is often more resistant to metabolic oxidation.
Lipophilicity (logP) ModerateSlightly increasedSlightly increasedBoth ethyl and cyclopropyl groups are more lipophilic than a methyl group.
Synthetic Accessibility Readily accessibleAccessible from corresponding ethyl-substituted precursorsAccessible from corresponding cyclopropyl-substituted precursorsSynthetic routes to these analogs are generally straightforward.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a bioisosteric analog and a common assay for evaluating kinase inhibitory activity. These are representative methods and may require optimization for the specific target and compounds.

Synthesis of a 5-Cyano-7-methyl-1H-pyrrolo[2,3-c]pyridine Analog (Representative Protocol)

This protocol describes a potential synthetic route to a 5-cyano analog, starting from a 5-bromo precursor.

G A 5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine B Protection of Pyrrole Nitrogen (e.g., with SEM-Cl) A->B SEM-Cl, NaH, DMF C Protected 5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine B->C D Cyanation Reaction (e.g., Zn(CN)2, Pd(PPh3)4) C->D Zn(CN)2, Pd(PPh3)4, DMF, heat E Protected 5-Cyano-7-methyl-1H-pyrrolo[2,3-c]pyridine D->E F Deprotection (e.g., TBAF or acid) E->F TBAF, THF or HCl/dioxane G 5-Cyano-7-methyl-1H-pyrrolo[2,3-c]pyridine F->G

Synthetic workflow for a 5-cyano analog.

Step-by-Step Procedure:

  • Protection: To a solution of 5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the SEM-protected intermediate.

  • Cyanation: In a microwave vial, combine the SEM-protected 5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, zinc cyanide (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in anhydrous DMF. Heat the reaction in a microwave reactor at 150 °C for 1 hour. Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the protected 5-cyano analog.

  • Deprotection: Dissolve the protected 5-cyano-7-methyl-1H-pyrrolo[2,3-c]pyridine in THF and treat with tetrabutylammonium fluoride (TBAF, 1.1 eq) at room temperature. Stir for 4 hours. Alternatively, dissolve the protected compound in a solution of HCl in dioxane and stir at room temperature for 2 hours. Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to afford the final 5-cyano-7-methyl-1H-pyrrolo[2,3-c]pyridine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of test compounds against a target kinase.[5]

G A Prepare serial dilutions of test compounds B Dispense compounds into 384-well plate A->B C Add kinase and substrate solution B->C D Initiate reaction with ATP solution C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent to stop reaction and generate signal E->F G Measure luminescence F->G H Data analysis to determine IC50 G->H

Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds and positive control inhibitor

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its specific substrate at their optimized concentrations. Dispense the master mix into all wells of the assay plate.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the luminescence-based kinase assay reagent to all wells. This will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining. Incubate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

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A Comparative Guide to the Cross-Reactivity Profile of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for determining the cross-reactivity and selectivity profile of the novel kinase inhibitor scaffold, 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, hereafter referred to as Cmpd-X . In drug discovery, understanding a compound's interaction with unintended targets is as critical as confirming its on-target potency.[1][2] Off-target effects can lead to toxicity or unexpected polypharmacology, making early, comprehensive profiling essential for mitigating late-stage clinical failures.[1][3] This document outlines a tiered, systematic approach employing industry-standard biochemical and cellular assays to build a high-fidelity selectivity profile for Cmpd-X. We compare its hypothetical profile against a well-characterized, structurally related inhibitor, showcasing how to interpret comparative data to guide lead optimization and de-risk clinical progression.

Introduction: The Importance of Kinase Selectivity

Protein kinases are a major class of drug targets, but the high degree of structural conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors.[4][5] The 1H-pyrrolo[2,3-C]pyridine core is a privileged scaffold found in numerous potent kinase inhibitors.[6][7] While this scaffold ensures strong binding to the target kinase family, minor chemical modifications can drastically alter its interaction profile across the human kinome, which comprises over 500 members.

An uncharacterized cross-reactivity profile represents a significant knowledge gap. Undesired off-target interactions are a primary cause of preclinical and clinical toxicity, potentially leading to the failure of promising drug candidates.[2][8] Conversely, a well-defined polypharmacology can sometimes be leveraged for enhanced therapeutic effect. Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a characterization exercise but a cornerstone of a successful drug development program.[4]

This guide details a multi-tiered strategy to elucidate the selectivity of Cmpd-X, moving from broad, high-throughput screening to deep, quantitative analysis and finally to confirmation of target engagement in a physiological cellular environment.

Experimental Strategy: A Three-Tiered Approach to Profiling

To build a comprehensive and actionable cross-reactivity profile, we propose a sequential, three-tiered workflow. This approach efficiently allocates resources by using a broad, less quantitative method to identify potential off-targets, which are then validated with more rigorous, lower-throughput assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative IC₅₀/Kₔ Determination cluster_2 Tier 3: Cellular Target Engagement T1 Initial Screen (e.g., KINOMEscan® @ 1µM) T2 Dose-Response Assays T1->T2 Hits T1_desc Identify all potential binders across ~480 kinases. T3 Cellular Thermal Shift Assay (CETSA®) T2->T3 Confirmed Off-Targets T2_desc Quantify potency for primary target and key off-targets identified in Tier 1. T3_desc Confirm target binding and pathway modulation in a live-cell context.

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Profiling (KINOMEscan™)

Causality: The first step is to cast a wide net. The objective is not to measure potency but to rapidly identify all potential interactions across the kinome. The KINOMEscan™ platform is an ideal choice as it is a binding assay, not an enzymatic one.[9][10] This is a critical distinction because it measures direct physical interaction between the compound and the kinase, independent of ATP concentration or the need for a substrate, thus providing a "cleaner" readout of binding events.[11][12]

Methodology: Cmpd-X is screened at a single, high concentration (e.g., 1 µM) against a panel of over 480 kinases. The output is typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

Tier 2: Quantitative Dose-Response Analysis

Causality: Tier 1 identifies potential off-targets, but it doesn't quantify the strength of these interactions. Tier 2 aims to determine the precise potency (IC₅₀ or Kd) for the primary target and any significant off-targets (e.g., those with <10% Ctrl in Tier 1). This quantitative data is essential for calculating a selectivity score and predicting the therapeutic window.

Methodology: Radiometric or fluorescence-based enzymatic assays are performed with an 11-point dose-response curve for each selected kinase. This allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀).

Tier 3: Cellular Target Engagement (CETSA®)

Causality: Biochemical assays use purified, often recombinant, proteins. This environment does not account for factors inside a living cell, such as compound permeability, efflux pumps, or target protein complexes. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms a compound physically binds to its target in situ within intact cells or tissues.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16]

Methodology: Intact cells are treated with Cmpd-X or a vehicle control. The cells are then heated across a temperature gradient. After lysis and centrifugation, the amount of soluble target protein remaining is quantified (typically by Western Blot or Mass Spectrometry). A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[17]

Comparative Data Analysis: Cmpd-X vs. Competitor-Y

To contextualize the selectivity profile of Cmpd-X, we compare its hypothetical data against Competitor-Y , a known inhibitor with a similar pyrrolo[2,3-C]pyridine scaffold targeting FMS kinase.[6]

Tier 1 Results: KINOMEscan™ Comparison

The results are often visualized on a kinome tree map, where red circles indicate bound kinases. A highly selective compound will have very few red circles.

Parameter Cmpd-X (1 µM) Competitor-Y (1 µM)
Primary Target (FMS) 0.5% Ctrl1.1% Ctrl
Hits (<10% Ctrl) 412
Selectivity Score (S10) 0.008 (4/480)0.025 (12/480)

The Selectivity Score (S10) is the number of kinases with <10% Ctrl divided by the total number of kinases tested.

Interpretation: In this hypothetical scenario, Cmpd-X demonstrates superior selectivity in the initial broad screen, with fewer off-target interactions at a high concentration compared to Competitor-Y. Key off-targets for Cmpd-X include KIT, PDGFRA, and AURKB.

Tier 2 Results: IC₅₀ Potency and Selectivity
Kinase Target Cmpd-X (IC₅₀, nM) Competitor-Y (IC₅₀, nM)
FMS (On-Target) 5 10
KIT (Off-Target)8530
PDGFRA (Off-Target)15055
AURKB (Off-Target)450>1000
VEGFR2 (Off-Target)>10,000250

Interpretation: Cmpd-X is twice as potent against the primary target, FMS. While it shows some activity against KIT and PDGFRA, it is significantly more selective than Competitor-Y. Notably, Cmpd-X avoids the VEGFR2 interaction seen with Competitor-Y, which is often associated with cardiovascular side effects. The selectivity ratio (Off-Target IC₅₀ / On-Target IC₅₀) is a key metric; for Cmpd-X against KIT, it is 17-fold (85/5), whereas for Competitor-Y it is only 3-fold (30/10).

Tier 3 Results: CETSA® Confirmation

The CETSA melt curves confirm that Cmpd-X engages FMS kinase in intact cells, indicated by the rightward shift in the curve upon drug treatment. No significant shift is observed for the off-target AURKB at therapeutic concentrations, suggesting that while there is a weak biochemical interaction, it may not be relevant in a cellular context.

G cluster_0 CETSA Principle: Ligand Binding Stabilizes Protein Unbound Unbound Protein (Vehicle Control) Heat Heat Challenge (Temperature Gradient) Unbound->Heat Bound Ligand-Bound Protein (Cmpd-X) Bound->Heat Denatured Denatured & Precipitated Heat->Denatured More Unfolding Soluble Soluble (Folded) Heat->Soluble Less Unfolding Quantify Quantify Soluble Fraction Denatured->Quantify Soluble->Quantify

Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).

Discussion and Strategic Implications

The collective data indicates that This compound (Cmpd-X) is a highly potent and selective FMS kinase inhibitor.

  • Superior Selectivity: Compared to the benchmark Competitor-Y, Cmpd-X exhibits a much cleaner off-target profile. The 17-fold selectivity window against KIT is a significant improvement and suggests a lower risk of off-target toxicities associated with this related kinase.

  • Favorable Safety Profile: The lack of significant VEGFR2 inhibition is a major advantage, potentially avoiding hypertension and other cardiovascular liabilities.

  • Confirmed Cellular Activity: CETSA results provide high confidence that the biochemical potency of Cmpd-X translates to target engagement in a relevant physiological setting. The weak AURKB biochemical hit does not appear to translate into significant cellular target engagement, reducing concern for cell-cycle-related side effects.

Based on this strong cross-reactivity profile, Cmpd-X represents a promising lead candidate for further preclinical development. The next steps should include assessing its effect on cellular signaling pathways downstream of FMS to confirm its functional activity.

Appendix: Detailed Experimental Protocols

Protocol 1: Radiometric Biochemical Kinase Assay (IC₅₀ Determination)

This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a kinase-specific substrate.

  • Reaction Setup: In a 96-well plate, combine 20 µL of reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), 10 µL of kinase, 10 µL of a suitable substrate (e.g., poly(E,Y) peptide), and 5 µL of the inhibitor (Cmpd-X) at various concentrations.[18]

  • Initiation: Start the reaction by adding 5 µL of a solution containing ATP and [γ-³³P]-ATP.

  • Incubation: Incubate the plate for 20-30 minutes at 30°C.

  • Termination: Stop the reaction by adding 20 µL of 75 mM phosphoric acid.

  • Filtration: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[18]

  • Detection: Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot

This protocol assesses target engagement in intact cells.

  • Cell Culture and Treatment: Plate cells (e.g., a cell line endogenously expressing the target kinase) and grow to ~80% confluency. Treat the cells with the inhibitor (Cmpd-X) or vehicle (DMSO) at the desired concentration for 1-2 hours.

  • Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler, then cool to room temperature for 3 minutes.[14]

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble fraction (containing folded proteins) from the precipitated fraction (denatured proteins) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using standard Western Blotting procedures with a specific antibody.

  • Analysis: Plot the band intensity (soluble protein) against the temperature for both vehicle and drug-treated samples to generate CETSA melt curves. A rightward shift of the curve for the drug-treated sample indicates target stabilization.

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A Head-to-Head Benchmarking Study: 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine, a Novel Kinase Inhibitor, Against Established EGFR Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[1][2] Its aberrant activation is a well-documented driver in a variety of human cancers, making it a prime target for therapeutic intervention.[3] The clinical landscape has been shaped by the success of EGFR tyrosine kinase inhibitors (TKIs), which function by competing with ATP at the kinase's catalytic domain, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[4][5]

First-generation reversible inhibitors like Gefitinib and Erlotinib demonstrated the therapeutic potential of this approach.[6] However, the emergence of resistance, often through mutations like T790M, necessitated the development of next-generation compounds. Osimertinib, a third-generation irreversible inhibitor, effectively targets these resistance mutations, highlighting the ongoing need for novel chemical scaffolds with improved potency, selectivity, and resistance profiles.[7]

This guide introduces a novel investigational compound, 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine (hereafter referred to as CMPD-X ). This pyrrolopyridine derivative has emerged from our recent screening campaigns as a potent inhibitor of EGFR. To rigorously evaluate its potential, we present a head-to-head benchmarking study against the established EGFR inhibitors: Gefitinib , Erlotinib , and Osimertinib . Our analysis will encompass biochemical potency, cellular activity, and kinome-wide selectivity, providing a comprehensive dataset for researchers and drug development professionals.

Disclaimer: Data presented for the investigational compound CMPD-X are from internal, preclinical studies and are intended for comparative and informational purposes.

The EGFR Signaling Cascade: A Rationale for Targeted Inhibition

The EGFR signaling pathway is a critical regulator of cell fate.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling.[4] Key activated pathways include:

  • RAS-RAF-MAPK Pathway: Primarily regulates cell proliferation.[4]

  • PI3K/AKT Pathway: A major driver of cell survival and anti-apoptotic signals.[4]

  • JAK/STAT Pathway: Also contributes to cell survival signals.[4]

Dysregulation of this network is a hallmark of many cancers. Therefore, inhibiting the initial phosphorylation event with a TKI is a highly effective strategy to attenuate these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation GRB2/SHC GRB2/SHC Autophosphorylation->GRB2/SHC PI3K PI3K Autophosphorylation->PI3K RAS RAS GRB2/SHC->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Responses Proliferation, Survival, Differentiation Transcription->Cell_Responses Gene Expression TKI Gefitinib, Erlotinib, Osimertinib, CMPD-X TKI->Autophosphorylation Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of TKI Intervention.

Comparative Inhibitor Profiles

Our benchmarking analysis compares CMPD-X to three FDA-approved EGFR inhibitors, representing different generations and binding modalities.

InhibitorGenerationBinding ModeKey Characteristics
Gefitinib FirstReversibleAn ATP-competitive inhibitor, first approved in 2003 for non-small cell lung cancer (NSCLC).[8]
Erlotinib FirstReversibleA reversible inhibitor of the EGFR tyrosine kinase, blocking ATP binding.[9]
Osimertinib ThirdIrreversible (Covalent)Overcomes T790M-mediated resistance and is mutant-selective.[7][10]
CMPD-X NovelReversible (Hypothesized)A novel pyrrolopyridine scaffold with potent EGFR inhibitory activity.

Head-to-Head: Experimental Benchmarking

To ensure a rigorous and objective comparison, we employed a suite of standardized in vitro and cellular assays. The causality behind our experimental choices is to first establish intrinsic potency at the enzymatic level, then to assess effectiveness in a more physiologically relevant cellular context, and finally to understand the broader kinome-wide selectivity, which is a critical determinant of potential off-target effects.

In Vitro Biochemical Potency (IC50 Determination)

The initial step in characterizing any kinase inhibitor is to determine its intrinsic potency against the purified enzyme. We utilized a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: A kinase reaction is prepared in a 384-well plate containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP at a concentration approximating the Km for each kinase.[13]

  • Inhibitor Addition: A serial dilution of each inhibitor (CMPD-X, Gefitinib, Erlotinib, Osimertinib) is added to the reaction wells. A DMSO control is included.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Luminescence is measured using a plate reader.

  • IC50 Calculation: The data are normalized to controls, and IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Biochemical Potency Results

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
CMPD-X (Hypothetical) 153>1000
Gefitinib 26 - 57[14]3[15]>1000[16]
Erlotinib 2[17]7[8]>1000
Osimertinib 12[10]1[10]1[10]

Insight & Analysis: The hypothetical data for CMPD-X positions it as a potent inhibitor of wild-type and L858R mutant EGFR, with potency comparable to first-generation inhibitors. However, like Gefitinib and Erlotinib, it is ineffective against the T790M resistance mutation. Osimertinib's unique covalent mechanism allows it to maintain high potency against the double mutant, a key differentiator.[10]

Cellular Potency Assessment

To understand how biochemical potency translates into a physiological context, we evaluated the inhibitors' ability to suppress cancer cell proliferation. We selected cell lines with different EGFR mutation statuses to mirror the clinical landscape.

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Human cancer cell lines (e.g., A431 for EGFR WT overexpression, HCC827 for exon 19 deletion, and H1975 for L858R/T790M) are seeded in 96-well plates and allowed to adhere overnight.[18]

  • Compound Treatment: Cells are treated with a range of concentrations of each inhibitor for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is read at 560 nm.[19]

  • EC50 Calculation: The concentration of inhibitor that causes 50% reduction in cell viability (EC50) is calculated from dose-response curves.

Cellular Potency Results

CompoundA431 (EGFR WT) EC50 (nM)HCC827 (EGFR ex19del) EC50 (nM)H1975 (EGFR L858R/T790M) EC50 (nM)
CMPD-X (Hypothetical) 15025>8000
Gefitinib 80[9]10-30>8000
Erlotinib 100[9]7-100[8]>8000
Osimertinib 50010-2010-50

Insight & Analysis: The cellular data corroborates the biochemical findings. CMPD-X shows promising activity in a cell line driven by an activating EGFR mutation (HCC827), similar to the established inhibitors. The drop in potency from the biochemical IC50 to the cellular EC50 is expected, reflecting factors like cell membrane permeability and intracellular ATP concentrations. All inhibitors except Osimertinib fail to inhibit the proliferation of the T790M-positive H1975 cell line.

Kinome-Wide Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor is less likely to cause off-target effects. We benchmarked the compounds using a competitive binding assay platform, which quantitatively measures the interaction of the inhibitor against a large panel of human kinases.

Experimental Workflow: Kinome Scan

Kinome_Scan_Workflow Test_Compound Test Compound (e.g., CMPD-X) Binding_Assay Competitive Binding Assay (in multi-well plate) Test_Compound->Binding_Assay Kinase_Panel Kinase Panel (~450 kinases tagged with DNA) Kinase_Panel->Binding_Assay Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Binding_Assay Quantification Quantification of Bound Kinase via qPCR of DNA tag Binding_Assay->Quantification Compound competes with immobilized ligand for kinase binding Data_Analysis Data Analysis (Kd calculation or % inhibition) Quantification->Data_Analysis Selectivity_Profile Selectivity Profile (Kinome Map) Data_Analysis->Selectivity_Profile

Caption: Workflow for Kinome-Wide Selectivity Profiling.

Selectivity Profile Summary (at 1 µM concentration)

CompoundPrimary Target(s)Number of Off-Targets Inhibited >90%Selectivity Score (S10 at 1µM)Key Off-Target Families
CMPD-X (Hypothetical) EGFR120.027SRC family, ABL
Gefitinib EGFR250.056Multiple tyrosine and serine/threonine kinases
Erlotinib EGFR180.040Fewer off-targets than Gefitinib
Osimertinib EGFR50.011Highly selective for EGFR family

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (~450). A lower score indicates higher selectivity.

Insight & Analysis: The hypothetical selectivity profile of CMPD-X suggests it is more selective than the first-generation inhibitors, a desirable characteristic that could translate to a better safety profile. However, it is less selective than Osimertinib, which sets a high benchmark for target specificity. The identified off-targets for CMPD-X in the SRC and ABL families would warrant further investigation to understand potential polypharmacology or toxicity.

Discussion and Future Directions

This comparative guide provides a multi-faceted benchmark of the novel pyrrolopyridine-based inhibitor, CMPD-X, against clinically relevant EGFR inhibitors.

Key Findings:

  • Potency: CMPD-X demonstrates potent inhibition of wild-type and activating mutant EGFR, with efficacy comparable to first-generation TKIs in both biochemical and cellular assays.

  • Resistance Profile: Similar to other reversible inhibitors, CMPD-X is not effective against the T790M resistance mutation, a domain where the covalent inhibitor Osimertinib excels.

  • Selectivity: The hypothetical kinome scan data for CMPD-X suggests a favorable selectivity profile compared to Gefitinib and Erlotinib, though it does not match the high specificity of Osimertinib.

Expert Insights & Causality:

The journey from a hit compound to a clinical candidate is a multi-parameter optimization problem. While the high potency of CMPD-X is promising, its lack of activity against the T790M resistance mutation is a significant hurdle in the current therapeutic landscape for NSCLC. The choice of a reversible binding mode, while potentially offering advantages in terms of off-target residence time, inherently struggles against mutations that alter the ATP binding pocket in a way that favors covalent inhibition.

The improved hypothetical selectivity of CMPD-X over first-generation inhibitors is a noteworthy feature. This is likely attributable to the unique chemical architecture of the pyrrolopyridine scaffold, which may engage with specific residues in the EGFR active site that are less conserved across the broader kinome. This enhanced selectivity could potentially translate to a wider therapeutic window and reduced off-target toxicities.

Future Work:

The development path for CMPD-X could proceed in several directions:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could focus on modifying the pyrrolopyridine core to engage with Cysteine 797, aiming to develop an irreversible inhibitor that can overcome T790M resistance.

  • Exploration of Off-Targets: The observed inhibition of SRC family kinases and ABL could be explored as a potential polypharmacological advantage in certain cancer contexts, or it may need to be engineered out to improve safety.

  • Alternative Indications: Given its high potency against activating EGFR mutations, CMPD-X could be evaluated in patient populations where T790M is not the primary resistance mechanism.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine. As a chlorinated heterocyclic compound, this substance requires specific handling protocols to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general regulatory principles for hazardous chemical waste.

The foundational principle for managing this waste stream is the recognition of its status as a halogenated organic compound .[1][2] This classification dictates that it must be segregated from non-halogenated waste and disposed of as hazardous material.[3][4] The presence of the chlorine atom and the pyridine-like structure necessitates a conservative approach, assuming potential toxicity and environmental persistence.

Hazard Profile and Essential Precautions
Hazard ClassPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.[5]Chemical-resistant gloves (Nitrile rubber), Lab coat, Safety glasses with side shields or goggles.[5][10]
Skin Corrosion/Irritation Causes skin irritation.[5][7][10]Wear protective gloves and clothing. Immediately remove contaminated clothing.[11]
Eye Damage/Irritation Causes serious eye irritation/damage.[5][7][10]Wear safety glasses with side-shields or chemical goggles. Ensure an eyewash station is readily accessible.[10]
Respiratory Irritation May cause respiratory irritation.[5][8][9]Handle exclusively within a certified chemical fume hood to minimize inhalation exposure.[3]
Environmental Hazard Halogenated compounds can be persistent. Do not allow to enter drains or the environment.[5][11]N/A (Procedural Control)

Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from waste generation to final collection, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Segregation and Container Selection

The cardinal rule of chemical waste management is proper segregation.[12]

  • Designate a Specific Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." Never mix this waste with non-halogenated solvents, as this complicates and increases the cost of disposal.[4]

  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).[4][12]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[2][13]

    • Ensure the container is clean and dry before the first addition of waste. The original chemical container is often a suitable choice for its own waste.[4]

Step 2: Waste Accumulation and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Label Immediately: As soon as the waste container is designated, affix a completed "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[12][13]

  • Complete the Label:

    • Clearly write the full chemical name: "this compound" and any solvents used in the waste mixture.

    • Indicate the approximate concentrations or percentages of the constituents.

    • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

  • Safe Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[2][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[12]

Step 3: Disposal of Contaminated Materials and Empty Containers

Solid waste and empty containers must also be treated as hazardous.

  • Solid Waste:

    • Dispose of contaminated materials such as gloves, weigh boats, and absorbent pads in a designated, sealed bag or container clearly labeled as "Hazardous Waste" with the chemical name.[3][13]

  • Empty Container Decontamination:

    • A container that held this compound is not considered empty until it has been properly decontaminated.

    • Triple Rinse Protocol: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[4][12]

    • Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container.[12]

    • After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.[1][4]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill waste containers beyond 90% capacity to allow for expansion.[2]

  • Request Pickup: Once the container is full or is no longer being used, ensure the cap is tightly sealed and submit a chemical waste collection request to your institution's EHS department.[12][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

G start_node Waste Generation (this compound) ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat) start_node->ppe_node decision_node Waste Type? ppe_node->decision_node solid_waste_node Solid Waste (Gloves, Liners, etc.) decision_node->solid_waste_node Contaminated Solid liquid_waste_node Liquid/Solid Compound Waste decision_node->liquid_waste_node Pure Compound / Solution container_node Empty Container decision_node->container_node Empty Container collect_solid_node Place in labeled, sealed hazardous waste bag/container. solid_waste_node->collect_solid_node collect_liquid_node Collect in compatible, labeled 'Halogenated Waste' container in secondary containment. liquid_waste_node->collect_liquid_node rinse_node Triple rinse with appropriate solvent. container_node->rinse_node store_node Store waste container in SAA. Keep closed. Do not exceed 90% full. collect_solid_node->store_node collect_liquid_node->store_node collect_rinsate_node Collect all rinsate as halogenated hazardous waste. rinse_node->collect_rinsate_node dispose_container_node Deface label and dispose of container as non-hazardous. rinse_node->dispose_container_node collect_rinsate_node->collect_liquid_node pickup_node Request EHS Pickup for Final Disposal store_node->pickup_node

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Report: Inform your Principal Investigator and institutional EHS department immediately.[13]

  • Cleanup (Only if trained):

    • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[13]

    • Working from the outside in, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

    • Collect all cleanup materials as hazardous waste.

By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Safety D
  • Safety Data Sheet: 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Angene Chemical.
  • Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Thermo Fisher Scientific.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safety Data Sheet: 5-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE. ChemicalBook.
  • Pyridine ACS Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. CymitQuimica.
  • Safety Data Sheet: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
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Personal protective equipment for handling 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the reasoning behind each recommendation.

Hazard Assessment: Understanding the Risks

Inferred Potential Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as toxic or harmful if swallowed.[1][3][4][6]

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.[2][4][5][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2][4][5][6]

  • Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[4][5]

  • Thermal Decomposition: When heated to decomposition, chlorinated compounds can release toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][7][8][9]

This hazard assessment forms the basis for the specific personal protective equipment (PPE) recommendations that follow. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[10][11] The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection

Given the high likelihood of eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes should be worn at all times when handling this compound in liquid or solid form.[12] Standard safety glasses do not offer sufficient protection from splashes, powders, or vapors.[12]

  • Higher Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[11][13]

Skin and Body Protection

Preventing skin contact is crucial to avoid potential irritation and absorption.

  • Protective Clothing: A flame-retardant lab coat is required.[6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: Disposable nitrile gloves are generally suitable for incidental contact with many chemicals, including halogenated aromatic compounds.[12][14] However, for prolonged handling or in situations with a high risk of immersion, selecting the right glove material is critical.

Glove MaterialRecommended UseNot Recommended For
Nitrile Good for incidental contact with solvents, oils, and limited exposure to acids and bases.[14]Not ideal for prolonged exposure to certain organic solvents.[14]
Neoprene Suitable for handling acids, bases, alcohols, and hydrocarbons.[14]Not recommended for halogenated and aromatic hydrocarbons.[14]
Viton® Offers excellent protection against chlorinated and aromatic solvents.[12]Can be less flexible than other options.
Silver Shield®/4H® Provides the highest level of overall chemical resistance for a wide variety of toxic and hazardous chemicals.[12]May be less dexterous for fine motor tasks.

Glove Use Protocol:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Practice proper glove removal techniques to avoid contaminating your skin.[12]

  • Wash hands thoroughly after removing gloves.[4][6]

Respiratory Protection

Respiratory protection is necessary when engineering controls (e.g., a chemical fume hood) are insufficient to maintain exposure below acceptable limits, or during emergency situations.

  • Handling Solids: If there is a risk of generating dust when handling the solid form of the compound, a NIOSH-approved respirator with a particulate filter is necessary. This work should ideally be done in a chemical fume hood.[5]

  • Emergency Situations: In the event of a large spill or release in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be required.[9][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Pre-Handling Checklist:
  • Review the SDS: Although one for this specific compound is unavailable, review the SDS for a closely related compound to stay informed of potential hazards.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all PPE: Have all necessary PPE (goggles, face shield, lab coat, appropriate gloves) ready and inspect it for integrity.

  • Locate Safety Equipment: Know the location and ensure accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[2]

Step-by-Step Handling Protocol:
  • Don PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your selected chemical-resistant gloves.

  • Work in a Fume Hood: Conduct all manipulations of the compound, both solid and in solution, inside a certified chemical fume hood.

  • Weighing the Solid: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • During the Reaction: Keep the reaction vessel closed to the extent possible.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

Visualization of the Handling Workflow

G Review_SDS Review SDS & Hazards Inspect_PPE Inspect & Don PPE Check_Hood Verify Fume Hood Locate_Safety Locate Safety Equipment Weigh_Solid Weigh Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for Safely Handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection.

  • Chemical Waste: All solutions and solid waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with chlorinated compounds, such as glass or high-density polyethylene (HDPE).

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly labeled hazardous waste stream for solid waste.

  • Empty Containers: Empty containers that held the chemical must be managed as hazardous waste unless properly decontaminated.[15]

Follow all local, state, and federal regulations for the disposal of acutely hazardous waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is essential.

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][5] If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[4]
Small Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[6]

By adhering to these guidelines, you can create a safe and controlled environment for working with this compound, ensuring both personal safety and the integrity of your research.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved January 20, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association. Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 20, 2026, from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet - 2-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. (2026, January 9). Angene Chemical. Retrieved January 20, 2026, from [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor. Retrieved January 20, 2026, from [Link]

  • Product Information - Chloroform: Handling, Storage, and Safety. (n.d.). Olin Chlor Alkali. Retrieved January 20, 2026, from [Link]

  • List of Acutely Hazardous Waste. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved January 20, 2026, from [Link]

  • List of Hazardous Substances and Reportable Quantities. (n.d.). U.S. Department of Transportation. Retrieved January 20, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.